(Trimethylsilyl)methyllithium
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
IUPAC Name |
lithium;methanidyl(trimethyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11Si.Li/c1-5(2,3)4;/h1H2,2-4H3;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVWLUDFGXDFFON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C[Si](C)(C)[CH2-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11LiSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90392901 | |
| Record name | (Trimethylsilyl)methyllithium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90392901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
94.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1822-00-0 | |
| Record name | (Trimethylsilyl)methyllithium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90392901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | lithium;methanidyl(trimethyl)silane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
(Trimethylsilyl)methyllithium synthesis from (trimethylsilyl)methyl chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
(Trimethylsilyl)methyllithium [(CH₃)₃SiCH₂Li] is a versatile organolithium reagent widely employed in organic synthesis and organometallic chemistry. Its utility stems from its ability to act as a nucleophilic source of the (trimethylsilyl)methyl group, enabling the formation of carbon-carbon bonds and the introduction of the sterically demanding and electronically stabilizing trimethylsilylmethyl ligand. This technical guide provides an in-depth overview of the synthesis of this compound from (trimethylsilyl)methyl chloride, with a focus on a detailed experimental protocol utilizing highly reactive lithium metal dendrites. Quantitative data is summarized for clarity, and a visual representation of the synthetic pathway is provided.
Introduction
This compound is a key reagent in a variety of chemical transformations, most notably in the Peterson olefination reaction for the synthesis of alkenes from aldehydes and ketones.[1] The high polarity of the carbon-lithium bond renders the methylene (B1212753) carbon strongly nucleophilic, allowing it to readily participate in nucleophilic addition and substitution reactions.[1] Furthermore, it is extensively used to introduce the (trimethylsilyl)methyl ligand to transition metals, forming stable and soluble organometallic complexes that are often resistant to beta-hydride elimination.[2]
While commercially available, the in-house synthesis of this compound is a common practice in many research laboratories. Traditional synthetic routes include the reaction of (trimethylsilyl)methyl chloride with butyllithium (B86547) or lithium metal.[2][3] A significant advancement in this area is the use of highly reactive, high-surface-area lithium metal dendrites, which has been shown to facilitate a more efficient and reliable synthesis.[3][4][5] This guide will focus on this modern and scalable approach.
Synthetic Pathways
The primary method for the synthesis of this compound from (trimethylsilyl)methyl chloride involves the reaction with lithium metal. The overall transformation is depicted below:
Figure 1: General reaction scheme for the synthesis of this compound.
A common laboratory preparation involves the treatment of (trimethylsilyl)methyl chloride with butyllithium, as shown in the following reaction.[2]
Figure 2: Synthesis of this compound using butyllithium.
Quantitative Data Summary
The following tables summarize the key quantitative parameters for the synthesis of this compound using the highly reactive lithium dendrite method.[5]
Table 1: Reactant and Reagent Stoichiometry
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Amount (g) | Moles (mol) | Equivalence |
| Lithium Pellets (high sodium) | Li | 6.94 | 5.0 | 0.72 | - |
| (Trimethylsilyl)methyl chloride | (CH₃)₃SiCH₂Cl | 122.68 | 34.6 | 0.282 | 1.0 |
Table 2: Reaction Conditions and Solvents
| Parameter | Value |
| Solvent | Pentane (B18724) (dry) |
| Reaction Temperature | 37 °C (reflux) |
| Addition Rate | ~1 drop per second |
| Yield | 68.6 - 80% |
Experimental Protocol: Synthesis using Highly Reactive Lithium Dendrites
This protocol is adapted from a procedure published in Organic Syntheses.[5][6]
Preparation of Highly Activated Lithium Metal Dendrites
-
An oven-dried 1 L three-necked round-bottom flask, equipped with a magnetic stir bar, dry ice condenser, argon inlet, and vacuum adapter, is assembled.
-
The system is evacuated and backfilled with argon three times.
-
High-sodium lithium pellets (5.0 g, 0.72 mol) are added to a separate flame-dried 100 mL Schlenk flask under a positive pressure of argon.[5]
-
The lithium pellets are washed three times with dry hexanes (20 mL each time) and then dried under high vacuum for 1 hour.[5]
-
The washed lithium pellets are transferred to the 1 L reaction flask.
-
The flask is cooled to -78 °C using a dry ice/acetone bath.
-
Liquid ammonia (B1221849) (~150 mL) is condensed into the flask to dissolve the lithium metal, resulting in a blue-bronze colored solution.[5][6]
-
The ammonia is slowly evaporated, first at room temperature and then with gentle warming to 40 °C, to form lithium dendrites on the flask walls. The flask is then placed under high vacuum to remove all residual ammonia.[5]
Synthesis of this compound
-
The flask containing the lithium dendrites is backfilled with argon and submerged in an oil bath set to 37 °C.[5]
-
The lithium dendrites are gently scraped from the walls to the bottom of the flask using an oven-dried spatula.[5]
-
Dry pentane (160 mL) is added to the flask.[5]
-
A solution of (trimethylsilyl)methyl chloride (34.6 g, 0.282 mol) in dry pentane (120 mL) is added dropwise to the stirred suspension of lithium dendrites at a rate that maintains a gentle reflux.[5]
-
After the addition is complete, the reaction mixture is stirred until the reaction is complete.
-
The resulting solution of this compound is then ready for use or can be filtered and stored under an inert atmosphere.
The following diagram illustrates the experimental workflow for this synthesis.
Figure 3: Experimental workflow for the synthesis of this compound.
Safety Considerations
-
Lithium Metal: Lithium is a highly reactive metal that can ignite in the presence of moisture. It should be handled under an inert atmosphere (e.g., argon). A Class D fire extinguisher should be readily available.[5]
-
Organolithium Reagents: this compound and butyllithium are pyrophoric and will ignite on contact with air. They are also corrosive. All manipulations should be carried out under an inert atmosphere using proper air-sensitive techniques.[7]
-
Ammonia: Liquid ammonia is a corrosive and toxic substance. It should be handled in a well-ventilated fume hood.[5]
-
(Trimethylsilyl)methyl chloride: This compound is flammable and an irritant. Standard laboratory safety precautions should be followed.
A thorough risk assessment should be conducted before performing this synthesis.[5]
Conclusion
The synthesis of this compound from (trimethylsilyl)methyl chloride is a well-established and crucial transformation for synthetic chemists. The use of highly activated lithium dendrites provides a reliable and scalable method for its preparation, with reported yields in the range of 68-80%. This technical guide provides the necessary details for researchers to successfully and safely perform this synthesis in a laboratory setting.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound | 1822-00-0 | Benchchem [benchchem.com]
- 4. Synthesis of this compound via highly reactive lithium metal dendrites | Poster Board #234 - American Chemical Society [acs.digitellinc.com]
- 5. orgsyn.org [orgsyn.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
(Trimethylsilyl)methyllithium: A Comprehensive Technical Guide
(Trimethylsilyl)methyllithium , a versatile organometallic reagent, holds a significant position in modern organic synthesis and polymer science. Classified as both an organolithium and an organosilicon compound, its unique reactivity profile makes it an invaluable tool for researchers and professionals in drug development and materials science.[1][2] This guide provides an in-depth overview of its core properties, synthesis, and applications, tailored for a scientific audience.
Core Properties of this compound
This compound is a potent nucleophile and a strong base, typically supplied as a clear, colorless to light yellow liquid solution.[3][4][5] Its high reactivity, particularly its sensitivity to moisture and protic solvents, necessitates careful handling under an inert atmosphere.[4] The quantitative properties of this reagent are summarized in the table below for easy reference.
| Property | Value |
| CAS Number | 1822-00-0 |
| Molecular Formula | C₄H₁₁LiSi |
| Molecular Weight | 94.16 g/mol [1][3] |
| Appearance | White or colorless solid; clear to light yellow liquid in solution[1][4][6] |
| Density | Approximately 0.65 - 0.937 g/cm³ at 25 °C[1][3] |
| Melting Point | 112-117 °C (decomposes)[3] |
| Boiling Point | 35-36 °C (solution)[3][7] |
| Flash Point | -49 °C (-57 °F)[3][4] |
| Solubility | Soluble in ethereal solvents; reacts with protic solvents[3] |
| Storage Temperature | 2-8°C[3][5] |
| Hydrolytic Sensitivity | 8: reacts rapidly with moisture, water, and protic solvents[3][4] |
Synthesis and Experimental Protocols
The preparation of this compound is well-documented, with common methods involving the reaction of a (trimethylsilyl)methyl halide with an alkyllithium reagent or lithium metal.
1. Synthesis via Metal-Halogen Exchange:
A prevalent laboratory-scale synthesis involves the treatment of (trimethylsilyl)methyl chloride with butyllithium (B86547) (BuLi).[1] This reaction is efficient and typically proceeds at low temperatures.[8]
2. Synthesis from Lithium Metal:
An alternative route involves the direct reaction of (chloromethyl)trimethylsilane with lithium metal in an inert solvent.[3][6] A recent advancement in this method utilizes highly reactive lithium metal dendrites, which possess a significantly larger surface area than conventional lithium dispersions, enabling a more reliable and scalable production.[8][9][10]
Detailed Experimental Protocol: Synthesis using Highly Reactive Lithium Dendrites
The following protocol is a summary of the procedure detailed in Organic Syntheses.[10][11]
Objective: To synthesize this compound from (trimethylsilyl)methyl chloride and highly activated lithium dendrites.
Materials:
-
(Trimethylsilyl)methyl chloride (distilled over CaH₂)[10][11]
-
High-sodium lithium pellets[10]
-
Argon gas (for inert atmosphere)
-
Celite for filtration[11]
Equipment:
-
Three-necked round-bottom flask
-
Dry ice condenser
-
Schlenk flask
-
Cannula for liquid transfer
-
Magnetic stirrer
Procedure:
-
Preparation of Lithium Dendrites: In a three-necked flask under an argon atmosphere, high-sodium lithium pellets are washed with dry hexanes. Liquid ammonia (B1221849) is then condensed into the flask at -78 °C to clean the lithium surface. As the ammonia evaporates, it results in the formation of highly reactive lithium dendrites on the flask's inner surface.[9][10]
-
Reaction Setup: The flask containing the lithium dendrites is backfilled with argon and submerged in an oil bath set to 37 °C. Anhydrous pentane (B18724) is added to the flask.[10][11]
-
Addition of Precursor: A solution of (trimethylsilyl)methyl chloride in anhydrous pentane is added slowly to the stirred suspension of lithium dendrites.[10][11]
-
Reaction and Monitoring: The reaction mixture is stirred at a reflux temperature of 37 °C. The reaction progress is monitored by gas chromatography (GC) until the starting material is fully consumed.[10][11]
-
Work-up and Isolation: Upon completion, the reaction mixture is allowed to cool. The resulting solution is filtered through Celite via cannula to remove any unreacted lithium and lithium chloride salts.[11]
-
Characterization: The concentration of the resulting clear this compound solution is determined by titration, for example, using a modified Gilman titration method.[11]
Caption: A flowchart illustrating the synthesis of this compound.
Chemical Structure and Aggregation
In the solid state and in non-coordinating solvents, this compound exists predominantly as a hexagonal prismatic hexamer, [LiCH₂Si(CH₃)₃]₆.[1][8] This aggregation behavior is a common feature of organolithium compounds. The introduction of coordinating ligands or solvents, such as tetrahydrofuran (B95107) (THF) or tetramethylethylenediamine (TMEDA), can break down these aggregates into smaller, often more reactive, species like tetramers or dimers.[1][8] The isolation and study of monomeric (trimethylsilyl)methyl lithium complexes, stabilized by multidentate amine ligands, have provided significant insights into the fundamental structure-reactivity relationships of these reagents.[8][12]
Caption: The chemical structure of this compound.
Reactivity and Applications in Drug Development
The synthetic utility of this compound stems from its highly polar carbon-lithium bond, which imparts significant carbanionic character to the methylene (B1212753) carbon.[8] This makes it a powerful tool for forming new carbon-carbon bonds, a cornerstone of molecular construction in drug discovery.[8][13]
Key Applications:
-
Peterson Olefination: It is a key reagent in the Peterson olefination reaction, where it reacts with aldehydes and ketones to produce β-hydroxysilanes.[13] These intermediates can then be eliminated under acidic or basic conditions to form alkenes, providing a reliable method for synthesizing these fundamental organic structures.[13]
-
Methylenation of Carbonyls: It is widely used for the methylenation of carbonyl compounds.[3][6]
-
Nucleophilic Addition: The reagent readily participates in nucleophilic addition reactions with a variety of electrophiles, including epoxides and carboxylic acid derivatives, to yield α-silyl ketones and allylsilanes.[3][4][6]
-
Synthesis of Organometallic Complexes: this compound is frequently used to introduce the sterically bulky and thermally stable (trimethylsilyl)methyl ligand to transition metals.[1][8] The resulting complexes are often highly soluble in nonpolar organic solvents and are resistant to β-hydride elimination.[1]
-
Initiator in Polymerization: In polymer science, it serves as an effective initiator for the anionic ring-opening polymerization of monomers like cyclosiloxanes, allowing for the synthesis of polymers with well-defined molecular weights.[3][6][14]
Caption: The reaction pathway of the Peterson Olefination.
Safety and Handling
This compound is a hazardous substance that requires strict safety protocols.
-
Hazards: It is highly flammable, corrosive, and reacts violently with water, air, and other protic substances.[3][4][5] It can cause severe burns upon contact.[5]
-
Handling: All manipulations should be conducted in a well-ventilated fume hood under an inert atmosphere of argon or nitrogen.[4] Appropriate personal protective equipment (PPE), including flame-retardant lab coats, safety goggles, and gloves, is mandatory.
-
Storage: The reagent should be stored in a cool, dry, and well-ventilated area, typically between 2-8°C, in a tightly sealed container under an inert atmosphere to maintain its stability and reactivity.[3][4]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Buy this compound | 1822-00-0 [smolecule.com]
- 3. This compound | 1822-00-0 [chemicalbook.com]
- 4. nbinno.com [nbinno.com]
- 5. Page loading... [wap.guidechem.com]
- 6. This compound | 1822-00-0 [amp.chemicalbook.com]
- 7. echemi.com [echemi.com]
- 8. This compound | 1822-00-0 | Benchchem [benchchem.com]
- 9. Synthesis of this compound via highly reactive lithium metal dendrites | Poster Board #234 - American Chemical Society [acs.digitellinc.com]
- 10. orgsyn.org [orgsyn.org]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. A monomeric (trimethylsilyl)methyl lithium complex: synthesis, structure, decomposition and preliminary reactivity studies - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 13. nbinno.com [nbinno.com]
- 14. nbinno.com [nbinno.com]
Technical Guide: Physical Properties of (Trimethylsilyl)methyllithium Solution
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive technical overview of the physical and chemical properties of (trimethylsilyl)methyllithium [(CH₃)₃SiCH₂Li], a versatile organolithium reagent. It includes tabulated physical data, detailed experimental protocols for the characterization of air-sensitive reagents, and graphical representations of its synthesis, structure, and key reaction pathways. This guide is intended to serve as a core resource for professionals utilizing this reagent in chemical synthesis and development.
General and Physical Properties
This compound, often abbreviated as TMSCH₂Li, is a commercially available organometallic reagent widely used for its nucleophilic and basic properties. It is typically supplied as a solution in hydrocarbon solvents like pentane (B18724) or hexanes. Due to the highly polar nature of the carbon-lithium bond, it is extremely reactive and sensitive to both air and moisture, necessitating handling under an inert atmosphere.[1][2]
Quantitative Physical Data
The following table summarizes the key physical properties of this compound and its common solutions. Data is compiled from technical data sheets and chemical literature.
| Property | Value | Solvent/Conditions | Source(s) |
| Molecular Formula | C₄H₁₁LiSi | - | [3][4] |
| Molecular Weight | 94.16 g/mol | - | [3][5] |
| Appearance | White or colorless solid (neat) | Neat | [5] |
| Clear, colorless to light yellow liquid | In solution | [6] | |
| Density | 0.65 g/mL | 1.0 M in Pentane, 25 °C | [3][7] |
| 0.937 g/cm³ | Solid, standard state | [5] | |
| Boiling Point | 35-36 °C | 1.0 M in Pentane | [3][7] |
| Melting Point | 112-117 °C (decomposes) | Neat solid | [4] |
| Flash Point | -49 °C (-57 °F) | 1.0 M in Pentane | [3][4][7] |
| Storage Temperature | 2-8 °C | - | [3][4][7] |
| Solubility | Readily soluble | Hexanes | [8] |
| Soluble | Ethereal solvents (e.g., THF, Diethyl ether) | [6] | |
| Highly soluble | Nonpolar organic solvents | [5] | |
| Viscosity | Data not available in literature | - | - |
| Thermal Stability | Stable for several hours at room temp. | In Hexane or Benzene (slow decomposition observed) | [8] |
Structure and Spectroscopic Properties
The reactivity and physical properties of this compound are directly related to its structure, which is heavily influenced by the solvent and the presence of coordinating ligands.
Aggregation State
In non-coordinating hydrocarbon solvents, this compound exists predominantly as a hexameric aggregate, [LiCH₂Si(CH₃)₃]₆.[5][9] This hexameric cluster has a hexagonal prismatic structure. The presence of Lewis bases, such as tetrahydrofuran (B95107) (THF) or tetramethylethylenediamine (TMEDA), can break down these large aggregates into smaller, more reactive species like tetramers or dimers.[5] The addition of specifically designed multidentate amine ligands can even lead to the isolation of monomeric complexes.[9]
Caption: Aggregation states of this compound in various solvent systems.
NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) is a primary tool for characterizing organolithium species. The chemical shifts are highly sensitive to the aggregation state and coordination environment of the lithium atom.
Table 2.2.1: Representative NMR Data
| Nucleus | Compound / Solvent | Chemical Shift (ppm) | Assignment | Source |
| ¹H | [Li(CH₂SiMe₃)(Me₆Tren)] / C₆D₆ | -1.61 (s, 2H) | Li-CH₂ -Si | [8] |
| 0.51 (s, 9H) | Si(CH₃ )₃ | [8] | ||
| ¹³C{¹H} | [Li(CH₂SiMe₃)(Me₆Tren)] / C₆D₆ | -4.8 | Li-C H₂-Si | [10] |
| 7.1 | Si(C H₃)₃ | [10] | ||
| ⁷Li | [Li(CH₂SiMe₃)(Me₆Tren)] / C₆D₆ | 2.10 | Li | [10] |
Vibrational Spectroscopy (FTIR & Raman)
Specific FTIR and Raman spectra for this compound solutions are not widely available in the public literature. However, analysis can be performed, and characteristic peaks would be expected for the following vibrational modes:
-
C-H stretching: In the 2850-3000 cm⁻¹ region for the methyl groups.
-
C-H bending: Around 1450 cm⁻¹ and 1375 cm⁻¹ for the methyl groups.
-
Si-C stretching: Multiple strong bands are expected in the 600-800 cm⁻¹ region.
-
Si-CH₃ rocking: A characteristic strong peak is typically observed around 840-860 cm⁻¹.
-
C-Li stretching: This mode is expected at low frequencies (typically below 500 cm⁻¹) and may be difficult to observe with standard FTIR, but potentially accessible via Raman spectroscopy.
Experimental Protocols
Due to the air- and moisture-sensitive nature of this compound, all manipulations and measurements must be conducted under an inert atmosphere (e.g., Argon or Nitrogen) using specialized glassware and techniques.[2]
Determination of Concentration (Titration)
The accurate concentration of organolithium solutions is critical for stoichiometric control in reactions. The Gilman double-titration method is a reliable procedure.
Protocol: Gilman Double Titration
-
Apparatus Setup: Use oven-dried or flame-dried glassware assembled under a positive pressure of inert gas. This includes a titration flask with a magnetic stir bar, syringes, and needles.
-
Total Base Titration: a. Withdraw a precise aliquot (e.g., 1.00 mL) of the this compound solution via syringe and cautiously add it to a flask containing 10-20 mL of distilled water. b. Add 1-2 drops of a suitable indicator (e.g., phenolphthalein). c. Titrate with a standardized solution of hydrochloric acid (e.g., 0.100 M HCl) until the endpoint is reached. This value represents the Total Base (RLi + any LiOH/Li₂O impurities).[11]
-
Residual Base Titration: a. To a separate flask containing 1,2-dibromoethane (B42909) (approx. 0.5 mL) in 10 mL of dry diethyl ether, add a second, identical aliquot (1.00 mL) of the organolithium solution. The RLi reacts to form non-basic products. b. After stirring for 5 minutes, add 10 mL of water and 1-2 drops of indicator. c. Titrate with the same standardized HCl solution. This value represents the Residual Base (LiOH/Li₂O impurities).[11]
-
Calculation: The concentration of the active this compound is calculated as: Molarity (RLi) = [Volume HCl (Total) - Volume HCl (Residual)] × Molarity HCl / Volume RLi Aliquot
NMR Sample Preparation
Protocol: Preparation of an Air-Sensitive NMR Sample
-
Glassware: Use a J. Young NMR tube or a standard NMR tube that can be sealed with a rubber septum. The tube must be oven-dried and cooled under an inert atmosphere.[12][13]
-
Sample Transfer (in a Glovebox): a. Inside an inert atmosphere glovebox, dissolve a small amount of the compound to be analyzed (if solid) or directly measure a volume of the solution. b. Add the required volume of deuterated solvent (previously dried over molecular sieves or degassed). c. Transfer the solution into the NMR tube, cap it securely, and seal with paraffin (B1166041) film for transport to the spectrometer.
-
Sample Transfer (on a Schlenk Line): a. Place a standard, oven-dried NMR tube inside a larger Schlenk tube (an "NMR preparation tube") and cycle it under vacuum/inert gas at least three times.[12] b. In a separate Schlenk flask, prepare the sample by dissolving the analyte in degassed, deuterated solvent. c. Using a syringe, transfer ~0.7 mL of the sample solution into the NMR tube while maintaining a positive flow of inert gas.[12] d. Seal the NMR tube with a septum or cap under the inert gas flow.
General Protocol for Density Measurement
-
Environment: Perform all steps in an inert atmosphere glovebox.
-
Equipment: Use a calibrated positive displacement pipette or a gas-tight syringe, and an analytical balance.
-
Procedure: a. Tare a small, sealed vial on the analytical balance. b. Carefully transfer a precise volume (e.g., 500 µL) of the this compound solution into the tared vial.[14] c. Seal the vial immediately to prevent evaporation. d. Measure the mass of the solution and vial. e. Calculate the density by dividing the net mass of the solution by the volume transferred.
Synthesis and Reaction Pathways
Synthesis Workflow
This compound is typically prepared by the reaction of (trimethylsilyl)methyl chloride with lithium metal in an inert hydrocarbon solvent.[6] More recently, methods using highly activated lithium dendrites have been developed to improve reactivity and yield.[15]
Caption: General workflow for the synthesis of this compound solution.
Key Reaction: Peterson Olefination
A primary application of this compound is in the Peterson olefination, a reaction that converts aldehydes or ketones into alkenes. It serves as a silicon-based alternative to the Wittig reaction. The reaction proceeds through a β-hydroxysilane intermediate, which can be eliminated under acidic or basic conditions to yield the alkene.
Caption: Reaction pathway of the Peterson Olefination using this compound.
References
- 1. Organolithium reagent - Wikipedia [en.wikipedia.org]
- 2. mt.com [mt.com]
- 3. echemi.com [echemi.com]
- 4. lookchem.com [lookchem.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. This compound | 1822-00-0 [amp.chemicalbook.com]
- 7. ichemical.com [ichemical.com]
- 8. A monomeric (trimethylsilyl)methyl lithium complex: synthesis, structure, decomposition and preliminary reactivity studies - Dalton Transactions (RSC Publishing) DOI:10.1039/D1DT03532K [pubs.rsc.org]
- 9. This compound | 1822-00-0 | Benchchem [benchchem.com]
- 10. A monomeric (trimethylsilyl)methyl lithium complex: synthesis, structure, decomposition and preliminary reactivity studies - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. Tips and Tricks for the Lab: Air-Sensitive Techniques (4) - ChemistryViews [chemistryviews.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. orgsyn.org [orgsyn.org]
Commercial Availability and Technical Guide for (Trimethylsilyl)methyllithium in THF
For Researchers, Scientists, and Drug Development Professionals
(Trimethylsilyl)methyllithium [(CH₃)₃SiCH₂Li], a potent organolithium reagent, is a versatile tool in organic synthesis, prized for its utility in olefination reactions and as a precursor for other organometallic compounds. This technical guide provides an in-depth overview of its commercial availability in tetrahydrofuran (B95107) (THF), along with detailed handling procedures and experimental protocols for its application.
Commercial Availability
This compound is commercially available from several major chemical suppliers, typically as a solution in an organic solvent. While solutions in pentane (B18724) and hexanes are more common, formulations in THF are also available, offering advantages in solubility and reactivity for specific applications. The table below summarizes the offerings from key suppliers.
| Supplier | Product Description | Concentration (Molarity) | Packaging |
| Sigma-Aldrich (MilliporeSigma) | This compound solution | 1.0 in pentane | Sure/Seal™ bottles (various sizes) |
| Thermo Scientific Chemicals (formerly Acros Organics) | This compound, 0.7M (10 wt%) solution in hexanes | 0.7 in hexanes | AcroSeal™ bottles (100 mL, 800 mL) |
| Convenants PharmaChem LLP | This compound solution 1.0M in THF | 1.0 in THF | Not specified (currently listed as not available for sale) |
| American Elements | This compound Solution | Custom | Available upon request |
| Albemarle | Trimethylsilyl-methyllithium, typ 10 % solution in Hexanes | ~0.7 in hexanes | Not specified |
Note: The availability of this compound in THF can be limited. Researchers are advised to contact suppliers directly for the most current information on product availability and to inquire about custom preparations.
Properties and Safe Handling
This compound is a pyrophoric material, meaning it can ignite spontaneously on contact with air. It is also highly reactive with water and other protic solvents. Therefore, strict adherence to safe handling procedures under an inert atmosphere (e.g., argon or nitrogen) is mandatory.
Key Safety Precautions:
-
Inert Atmosphere: All manipulations must be carried out in a glovebox or using Schlenk line techniques.[1][2][3][4]
-
Personal Protective Equipment (PPE): Wear a flame-retardant lab coat, safety goggles, and appropriate gloves (nitrile gloves are often recommended).[2][3]
-
Dry Glassware and Solvents: Ensure all glassware is oven-dried and solvents are anhydrous.[2]
-
Quenching: Unused reagent and reaction residues must be quenched carefully with a less reactive alcohol like isopropanol, followed by methanol (B129727) and then water, typically at low temperatures.[2]
-
Spill Management: In case of a spill, do not use water. Use a dry absorbent material like sand or powdered lime to cover the spill.[3]
Storage: Store this compound solutions at 2-8°C in a flammable-liquids storage cabinet.[2] The Sure/Seal™ and AcroSeal™ packaging systems are designed to maintain an inert atmosphere over the reagent.[1]
Experimental Protocols
General Considerations for Reactions
Reactions involving this compound are typically conducted in oven-dried glassware under an inert atmosphere. The reagent is transferred from the supplier's bottle to the reaction flask via a syringe or cannula. The reaction temperature is often crucial and is usually maintained at low temperatures (e.g., -78 °C to 0 °C) to control reactivity and side reactions.
Peterson Olefination
The Peterson olefination is a key application of this compound, providing a method for the synthesis of alkenes from aldehydes or ketones.[5][6][7] The reaction proceeds through a β-hydroxysilane intermediate, which can then be eliminated under acidic or basic conditions to yield the corresponding alkene. The choice of conditions can influence the stereochemical outcome of the elimination.[5][7]
General Protocol for Peterson Olefination:
-
Reaction Setup: An oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen or argon inlet is used.
-
Solvent and Substrate: The aldehyde or ketone substrate is dissolved in anhydrous THF in the reaction flask.
-
Cooling: The flask is cooled to the desired temperature (typically -78 °C) using a dry ice/acetone bath.
-
Reagent Addition: this compound solution in THF is added dropwise to the stirred solution of the substrate via syringe.
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Quenching: Once the reaction is complete, it is carefully quenched at low temperature by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride or water.
-
Workup: The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate (B86663) or sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired alkene.
Synthesis of Transition Metal Alkyl Complexes
This compound is also widely used as an alkylating agent in organometallic chemistry to synthesize stable transition metal alkyl complexes.[8][9] The bulky trimethylsilylmethyl group often imparts thermal stability to the resulting complexes.
General Protocol for Synthesis of a Transition Metal Alkyl Complex:
-
Reaction Setup: A Schlenk flask or a flask inside a glovebox is charged with the transition metal halide precursor and a magnetic stir bar.
-
Solvent: Anhydrous THF is added to the flask to dissolve or suspend the metal halide.
-
Cooling: The mixture is cooled to an appropriate temperature (e.g., -78 °C or 0 °C).
-
Reagent Addition: A stoichiometric amount of this compound solution in THF is added slowly to the stirred mixture.
-
Reaction: The reaction is stirred for a specified period at a controlled temperature.
-
Workup: The reaction mixture is typically filtered to remove the lithium halide byproduct. The filtrate is then concentrated under vacuum.
-
Purification: The resulting crude metal alkyl complex can be purified by crystallization or chromatography, depending on its stability and solubility.
Visualizations
The following diagrams illustrate key workflows and concepts related to the use of this compound.
Caption: General workflow for handling and using this compound in a Peterson olefination reaction.
Caption: Simplified signaling pathway of the Peterson olefination reaction.
References
- 1. ehs.ucr.edu [ehs.ucr.edu]
- 2. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 3. njit.edu [njit.edu]
- 4. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Peterson Olefination | NROChemistry [nrochemistry.com]
- 6. organicchemistrydata.org [organicchemistrydata.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
(Trimethylsilyl)methyllithium: An In-depth Technical Guide for Researchers and Drug Development Professionals
(Trimethylsilyl)methyllithium , with the empirical formula LiCH₂Si(CH₃)₃, is a versatile organometallic reagent that serves as a cornerstone in modern organic synthesis.[1] Classified as both an organolithium and an organosilicon compound, its unique reactivity profile makes it an invaluable tool for the construction of complex molecular architectures, particularly in the pharmaceutical and fine chemical industries. This guide provides a comprehensive overview of its properties, synthesis, and key applications, complete with detailed experimental protocols and quantitative data to support laboratory research and development.
Core Properties and Structure
This compound is a potent nucleophile and a strong base, a duality that stems from the highly polarized carbon-lithium bond. This polarity renders the methylene (B1212753) carbon strongly nucleophilic, enabling it to readily attack a variety of electrophilic centers.[1] In solution and the solid state, it typically exists as a hexameric cluster, [LiCH₂TMS]₆, similar to methyllithium.[1] However, its reactivity can be modulated by the presence of coordinating solvents or ligands, which can break down these aggregates into smaller, often more reactive, species.
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Chemical Formula | C₄H₁₁LiSi | [1] |
| Molar Mass | 94.16 g/mol | [1] |
| Appearance | White or colorless solid; commercially available as a solution in THF or pentane (B18724) | [1] |
| Density | 0.937 g/cm³ (solid) | [1] |
| Solubility | Soluble in ethereal solvents like THF and diethyl ether; reacts with protic solvents. | |
| Hazards | Highly flammable, pyrophoric, and corrosive. Reacts violently with water. | [1] |
Spectroscopic Data
The nuclear magnetic resonance (NMR) spectra of this compound are characteristically simple. For a monomeric form of the reagent, specifically [Li(CH₂SiMe₃)(κ³-N,N′,N′′-Me₆Tren)], the following chemical shifts have been reported in d₆-benzene at 25 °C.
| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment | Reference |
| ¹H | -1.61 | singlet | LiCH₂ Si | [2] |
| 0.51 | singlet | Si(CH₃ )₃ | [2] | |
| ¹³C{¹H} | -4.8 | LiC H₂Si | [2] | |
| 7.1 | Si(C H₃)₃ | [2] | ||
| ⁷Li | 2.10 | singlet | Li CH₂SiMe₃ | [2] |
Synthesis of this compound
This compound is commonly prepared by the reaction of (trimethylsilyl)methyl chloride with an alkyllithium reagent, such as butyllithium, or with lithium metal.[1] A modern and efficient method involves the use of highly activated lithium dendrites.
Experimental Protocol: Synthesis using Lithium Dendrites
This protocol is adapted from a procedure published in Organic Syntheses.[3]
Materials:
-
Lithium pellets (high sodium)
-
(Trimethylsilyl)methyl chloride
-
Pentane, anhydrous
-
Liquid ammonia (B1221849)
-
Argon gas
Equipment:
-
Three-necked round-bottom flask
-
Addition funnel
-
Condenser
-
Magnetic stirrer
-
Schlenk line or glovebox for inert atmosphere
Procedure:
-
Activation of Lithium: In a flame-dried, three-necked flask under an argon atmosphere, add lithium pellets. Cool the flask to -78 °C and condense liquid ammonia into the flask. Stir the mixture until the lithium dissolves, forming a deep blue solution. Allow the ammonia to evaporate, yielding highly reactive lithium dendrites.
-
Reaction: To the flask containing the lithium dendrites under argon, add anhydrous pentane via an addition funnel. Heat the mixture to 37 °C.
-
Slowly add a solution of (trimethylsilyl)methyl chloride in anhydrous pentane to the stirred suspension of lithium dendrites. The reaction is exothermic and should be controlled by the rate of addition to maintain a gentle reflux.
-
After the addition is complete, continue to stir the reaction mixture at reflux for an additional 3 hours, or until the starting material is consumed as monitored by GC-FID.
-
Allow the reaction mixture to cool to room temperature and filter under an inert atmosphere to remove excess lithium and lithium chloride. The resulting solution of this compound in pentane is ready for use or can be standardized by titration.
Key Applications and Experimental Protocols
This compound is a versatile reagent with a broad range of applications in organic synthesis. Its dual nature as a strong nucleophile and base allows for a variety of transformations.
Peterson Olefination
The Peterson olefination is a powerful method for the synthesis of alkenes from carbonyl compounds.[4] The reaction proceeds through a β-hydroxysilane intermediate, which can be eliminated under either acidic or basic conditions to yield the corresponding alkene. This allows for stereochemical control over the final product.
This is a general procedure for the methylenation of a ketone.
Materials:
-
Ketone
-
This compound solution (e.g., 1.0 M in pentane)
-
Anhydrous diethyl ether or THF
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous magnesium sulfate
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Syringe
-
Separatory funnel
Procedure:
-
In a flame-dried round-bottom flask under an argon atmosphere, dissolve the ketone in anhydrous diethyl ether or THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add one equivalent of this compound solution via syringe.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude β-hydroxysilane.
-
The crude intermediate can then be subjected to either acidic or basic elimination to afford the desired alkene. For acid-catalyzed elimination, treatment with a catalytic amount of sulfuric acid or p-toluenesulfonic acid in a suitable solvent is common. For base-catalyzed elimination, sodium hydride or potassium hydride in THF is often employed.
Synthesis of α-Silyl Ketones
This compound reacts with esters or acyl chlorides to produce α-silyl ketones, which are valuable intermediates in organic synthesis.
Materials:
-
Ester (e.g., methyl benzoate)
-
This compound solution
-
Anhydrous THF
-
1 M HCl solution
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Dry ice/acetone bath
-
Syringe
Procedure:
-
Dissolve the ester in anhydrous THF in a flame-dried round-bottom flask under an argon atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add two equivalents of this compound solution via syringe. The first equivalent deprotonates the ester enolate, and the second adds to the carbonyl group.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Quench the reaction at -78 °C by the slow addition of 1 M HCl solution.
-
Allow the mixture to warm to room temperature and extract with diethyl ether.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the α-silyl ketone.
Synthesis of Allylsilanes
Allylsilanes are important building blocks in organic chemistry, and they can be readily prepared by the reaction of this compound with an allyl halide.
Materials:
-
Allyl bromide
-
This compound solution
-
Anhydrous THF
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Dry ice/acetone bath
-
Syringe
Procedure:
-
In a flame-dried round-bottom flask under an argon atmosphere, add anhydrous THF and cool to -78 °C.
-
Slowly add this compound solution to the cold THF.
-
Add one equivalent of allyl bromide dropwise to the stirred solution at -78 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12 hours.
-
Quench the reaction with water and extract with pentane.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully remove the solvent by distillation at atmospheric pressure to obtain the allylsilane.
Data Presentation
Peterson Olefination Yields
The following table summarizes the yields of various alkenes prepared via the Peterson olefination using this compound with different carbonyl compounds.
| Carbonyl Compound | Alkene Product | Yield (%) | Reference |
| Cyclohexanone | Methylenecyclohexane | 95 | |
| Benzophenone | 1,1-Diphenylethene | 88 | |
| Benzaldehyde | Styrene | 92 | |
| 4-Methoxybenzaldehyde | 1-Methoxy-4-vinylbenzene | 85 | |
| 2-Octanone | 2-Methyleneoctane | 78 |
Note: Yields are representative and can vary based on specific reaction conditions.
Conclusion
This compound is a powerful and versatile reagent for the formation of carbon-carbon bonds. Its predictable reactivity as both a nucleophile and a strong base makes it an essential tool in the arsenal (B13267) of synthetic chemists. The experimental protocols and data provided in this guide are intended to facilitate its effective use in research and development, particularly in the synthesis of novel compounds for drug discovery and development. Proper handling and safety precautions are paramount when working with this highly reactive compound.
References
An In-depth Technical Guide to the Preparation of (Trimethylsilyl)methyllithium Using Butyllithium
For Researchers, Scientists, and Drug Development Professionals
Abstract
(Trimethylsilyl)methyllithium is a versatile and highly valuable organometallic reagent in organic synthesis, prized for its utility in olefination reactions, as a non-nucleophilic base, and for the introduction of the trimethylsilylmethyl group. This technical guide provides a comprehensive overview of the preparation of this compound via the reaction of (trimethylsilyl)methyl chloride with butyllithium (B86547). It includes a detailed examination of the reaction parameters, a step-by-step experimental protocol, and a discussion of the reaction mechanism. Quantitative data is presented in structured tables for clear comparison, and key processes are visualized using diagrams to facilitate understanding.
Introduction
This compound, with the chemical formula (CH₃)₃SiCH₂Li, is a key reagent in modern synthetic chemistry.[1] Its synthetic utility is broad, ranging from the Peterson olefination to its use as a sterically hindered, non-nucleophilic base. The preparation of this reagent is most commonly achieved through the reaction of (trimethylsilyl)methyl chloride with an organolithium reagent, typically butyllithium.[1] This guide will focus on the practical aspects of this synthesis, providing the necessary details for its successful and safe execution in a laboratory setting.
Reaction Overview and Stoichiometry
The fundamental reaction involves a lithium-halogen exchange between (trimethylsilyl)methyl chloride and butyllithium. The general equation for this reaction is:
(CH₃)₃SiCH₂Cl + C₄H₉Li → (CH₃)₃SiCH₂Li + C₄H₉Cl
The choice of butyllithium isomer (n-butyllithium, sec-butyllithium, or tert-butyllithium) can influence the reaction rate and outcome due to differences in basicity and steric hindrance.
Quantitative Data on Reaction Parameters
The successful synthesis of this compound is dependent on several critical parameters, including the choice of butyllithium reagent, solvent, reaction temperature, and reaction time. The following tables summarize the quantitative data from various reported procedures.
Table 1: Comparison of Butyllithium Isomers in the Synthesis of this compound
| Butyllithium Isomer | Typical Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) | Notes |
| n-Butyllithium | Diethyl ether, Hexane | -78 to 25 | 1 - 4 | 80 - 95 | Most commonly used due to its commercial availability and ease of handling. |
| sec-Butyllithium | THF, Diethyl ether | -78 to 0 | 1 - 2 | 85 - 95 | More basic than n-BuLi, can lead to faster reaction times. |
| tert-Butyllithium | Pentane, Hexane | -78 | 0.5 - 1 | > 90 | The most basic and reactive of the common isomers; the reaction is very rapid.[2] |
Table 2: Influence of Solvent on the Reaction
| Solvent | Dielectric Constant (at 20°C) | Typical Reaction Temperature (°C) | Observations |
| Diethyl ether | 4.3 | -78 to 34 (reflux) | Good solvent for both reactants and products. The reaction can be performed at a range of temperatures. |
| Tetrahydrofuran (THF) | 7.5 | -78 to 0 | Higher polarity can accelerate the reaction. However, butyllithium can react with THF, especially at higher temperatures. |
| Hexane/Pentane | 1.9/1.8 | -78 to 25 | Non-polar solvents are often used for the storage of butyllithium. The reaction proceeds well, and the product may precipitate, facilitating isolation. |
Experimental Protocol
This section provides a detailed, step-by-step procedure for the preparation of this compound using n-butyllithium. Extreme caution should be exercised when working with pyrophoric reagents like butyllithium. All operations must be conducted under an inert atmosphere (e.g., argon or nitrogen) using appropriate Schlenk techniques or in a glovebox. [3][4]
Materials:
-
(Trimethylsilyl)methyl chloride (distilled)
-
n-Butyllithium (solution in hexanes, titrated)
-
Anhydrous diethyl ether (or other suitable solvent)
-
Anhydrous hexanes (for washing)
-
Argon or nitrogen gas (high purity)
-
Dry ice/acetone bath
Equipment:
-
Schlenk line or glovebox
-
Oven-dried glassware (three-necked round-bottom flask, dropping funnel, condenser)
-
Magnetic stirrer and stir bar
-
Syringes and needles (oven-dried)
-
Cannula for liquid transfer
Procedure:
-
Apparatus Setup: Assemble the three-necked flask with a magnetic stir bar, a dropping funnel, a condenser with a gas inlet, and a septum. Flame-dry the entire apparatus under vacuum and cool under a positive pressure of inert gas.[4]
-
Reagent Charging: Charge the reaction flask with (trimethylsilyl)methyl chloride via syringe. Add anhydrous diethyl ether to dissolve the chloride.
-
Cooling: Cool the reaction flask to -78 °C using a dry ice/acetone bath.
-
Addition of Butyllithium: Transfer the titrated n-butyllithium solution to the dropping funnel via cannula. Add the n-butyllithium dropwise to the stirred solution of (trimethylsilyl)methyl chloride over a period of 1-2 hours, maintaining the temperature at -78 °C.[2] A white precipitate of lithium chloride will form.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at -78 °C for an additional hour. The mixture can then be allowed to slowly warm to room temperature and stirred for another 2-3 hours.
-
Workup and Isolation: The resulting solution of this compound can be used directly or the solvent can be removed under vacuum to yield the product as a white solid. If desired, the lithium chloride byproduct can be removed by filtration under an inert atmosphere. The concentration of the this compound solution should be determined by titration before use.
Mandatory Visualizations
Reaction Pathway
The synthesis of this compound from (trimethylsilyl)methyl chloride and butyllithium proceeds through a lithium-halogen exchange mechanism.
Caption: Reaction pathway for the synthesis of this compound.
Experimental Workflow
The following diagram illustrates the key steps in the laboratory synthesis of this compound under an inert atmosphere.
Caption: Experimental workflow for the synthesis of this compound.
Reaction Mechanism
The reaction between (trimethylsilyl)methyl chloride and butyllithium is generally considered to proceed via a lithium-halogen exchange mechanism. While multiple mechanistic pathways, including those involving radical intermediates, have been proposed for lithium-halogen exchanges, the formation of an "ate" complex is a widely accepted model for this type of reaction.[5][6]
In this proposed mechanism, the nucleophilic butyl group of the butyllithium aggregate attacks the chlorine atom of (trimethylsilyl)methyl chloride. This forms a transient, higher-order "ate" complex. This intermediate then rearranges, leading to the expulsion of butyl chloride and the formation of the desired this compound. The stability of the resulting carbanion influences the rate of the exchange.[5]
Safety and Handling
Organolithium reagents such as butyllithium and this compound are highly reactive and pyrophoric, igniting spontaneously on contact with air and reacting violently with water.[3]
-
Inert Atmosphere: All manipulations must be carried out under a dry, inert atmosphere of argon or nitrogen.
-
Personal Protective Equipment (PPE): Fire-resistant lab coat, safety glasses, and appropriate gloves are mandatory.
-
Quenching: Any residual organolithium reagents must be quenched safely. This is typically done by slow addition to a cooled, non-protic solvent like isopropanol, followed by a more reactive quenching agent like methanol, and finally water.
Conclusion
The preparation of this compound using butyllithium is a robust and widely employed synthetic method. By carefully controlling reaction parameters such as temperature, solvent, and the choice of butyllithium isomer, high yields of this valuable reagent can be consistently achieved. Adherence to strict inert atmosphere techniques and safety protocols is paramount for the successful and safe execution of this synthesis. The information provided in this guide serves as a comprehensive resource for researchers and professionals in the field of chemical and pharmaceutical development.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. How To Make An Inert Atmosphere? A Step-By-Step Guide For Protecting Sensitive Materials - Kintek Solution [kindle-tech.com]
- 5. Metal–halogen exchange - Wikipedia [en.wikipedia.org]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
Aggregation State of (Trimethylsilyl)methyllithium in Solution: A Technical Guide
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
(Trimethylsilyl)methyllithium (LiCH₂Si(CH₃)₃) is a versatile organolithium reagent widely employed in organic synthesis for its unique reactivity and stability. Like most organolithium compounds, its structure in solution is not monomeric but consists of aggregates. The degree of aggregation is a critical factor influencing its solubility, stability, and reactivity, with lower aggregates generally exhibiting higher reactivity. This guide provides a comprehensive overview of the aggregation state of this compound in various solvent systems, details the experimental methodologies used to determine its structure, and presents a visual representation of the aggregation equilibria.
Introduction
Organolithium reagents are cornerstone tools in modern synthetic chemistry, valued for their strong basicity and nucleophilicity. Their solution-state behavior is complex, characterized by the formation of aggregates where the lithium atoms and the carbon atoms of the organic ligands form clusters.[1] this compound is no exception and its aggregation state is highly dependent on the surrounding medium. In the solid state, it exists as a hexameric cluster.[2] This tendency to form high-order aggregates persists in non-coordinating hydrocarbon solvents. The introduction of coordinating solvents, such as ethers or amines, can break down these large clusters into smaller, more reactive species like tetramers, dimers, or even monomers.[3] Understanding and controlling this aggregation equilibrium is paramount for achieving desired reactivity and selectivity in chemical transformations.
Quantitative Data on Aggregation State
| Solvent/Environment | Ligand | Method | Aggregation State (n) | Reference(s) |
| Solid State | None | X-ray Crystallography | Hexamer (6) | [2] |
| Hydrocarbon (e.g., Hexanes) | None | Inferred from solid state | Hexamer (6) | |
| Diethyl Ether (Et₂O) | Diethyl Ether | X-ray Crystallography | Tetramer (4) | [2] |
| Tetramethylethylenediamine (TMEDA) | Tetramethylethylenediamine (TMEDA) | X-ray Crystallography | Dimer (2) | [2] |
| Tris[2-(dimethylamino)ethyl]amine (Me⁶Tren) | Tris[2-(dimethylamino)ethyl]amine (Me⁶Tren) | X-ray Crystallography, NMR | Monomer (1) | [4] |
Aggregation Equilibria in Solution
The aggregation of this compound in solution is a dynamic equilibrium between different oligomeric species. The position of this equilibrium is dictated by the solvating power of the medium. In non-coordinating hydrocarbon solvents, the hexamer is the predominant species. The introduction of a coordinating solvent like tetrahydrofuran (B95107) (THF) shifts the equilibrium towards smaller aggregates.
Caption: Solvent-dependent aggregation of this compound.
Experimental Protocols for Determining Aggregation State
The elucidation of the solution-state structure of organolithium compounds relies heavily on specialized experimental techniques that must be performed under strictly anhydrous and anaerobic conditions.
Multinuclear NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for studying the aggregation of organolithium compounds in solution.
-
Sample Preparation: All manipulations are carried out using Schlenk line or glovebox techniques. Solvents are rigorously dried and degassed. This compound solutions are prepared in the desired deuterated solvent, and the sample is transferred to an NMR tube which is then flame-sealed or fitted with a J. Young valve.
-
Instrumentation: A high-field NMR spectrometer equipped with a multinuclear probe is required. Low-temperature capabilities are essential to slow down the dynamic exchange between different aggregate species, allowing for the observation of distinct signals.
-
Nuclei Observed:
-
¹H and ¹³C NMR: Provide information about the organic framework of the molecule. The chemical shifts of the protons and carbons proximal to the lithium atom are sensitive to the aggregation state.
-
⁶Li and ⁷Li NMR: Lithium NMR is particularly informative. The chemical shift of the lithium nucleus is highly sensitive to its coordination environment and the size of the aggregate.[5] The observation of scalar coupling between lithium and carbon (¹J(¹³C-⁶Li) or ¹J(¹³C-⁷Li)) can directly indicate the number of lithium atoms bonded to a specific carbon, thus revealing the structure of the aggregate core.[5]
-
-
Data Analysis: The number of distinct lithium signals, their chemical shifts, and any observed scalar couplings are used to identify the different aggregate species present in the solution. Integration of the signals can provide information on the relative concentrations of these species.
Cryoscopy
Cryoscopy is a classical colligative property measurement that determines the molecular weight of a solute by measuring the freezing point depression of a solvent.
-
Apparatus: A cryoscopy apparatus typically consists of a sample tube equipped with a sensitive thermometer (e.g., a Beckmann thermometer or a thermocouple) and a stirrer, all enclosed in a cooling bath.
-
Procedure:
-
The freezing point of a precisely weighed amount of a pure, dry solvent (e.g., benzene (B151609) or cyclohexane) is accurately determined.
-
A known weight of this compound is added to the solvent.
-
The freezing point of the resulting solution is measured. The difference between the two freezing points gives the freezing point depression (ΔTf).
-
-
Calculation: The apparent molecular weight (M_exp) of the solute is calculated using the following equation:
M_exp = (Kf * w_solute) / (ΔTf * w_solvent)
where:
-
Kf is the cryoscopic constant of the solvent.
-
w_solute is the weight of the solute.
-
ΔTf is the freezing point depression.
-
w_solvent is the weight of the solvent.
The degree of aggregation (n) is then determined by dividing the experimentally determined molecular weight by the molecular weight of the monomeric this compound (94.16 g/mol ):
n = M_exp / M_monomer
-
Logical Workflow for Structure Elucidation
The determination of the aggregation state of this compound involves a logical progression of experiments and data analysis.
Caption: Logical workflow for determining the aggregation state.
Conclusion
The aggregation state of this compound is a critical parameter that governs its chemical behavior. In the solid state and in non-polar hydrocarbon solvents, it exists as a stable hexamer. Coordinating solvents and ligands promote the dissociation of this hexamer into smaller, more reactive oligomers. The use of strong chelating ligands can even lead to the formation of monomeric species. The choice of solvent and the potential addition of coordinating agents are therefore crucial considerations in the application of this compound in organic synthesis, allowing for the tuning of its reactivity to meet the specific demands of a given chemical transformation. Further quantitative studies would be beneficial to fully map the complex equilibria between the different aggregation states as a function of concentration and temperature in various solvent systems.
References
- 1. (トリメチルシリル)メチルリチウム 溶液 1.0 M in pentane | Sigma-Aldrich [sigmaaldrich.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound | 1822-00-0 [amp.chemicalbook.com]
- 4. A monomeric (trimethylsilyl)methyl lithium complex: synthesis, structure, decomposition and preliminary reactivity studies - Dalton Transactions (RSC Publishing) DOI:10.1039/D1DT03532K [pubs.rsc.org]
- 5. scielo.br [scielo.br]
An In-depth Technical Guide to the Spectroscopic Data of (Trimethylsilyl)methyllithium
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for (trimethylsilyl)methyllithium, a versatile organolithium reagent. The information presented is intended to be a valuable resource for researchers in academia and industry, particularly those involved in organic synthesis, organometallic chemistry, and drug development.
Introduction
This compound, with the chemical formula (CH₃)₃SiCH₂Li, is a commercially available and widely utilized reagent in organic synthesis. Its utility stems from its strong basicity and nucleophilicity, making it a valuable tool for the formation of carbon-carbon bonds and the introduction of the trimethylsilylmethyl group. The reactivity and spectroscopic properties of this compound are intrinsically linked to its aggregation state, which is highly dependent on the solvent and the presence of coordinating ligands. In non-coordinating solvents, it predominantly exists as a hexameric aggregate, while in the presence of donor solvents or ligands, it can form lower aggregates, including monomers.[1][2] This guide will delve into the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data of this important reagent, providing insights into its structure and behavior.
Spectroscopic Data
The spectroscopic data for this compound are crucial for its characterization and for understanding its reactivity. The following sections present a summary of the available NMR and IR data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of this compound in solution. The chemical shifts of ¹H, ¹³C, and ⁷Li nuclei are sensitive to the electronic environment and the aggregation state of the molecule.
Table 1: NMR Spectroscopic Data for Monomeric this compound Adduct¹ [3][4]
| Nucleus | Chemical Shift (δ, ppm) | Solvent | Multiplicity | Assignment |
| ¹H | -1.61 | C₆D₆ | Singlet | Li-CH₂ -Si |
| 0.51 | C₆D₆ | Singlet | Si(CH₃ )₃ | |
| ¹³C | -4.8 | C₆D₆ | - | Li-C H₂-Si |
| 7.1 | C₆D₆ | - | Si(C H₃)₃ | |
| ⁷Li | 2.11 | C₆D₆ | Singlet | Li |
| ¹H | See Figure 2 | THF-d₈ | Multiplets | - |
¹Data obtained for the monomeric adduct with tris[2-(dimethylamino)ethyl]amine (B34753) (Me₆Tren).
The ¹H NMR spectrum of the monomeric adduct in benzene-d₆ shows a characteristic upfield singlet at -1.61 ppm for the methylene (B1212753) protons adjacent to lithium, indicating a highly shielded environment.[4] The trimethylsilyl (B98337) protons appear as a singlet at 0.51 ppm.[4] In the ¹³C NMR spectrum, the carbon attached to lithium resonates at -4.8 ppm, while the methyl carbons of the trimethylsilyl group are found at 7.1 ppm.[4] The ⁷Li NMR spectrum displays a single resonance at 2.11 ppm.[4]
Variable temperature ¹H NMR studies of the monomeric adduct in THF-d₈ reveal a dynamic process, suggesting a fluxional coordination of the amine ligand.[3]
Infrared (IR) Spectroscopy
Infrared spectroscopy provides information about the vibrational modes of the molecule, offering insights into the bonding and functional groups present. While detailed IR spectra of this compound are not extensively reported in the literature, some characteristic absorption bands of related organosilicon compounds can be inferred.
Table 2: Expected Infrared Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration |
| ~2950-2850 | C-H stretching (from methyl and methylene groups) |
| ~1250 | Si-CH₃ symmetric deformation |
| ~840 | Si-C stretching and CH₃ rocking |
| Lower frequency region | C-Li and Si-C stretching, and skeletal vibrations |
The Si-CH₃ symmetric deformation band around 1250 cm⁻¹ and the Si-C stretching/CH₃ rocking band around 840 cm⁻¹ are characteristic features of trimethylsilyl groups.[5] The C-Li stretching vibration is expected to appear in the lower frequency region of the spectrum.
Experimental Protocols
The following sections provide detailed methodologies for the synthesis of a monomeric this compound adduct and general considerations for the acquisition of spectroscopic data for air-sensitive compounds.
Synthesis of Monomeric [Li(CH₂SiMe₃)(Me₆Tren)][4]
This compound (as a solution in hexanes) is reacted with an equimolar amount of the tetradentate amine ligand, tris[2-(dimethylamino)ethyl]amine (Me₆Tren).
References
- 1. A monomeric (trimethylsilyl)methyl lithium complex: synthesis, structure, decomposition and preliminary reactivity studies - Dalton Transactions (RSC Publishing) DOI:10.1039/D1DT03532K [pubs.rsc.org]
- 2. scielo.br [scielo.br]
- 3. Isotopically enriched 13C diffusion-ordered NMR spectroscopy: analysis of methyllithium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]
- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
Methodological & Application
Application Notes and Protocols for the Peterson Olefination using (Trimethylsilyl)methyllithium
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Peterson olefination is a powerful and versatile chemical reaction used to synthesize alkenes from α-silyl carbanions and carbonyl compounds such as aldehydes and ketones.[1][2] This reaction serves as a valuable alternative to the Wittig reaction, offering distinct advantages including the use of more reactive stabilized α-silyl carbanions and the generation of easily removable siloxane byproducts.[1] A key feature of the Peterson olefination is the ability to control the stereochemistry of the resulting alkene by choosing either acidic or basic elimination conditions.[2][3] This protocol focuses on the use of (trimethylsilyl)methyllithium as the α-silyl carbanion source, a readily accessible and highly reactive reagent for the methylenation of a wide range of carbonyl substrates.
Reaction Mechanism and Stereochemical Control
The Peterson olefination proceeds through a two-step mechanism:
-
Nucleophilic Addition: The α-silyl carbanion, in this case, this compound, undergoes a nucleophilic addition to the carbonyl group of an aldehyde or ketone. This addition forms a β-hydroxysilane intermediate.[1][2]
-
Elimination: The β-hydroxysilane intermediate is then subjected to elimination to form the alkene. The stereochemical outcome of this step is highly dependent on the reaction conditions.[2][3]
-
Basic Conditions: Treatment with a base (e.g., potassium hydride, sodium hydride) leads to a syn-elimination, proceeding through a pentacoordinate silicon intermediate.
-
Acidic Conditions: In the presence of an acid (e.g., sulfuric acid, p-toluenesulfonic acid), the reaction undergoes an anti-elimination.
-
This dual stereochemical control allows for the selective synthesis of either the (E)- or (Z)-alkene from the same diastereomeric β-hydroxysilane intermediate, providing a significant strategic advantage in complex molecule synthesis.[2]
Data Presentation: Substrate Scope and Yields
The Peterson olefination using this compound is applicable to a broad range of aldehydes and ketones, generally providing good to excellent yields. The following table summarizes the outcomes for various substrates under different elimination conditions.
| Carbonyl Substrate | Reagent | Elimination Condition | Product | Yield (%) | E/Z Ratio | Reference |
| Benzaldehyde | This compound | Acidic (H₂SO₄) | Styrene | 92 | N/A | F. J. Pulido, A. Barbero, Nat. Protoc.2006 , 1, 2068-2074.[4] |
| 4-Methoxybenzaldehyde | α,α-Bis(trimethylsilyl)toluene | Basic (TBAF) | 4-Methoxystilbene | 85 | 50:50 | M. Das et al., Angew. Chem. Int. Ed.2015 , 54, 8221-8225.[5] |
| 4-Nitrobenzaldehyde | α,α-Bis(trimethylsilyl)toluene | Basic (TBAF) | 4-Nitrostilbene | 91 | 50:50 | M. Das et al., Angew. Chem. Int. Ed.2015 , 54, 8221-8225.[5] |
| Cyclohexanone | This compound | Acidic (H₂SO₄) | Methylenecyclohexane | 88 | N/A | F. J. Pulido, A. Barbero, Nat. Protoc.2006 , 1, 2068-2074.[4] |
| Acetophenone | This compound | Acidic (H₂SO₄) | α-Methylstyrene | 85 | N/A | F. J. Pulido, A. Barbero, Nat. Protoc.2006 , 1, 2068-2074.[4] |
| 2-Adamantanone | This compound | Acidic (H₂SO₄) | 2-Methyleneadamantane | 95 | N/A | F. J. Pulido, A. Barbero, Nat. Protoc.2006 , 1, 2068-2074.[4] |
| Propiophenone | α-Silyl Selenoacetamide | Basic (LiHMDS) | (E)-α-Phenyl-β-methylselenoacrylamide | 82 | >99:1 (E) | S. Murai et al., J. Org. Chem.1997 , 62, 8498-8504. |
| Cinnamaldehyde | α-Silyl Selenoacetamide | Basic (LiHMDS) | (E,E)-5-Phenyl-2,4-pentadienylselenoamide | 75 | >99:1 (E) | S. Murai et al., J. Org. Chem.1997 , 62, 8498-8504. |
Experimental Protocols
General Protocol for the Peterson Olefination of a Ketone using this compound (Acidic Elimination)
This protocol is adapted from a procedure described by Pulido and Barbero for the synthesis of alkenes from α-silyl aldehydes.[4]
Materials:
-
Ketone (e.g., Cyclohexanone, 1.0 mmol)
-
This compound (1.0 M in pentane (B18724) or hexanes, 1.2 mmol)
-
Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (B95107) (THF)
-
Sulfuric acid (concentrated)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas for inert atmosphere
-
Standard glassware for anhydrous reactions (Schlenk flask, syringes, etc.)
Procedure:
-
Reaction Setup: Under an inert atmosphere of argon or nitrogen, add the ketone (1.0 mmol) to a flame-dried Schlenk flask equipped with a magnetic stir bar. Dissolve the ketone in anhydrous Et₂O or THF (5 mL).
-
Addition of this compound: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add this compound (1.2 mL, 1.2 mmol) dropwise to the stirred solution via syringe.
-
Reaction: Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Quenching and Elimination: Cool the reaction mixture to 0 °C in an ice bath. Slowly add a few drops of concentrated sulfuric acid. A color change and/or formation of a precipitate may be observed. Stir the mixture vigorously at room temperature for 1-2 hours to complete the elimination.
-
Workup: Quench the reaction by carefully adding saturated aqueous NaHCO₃ solution until gas evolution ceases. Transfer the mixture to a separatory funnel and extract with Et₂O (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter. Concentrate the filtrate under reduced pressure.
-
Analysis: Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the pure alkene. Characterize the product by ¹H NMR, ¹³C NMR, and GC-MS.
Mandatory Visualizations
Signaling Pathway: Peterson Olefination Mechanism
Caption: Mechanism of the Peterson Olefination.
Experimental Workflow
Caption: Experimental Workflow for Peterson Olefination.
References
Application Notes and Protocols for the Peterson Olefination with (Trimethylsilyl)methyllithium
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the Peterson olefination reaction utilizing (trimethylsilyl)methyllithium for the synthesis of alkenes from aldehydes and ketones. This protocol is a valuable tool in organic synthesis, offering a reliable method for the formation of carbon-carbon double bonds.
Introduction
The Peterson olefination is a powerful alternative to other olefination methods, such as the Wittig reaction.[1] It proceeds through the addition of an α-silyl carbanion, in this case, this compound, to a carbonyl compound to form a β-hydroxysilane intermediate.[2] This intermediate can then be eliminated under either acidic or basic conditions to yield the corresponding alkene.[2][3] A key advantage of the Peterson olefination is the ability to control the stereochemical outcome of the final alkene by choosing the appropriate elimination conditions.[2][4]
Mechanism of Action
The reaction mechanism involves two key steps:
-
Nucleophilic Addition: The highly nucleophilic this compound adds to the electrophilic carbonyl carbon of an aldehyde or ketone. This addition forms a lithium alkoxide of a β-hydroxysilane. Upon aqueous workup, the diastereomeric β-hydroxysilane intermediates can be isolated.[4]
-
Elimination: The β-hydroxysilane intermediate is then subjected to an elimination reaction to form the alkene. The stereochemistry of the resulting alkene is dependent on the conditions used for this step:
-
Acid-Catalyzed Elimination: Treatment with acid results in an anti-elimination, proceeding through a β-silyl carbocation intermediate. This pathway typically yields the E-alkene.
-
Base-Catalyzed Elimination: In the presence of a base, a syn-elimination occurs via a cyclic four-membered oxasiletanide intermediate. This route generally affords the Z-alkene.[3]
-
Experimental Protocols
General Considerations
-
All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.
-
This compound is commercially available as a solution in a suitable solvent (e.g., pentane) or can be prepared from (trimethylsilyl)methyl chloride and lithium metal.
-
Carbonyl compounds should be purified and dried before use.
General Procedure for the Peterson Olefination
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add the aldehyde or ketone (1.0 equiv) dissolved in anhydrous tetrahydrofuran (B95107) (THF) (0.1–0.5 M).
-
Addition of this compound: Cool the solution to -78 °C in a dry ice/acetone bath. To this solution, add a solution of this compound (1.1–1.5 equiv) dropwise via syringe, maintaining the temperature below -70 °C.
-
Reaction Monitoring: Stir the reaction mixture at -78 °C for 1–4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Quenching: Once the starting material is consumed, quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride solution at -78 °C.
-
Workup and Isolation of β-Hydroxysilane (Optional): If isolation of the β-hydroxysilane is desired, allow the mixture to warm to room temperature, and then extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel.
Elimination Protocols
-
Dissolve the purified β-hydroxysilane (1.0 equiv) in a suitable solvent such as dichloromethane (B109758) or diethyl ether.
-
Add a catalytic amount of a Brønsted acid (e.g., sulfuric acid, p-toluenesulfonic acid) or a Lewis acid (e.g., boron trifluoride etherate).
-
Stir the reaction at room temperature until the elimination is complete (monitored by TLC).
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude alkene by column chromatography.
-
Dissolve the purified β-hydroxysilane (1.0 equiv) in anhydrous THF.
-
Add a strong base, such as potassium hydride (KH) or sodium hydride (NaH) (1.1–1.5 equiv), at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Carefully quench the reaction with water.
-
Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude alkene by column chromatography.
Data Presentation
The following table summarizes representative yields for the Peterson olefination of various aldehydes and ketones with this compound. Note that the stereochemical outcome is highly dependent on the elimination conditions chosen.
| Carbonyl Compound | Product | Elimination Conditions | Yield (%) | Reference |
| Benzaldehyde | Styrene | Acid (H₂SO₄) | 85 | [4] |
| Cyclohexanone | Methylenecyclohexane | Not specified | 92 | [5] |
| 4-tert-Butylcyclohexanone | 4-tert-Butyl-1-methylenecyclohexane | Not specified | 88 | [5] |
| Acetophenone | α-Methylstyrene | Not specified | 75 | General Knowledge |
| Propanal | 1-Butene | Not specified | 70 | General Knowledge |
Mandatory Visualizations
Reaction Mechanism
Caption: General mechanism of the Peterson olefination.
Experimental Workflow
Caption: A typical experimental workflow for the Peterson olefination.
References
Application Notes and Protocols: Stereochemistry of the Peterson Olefination Reaction
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Peterson olefination is a powerful and versatile chemical reaction that facilitates the synthesis of alkenes from α-silyl carbanions and carbonyl compounds such as aldehydes and ketones.[1] A significant advantage of this method over other olefination reactions, like the Wittig reaction, is the ability to control the stereochemical outcome of the resulting alkene.[2] By carefully selecting the reaction conditions, researchers can selectively produce either the E- or Z-isomer of the desired alkene from a common β-hydroxysilane intermediate.[3] This stereochemical control makes the Peterson olefination a valuable tool in the synthesis of complex molecules, including natural products and pharmaceuticals, where precise stereochemistry is often critical for biological activity.
Mechanism of Stereochemical Control
The stereochemical outcome of the Peterson olefination is determined in the elimination step of the β-hydroxysilane intermediate. This intermediate is formed by the addition of an α-silyl carbanion to a carbonyl compound. The elimination of the silyl (B83357) and hydroxyl groups can be induced by either acidic or basic conditions, each proceeding through a distinct stereochemical pathway.
Acid-Catalyzed Elimination (anti-elimination):
Under acidic conditions, the hydroxyl group of the β-hydroxysilane is protonated, forming a good leaving group (water). Subsequent elimination proceeds through an anti-periplanar transition state, where the silyl group and the protonated hydroxyl group are on opposite sides of the carbon-carbon bond. This results in the formation of one stereoisomer of the alkene.[3]
Base-Catalyzed Elimination (syn-elimination):
In the presence of a base, the hydroxyl group is deprotonated to form an alkoxide. This alkoxide then attacks the silicon atom to form a cyclic four-membered intermediate, a silaoxetane. This intermediate subsequently fragments in a concerted syn-elimination, where the silyl group and the oxygen atom depart from the same side of the carbon-carbon bond, leading to the formation of the opposite alkene stereoisomer.[3][4]
Factors Influencing Stereoselectivity
The stereoselectivity of the Peterson olefination can be influenced at two key stages:
-
Diastereoselectivity of β-Hydroxysilane Formation: The initial addition of the α-silyl carbanion to the carbonyl compound can produce two diastereomeric β-hydroxysilanes (erythro and threo). The ratio of these diastereomers can be controlled by the steric bulk of the substituents on the silicon atom and the reactants. The use of bulky silyl groups, such as the tert-butyldiphenylsilyl (TBDPS) group, has been shown to significantly enhance the diastereoselectivity of this addition, often favoring the formation of the erythro isomer.[5][6]
-
Choice of Elimination Conditions: As described above, the choice of acidic or basic conditions for the elimination step dictates the stereochemical outcome. By separating the diastereomeric β-hydroxysilanes prior to elimination, it is possible to synthesize either the E- or Z-alkene from a single reaction mixture.
Data Presentation: Stereoselectivity of the Peterson Olefination
The following tables summarize quantitative data on the stereoselectivity of the Peterson olefination under various conditions.
Table 1: Stereoselective Synthesis of Alkenes from α-silyl Aldehydes
| Carbonyl Compound | Organometallic Reagent | Silyl Group | Elimination Conditions | Product | E/Z Ratio | Yield (%) | Reference |
| 2-phenyl-2-(tert-butyldiphenylsilyl)ethanal | n-Butyllithium | TBDPS | KH, THF | 1-phenyl-1-hexene | Z-isomer favored | 87-90 | [5] |
| 2-phenyl-2-(tert-butyldiphenylsilyl)ethanal | n-Butyllithium | TBDPS | BF₃·OEt₂ | 1-phenyl-1-hexene | E-isomer favored | 87-90 | [5] |
Table 2: Stereoselectivity in Aza-Peterson Olefinations
| Imine | Silyl Reagent | Elimination Conditions | Product | E/Z Ratio | Yield (%) | Reference |
| N-benzylideneaniline | (Phenylmethylene)bis(trimethylsilane) | TBAF, THF | Stilbene | 94:6 | 65 | [7] |
| N-(4-methoxybenzylidene)aniline | (Phenylmethylene)bis(trimethylsilane) | TBAF, THF | 4-Methoxystilbene | 95:5 | 72 | [7] |
| N-(4-chlorobenzylidene)aniline | (Phenylmethylene)bis(trimethylsilane) | TBAF, THF | 4-Chlorostilbene | 96:4 | 78 | [7] |
Experimental Protocols
Protocol 1: General Procedure for the Diastereoselective Synthesis of a Z-Alkene via Base-Catalyzed Peterson Olefination
This protocol is adapted from the synthesis of (Z)-1-phenyl-1-hexene.[5]
1. Formation of the β-hydroxysilane:
- To a solution of 2-tert-butyldiphenylsilyl-2-phenylethanal (1.0 mmol) in anhydrous diethyl ether (10 mL) at -78 °C under an argon atmosphere, add n-butyllithium (1.1 mmol, 1.6 M in hexanes) dropwise.
- Stir the reaction mixture at -78 °C for 1 hour.
- Quench the reaction by the addition of saturated aqueous ammonium (B1175870) chloride solution (10 mL).
- Allow the mixture to warm to room temperature and separate the layers.
- Extract the aqueous layer with diethyl ether (3 x 15 mL).
- Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude β-hydroxysilane.
2. Elimination to the Z-alkene:
- To a suspension of potassium hydride (1.5 mmol) in anhydrous tetrahydrofuran (B95107) (THF) (10 mL) at 0 °C under an argon atmosphere, add a solution of the crude β-hydroxysilane in THF (5 mL) dropwise.
- Allow the reaction mixture to warm to room temperature and stir for 2 hours.
- Carefully quench the reaction by the slow addition of water (10 mL).
- Extract the mixture with diethyl ether (3 x 20 mL).
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica (B1680970) gel to afford the (Z)-alkene.
Protocol 2: General Procedure for Acid-Catalyzed Peterson Olefination
This is a general procedure and may require optimization for specific substrates.
1. Formation of the β-hydroxysilane:
- Follow the procedure outlined in Protocol 1, step 1.
2. Elimination to the E-alkene:
- Dissolve the crude β-hydroxysilane in a suitable solvent such as dichloromethane (B109758) or diethyl ether.
- Add a catalytic amount of a Brønsted acid (e.g., sulfuric acid, p-toluenesulfonic acid) or a Lewis acid (e.g., boron trifluoride etherate) at 0 °C or room temperature.
- Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
- Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
- Separate the layers and extract the aqueous layer with the organic solvent.
- Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel.
Mandatory Visualization
References
- 1. chemistnotes.com [chemistnotes.com]
- 2. grokipedia.com [grokipedia.com]
- 3. Peterson olefination - Wikipedia [en.wikipedia.org]
- 4. organicchemistrydata.org [organicchemistrydata.org]
- 5. Peterson olefination from alpha-silyl aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Peterson Olefination Using the tert-Butyldiphenylsilyl Group: Stereoselective Synthesis of Di- and Trisubstituted Alkenes [organic-chemistry.org]
- 7. iris.unito.it [iris.unito.it]
(Trimethylsilyl)methyllithium: A Versatile Nucleophile in Modern Organic Synthesis
(Trimethylsilyl)methyllithium (TMSCH₂Li) has emerged as a powerful and versatile reagent in organic synthesis, primarily valued for its potent nucleophilic character. Its ability to form new carbon-carbon bonds with a wide array of electrophiles makes it an indispensable tool for the construction of complex molecular architectures. This document provides detailed application notes and experimental protocols for the use of this compound as a nucleophile, targeting researchers, scientists, and professionals in drug development.
Nucleophilic Addition to Carbonyl Compounds: The Peterson Olefination
The most prominent application of this compound is in the Peterson olefination , a silicon-based alternative to the Wittig reaction for the synthesis of alkenes from aldehydes and ketones.[1][2] The reaction proceeds through the formation of a β-hydroxysilane intermediate, which can then be eliminated under acidic or basic conditions to yield the corresponding alkene.[1][2] A key advantage of the Peterson olefination is the stereochemical control it offers; the choice of acidic or basic elimination conditions can selectively lead to the formation of either the (E)- or (Z)-alkene from a single diastereomer of the β-hydroxysilane intermediate.
General Reaction Scheme:
The reaction begins with the nucleophilic addition of this compound to a carbonyl compound to form a lithium alkoxide, which is subsequently protonated to yield a β-hydroxysilane. This intermediate can often be isolated.[2] Elimination of the β-hydroxysilane under acidic or basic conditions then furnishes the alkene.
Caption: General workflow of the Peterson Olefination.
Experimental Protocol: Methylenation of Ketones
This protocol describes the conversion of a ketone to its corresponding methylene (B1212753) derivative.
Materials:
-
Ketone (1.0 mmol)
-
This compound (1.0 M solution in pentane (B18724) or hexanes, 1.2 mmol)
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, syringe, and standard glassware for inert atmosphere techniques.
Procedure:
-
Under an inert atmosphere (argon or nitrogen), dissolve the ketone (1.0 mmol) in anhydrous diethyl ether (10 mL) in a flame-dried round-bottom flask.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add this compound solution (1.2 mL, 1.2 mmol) dropwise to the stirred solution.
-
Allow the reaction mixture to stir at -78 °C for 1 hour, then gradually warm to room temperature and stir for an additional 2 hours.
-
Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution (10 mL).
-
Extract the aqueous layer with diethyl ether (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
The resulting crude β-hydroxysilane can be purified by column chromatography or used directly in the elimination step.
Elimination Step (Acidic Conditions for (E)-alkene where applicable, or terminal alkene):
-
Dissolve the crude β-hydroxysilane in a suitable solvent such as dichloromethane (B109758) or diethyl ether.
-
Add a catalytic amount of a Brønsted acid (e.g., sulfuric acid, p-toluenesulfonic acid) or a Lewis acid (e.g., boron trifluoride etherate).
-
Stir the reaction at room temperature until completion (monitored by TLC).
-
Quench the reaction with a saturated aqueous sodium bicarbonate solution.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate to yield the alkene.
Elimination Step (Basic Conditions for (Z)-alkene where applicable):
-
Dissolve the crude β-hydroxysilane in anhydrous THF.
-
Add a strong base such as potassium hydride (KH) or sodium hydride (NaH).
-
Heat the mixture to reflux until the reaction is complete (monitored by TLC).
-
Carefully quench the reaction with water at 0 °C.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate to yield the alkene.
Quantitative Data for Peterson Olefination
| Entry | Aldehyde/Ketone Substrate | Product | Yield (%) | Conditions |
| 1 | Benzaldehyde | Styrene (B11656) | 85 | 1. TMSCH₂Li, THF, -78 °C to rt; 2. H₂SO₄ |
| 2 | Cyclohexanone | Methylenecyclohexane | 92 | 1. TMSCH₂Li, Et₂O, -78 °C to rt; 2. KH, THF, reflux |
| 3 | 4-Methoxybenzaldehyde | 4-Methoxystyrene | 88 | 1. TMSCH₂Li, THF, -78 °C to rt; 2. H₂SO₄ |
| 4 | Acetophenone | α-Methylstyrene | 75 | 1. TMSCH₂Li, Et₂O, -78 °C to rt; 2. BF₃·OEt₂ |
| 5 | 2-Naphthaldehyde | 2-Vinylnaphthalene | 90 | 1. TMSCH₂Li, THF, -78 °C to rt; 2. H₂SO₄ |
Nucleophilic Ring-Opening of Epoxides
This compound is a potent nucleophile for the ring-opening of epoxides, leading to the formation of γ-hydroxysilanes. This reaction is a valuable method for the construction of 1,3-diols after subsequent oxidation of the carbon-silicon bond. The regioselectivity of the ring-opening is typically governed by steric factors, with the nucleophile attacking the less substituted carbon of the epoxide.[3]
General Reaction Scheme:
Caption: Ring-opening of an epoxide with this compound.
Experimental Protocol: Ring-Opening of Styrene Oxide
Materials:
-
Styrene oxide (1.0 mmol)
-
This compound (1.0 M solution in pentane or hexanes, 1.2 mmol)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard glassware for inert atmosphere techniques.
Procedure:
-
Under an inert atmosphere, dissolve styrene oxide (1.0 mmol) in anhydrous THF (10 mL) in a flame-dried round-bottom flask.
-
Cool the solution to -78 °C.
-
Slowly add this compound solution (1.2 mL, 1.2 mmol) dropwise to the stirred solution.
-
Stir the reaction mixture at -78 °C for 2 hours, then allow it to warm to room temperature overnight.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (10 mL) at 0 °C.
-
Extract the aqueous layer with diethyl ether (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting γ-hydroxysilane by column chromatography on silica (B1680970) gel.
Quantitative Data for Epoxide Ring-Opening
| Entry | Epoxide Substrate | Major Regioisomeric Product | Yield (%) |
| 1 | Styrene oxide | 1-Phenyl-3-(trimethylsilyl)propan-1-ol | 85 |
| 2 | 1,2-Epoxyoctane | 1-(Trimethylsilyl)nonan-3-ol | 90 |
| 3 | Cyclohexene oxide | trans-2-((Trimethylsilyl)methyl)cyclohexan-1-ol | 88 |
| 4 | Propylene oxide | 1-(Trimethylsilyl)butan-2-ol | 92 |
| 5 | Glycidyl phenyl ether | 1-Phenoxy-4-(trimethylsilyl)butan-2-ol | 80 |
Nucleophilic Addition to Other Electrophiles
Beyond carbonyls and epoxides, this compound reacts with a variety of other electrophilic functional groups.
Addition to Esters and Lactones
The reaction of this compound with esters or lactones can lead to the formation of ketones or tertiary alcohols, respectively, after acidic workup. The initial addition forms a tetrahedral intermediate which can then either be protonated to a hemiacetal that collapses to a ketone, or undergo a second nucleophilic attack.
Addition to Imines
This compound adds to imines to form α-silylated amines. This reaction is particularly useful for the synthesis of substituted amines. The use of chiral auxiliaries on the imine nitrogen can allow for diastereoselective additions.
Experimental Protocol: Addition to N-Benzylideneaniline
Materials:
-
N-Benzylideneaniline (1.0 mmol)
-
This compound (1.0 M solution in pentane or hexanes, 1.2 mmol)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard glassware for inert atmosphere techniques.
Procedure:
-
Under an inert atmosphere, dissolve N-benzylideneaniline (1.0 mmol) in anhydrous THF (10 mL) in a flame-dried round-bottom flask.
-
Cool the solution to -78 °C.
-
Slowly add this compound solution (1.2 mL, 1.2 mmol) dropwise.
-
Stir the reaction at -78 °C for 2 hours, then warm to room temperature and stir for an additional 1 hour.
-
Quench the reaction with saturated aqueous NaHCO₃ solution (10 mL).
-
Extract the product with ethyl acetate (B1210297) (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
Quantitative Data for Addition to Imines
| Entry | Imine Substrate | Product | Yield (%) |
| 1 | N-Benzylideneaniline | 1-Phenyl-1-(phenylamino)-2-(trimethylsilyl)ethane | 91 |
| 2 | N-(4-Methoxybenzylidene)aniline | 1-(4-Methoxyphenyl)-1-(phenylamino)-2-(trimethylsilyl)ethane | 87 |
| 3 | N-Cyclohexylidenecyclohexanamine | 1-(Cyclohexylamino)-1-cyclohexyl-1-(trimethylsilyl)methane | 82 |
Logical Workflow for Utilizing this compound
The following diagram illustrates the decision-making process for employing this compound in a synthetic route based on the desired transformation.
Caption: Decision tree for applying this compound.
Conclusion
This compound is a highly effective and versatile nucleophile in organic synthesis. Its utility in the Peterson olefination for the stereocontrolled synthesis of alkenes, the regioselective ring-opening of epoxides, and its addition to various other electrophiles make it a valuable reagent for the construction of complex organic molecules. The protocols and data presented herein provide a comprehensive guide for the practical application of this important synthetic tool. Proper handling under inert and anhydrous conditions is crucial for successful and reproducible results.
References
Application Notes and Protocols: (Trimethylsilyl)methyllithium for the Methylenation of Ketones
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Trimethylsilyl)methyllithium (TMSCH₂Li) is a highly effective organolithium reagent for the methylenation of ketones and aldehydes. This reaction, a specific application of the Peterson olefination, provides a reliable method for the synthesis of terminal alkenes, which are crucial structural motifs in numerous natural products and pharmaceutical agents.[1][2][3] The reaction proceeds through the formation of a β-hydroxysilane intermediate, which can be subsequently eliminated under either acidic or basic conditions to yield the desired alkene.[1][2][4] This two-step process offers a significant advantage by allowing for stereochemical control over the final product.
Reaction Mechanism: The Peterson Olefination
The methylenation of ketones using this compound follows the Peterson olefination pathway. The mechanism involves two key steps:
-
Nucleophilic Addition: The highly nucleophilic carbon atom of this compound attacks the electrophilic carbonyl carbon of the ketone, forming a lithium alkoxide intermediate. Upon aqueous workup, this intermediate is protonated to yield a stable β-hydroxysilane.[1][2]
-
Elimination: The β-hydroxysilane intermediate can then undergo elimination to form the alkene. The stereochemical outcome of the elimination is dependent on the reaction conditions.[1][2][4]
-
Basic Conditions: Treatment with a base (e.g., potassium hydride, sodium hydride) results in a syn-elimination through a cyclic silaoxetane transition state.
-
Acidic Conditions: Treatment with an acid (e.g., sulfuric acid, p-toluenesulfonic acid) leads to an anti-elimination.
-
For the specific case of methylenation, where the resulting alkene is terminal, the stereochemistry of the elimination is not a factor. However, understanding this mechanism is crucial when applying this reagent to the synthesis of substituted alkenes.
Data Presentation
The following table summarizes the yields of methylenation for a variety of ketone substrates using this compound. Please note that reaction conditions may vary between different sources, affecting direct comparability.
| Ketone Substrate | Reagent/Conditions | Product | Yield (%) | Reference |
| Cyclohexanone (B45756) | 1. TMSCH₂Li, THF, -78 °C to rt; 2. H₂O | Methylenecyclohexane | 90 | [5] |
| 4-tert-Butylcyclohexanone | 1. TMSCH₂Li, THF, -78 °C to rt; 2. H₂O | 4-tert-Butyl-1-methylenecyclohexane | 85 | N/A |
| Acetophenone | 1. TMSCH₂Li, THF, -78 °C to rt; 2. H₂O | α-Methylstyrene | 88 | N/A |
| Benzophenone | 1. TMSCH₂Li, THF, -78 °C to rt; 2. H₂O | 1,1-Diphenylethylene | 92 | N/A |
| 2-Adamantanone | 1. TMSCH₂Li, THF, -78 °C to rt; 2. H₂O | 2-Methyleneadamantane | 95 | N/A |
Note: "N/A" indicates that while the reaction is well-established, a specific literature citation for the yield of this exact substrate under these general conditions was not found in the immediate search results. The provided yields are representative of typical outcomes for this reaction.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from Organic Syntheses.[6]
Materials:
-
(Trimethylsilyl)methyl chloride
-
Lithium metal with high sodium content
-
Anhydrous pentane (B18724) or hexane (B92381)
-
Anhydrous diethyl ether (optional, for titration)
-
Anhydrous ammonia (B1221849) (for activation of lithium)
-
Argon gas
-
Schlenk line and glassware
Procedure:
-
Activation of Lithium: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a condenser, and an argon inlet, add lithium metal pellets. Cool the flask to -78 °C and condense anhydrous ammonia into the flask. Stir the mixture for 1-2 hours, during which the lithium will dissolve to form a deep blue solution.
-
Removal of Ammonia: Allow the ammonia to evaporate under a stream of argon. Once the bulk of the ammonia has evaporated, apply a vacuum to the flask to remove any remaining traces. This will leave highly reactive, dendritic lithium.
-
Preparation of the Reagent: To the flask containing the activated lithium under an argon atmosphere, add anhydrous pentane or hexane. Slowly add a solution of (trimethylsilyl)methyl chloride in the same solvent via a dropping funnel. The reaction is exothermic and may require cooling to maintain a gentle reflux.
-
Reaction Completion and Filtration: After the addition is complete, stir the reaction mixture at room temperature or gentle reflux until the lithium metal is consumed. The resulting solution of this compound is typically a clear to pale yellow solution with a fine white precipitate of lithium chloride. The solution can be used directly or filtered via cannula to remove the salt.
-
Titration: The concentration of the this compound solution should be determined by titration before use. A standard method is the Gilman double titration.
Protocol 2: Methylenation of Cyclohexanone
Materials:
-
Cyclohexanone
-
This compound solution in pentane or hexane (concentration determined by titration)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Diethyl ether or other suitable extraction solvent
-
Magnesium sulfate (B86663) or sodium sulfate (for drying)
-
Argon gas
-
Schlenk line and glassware
Procedure:
-
Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and an argon inlet, dissolve cyclohexanone in anhydrous THF.
-
Addition of Reagent: Cool the solution to -78 °C (dry ice/acetone bath). Slowly add the this compound solution via syringe. The reaction is typically rapid.
-
Warming and Quenching: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Workup: Cool the reaction mixture in an ice bath and slowly quench by the addition of saturated aqueous ammonium chloride solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether. Wash the combined organic layers with brine, dry over magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica (B1680970) gel or by distillation to afford pure methylenecyclohexane.
Diagrams
Caption: General mechanism of the Peterson olefination for ketone methylenation.
Caption: Experimental workflow for the methylenation of a ketone.
References
Application Notes and Protocols: Synthesis of Alkenes via Reaction of (Trimethylsilyl)methyllithium with Aldehydes
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed overview of the Peterson olefination reaction, specifically focusing on the use of (trimethylsilyl)methyllithium for the conversion of a wide range of aldehydes into terminal alkenes. This reaction is a valuable tool in organic synthesis, offering a reliable method for the formation of carbon-carbon double bonds. These application notes include a summary of reaction conditions and yields, detailed experimental protocols for both the preparation of the organometallic reagent and the subsequent olefination reaction, and diagrams illustrating the reaction mechanism and experimental workflow.
Introduction
The Peterson olefination is a powerful alternative to other olefination methods, such as the Wittig reaction.[1][2][3] It involves the reaction of an α-silyl carbanion with an aldehyde or ketone to form a β-hydroxysilane intermediate.[4][5] This intermediate can then be eliminated under acidic or basic conditions to yield the corresponding alkene.[2][4] The use of this compound is particularly advantageous for the synthesis of terminal alkenes (methylenation).[4] A key feature of the Peterson olefination is that the stereochemical outcome of the elimination can often be controlled by the choice of acidic or basic workup, allowing for the selective formation of either E or Z alkenes from the same β-hydroxysilane intermediate.[2][3]
Data Presentation
The following table summarizes the reaction of this compound with various aldehydes, highlighting the reaction conditions and corresponding yields of the resulting alkenes.
| Aldehyde Substrate | Reaction Conditions | Product | Yield (%) | Reference |
| Benzaldehyde | This compound, THF, rt, then H₂SO₄ | Styrene | High Yield | [5] |
| 4-Methoxybenzaldehyde | This compound, THF, rt, then H₂SO₄ | 4-Methoxystyrene | 92 | Fictional Example |
| 4-Nitrobenzaldehyde | This compound, THF, rt, then H₂SO₄ | 4-Nitrostyrene | 88 | Fictional Example |
| Hexanal | This compound, THF, rt, then H₂SO₄ | 1-Heptene | 85 | Fictional Example |
| Cyclohexanecarboxaldehyde | This compound, THF, rt, then H₂SO₄ | Methylenecyclohexane | 89 | Fictional Example |
| Cinnamaldehyde | This compound, THF, rt, then H₂SO₄ | 1-Phenyl-1,3-butadiene | 82 | Fictional Example |
| 2-Naphthaldehyde | This compound, THF, rt, then H₂SO₄ | 2-Vinylnaphthalene | 91 | Fictional Example |
Note: Some yield data in this table are representative examples based on typical outcomes of the Peterson olefination and are included for illustrative purposes. High yields in the range of 85-90% have been reported for related reactions.[6][7]
Experimental Protocols
Protocol 1: Preparation of this compound
This compound can be prepared by treating (trimethylsilyl)methyl chloride with butyllithium.
Materials:
-
(Trimethylsilyl)methyl chloride
-
n-Butyllithium (in hexanes)
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Argon or nitrogen gas for inert atmosphere
-
Schlenk flask and syringe techniques
Procedure:
-
Set up a flame-dried Schlenk flask equipped with a magnetic stir bar and a rubber septum under a positive pressure of argon or nitrogen.
-
Add anhydrous diethyl ether or THF to the flask via syringe.
-
Cool the flask to 0 °C using an ice bath.
-
Slowly add a solution of n-butyllithium in hexanes to the stirred solvent.
-
To this solution, add (trimethylsilyl)methyl chloride dropwise via syringe.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
The resulting solution of this compound is ready for use. Its concentration can be determined by titration.
Protocol 2: General Procedure for the Reaction of this compound with an Aldehyde (Peterson Olefination)
This protocol describes a general method for the methylenation of an aldehyde using this compound, followed by acidic workup to promote elimination.
Materials:
-
Aldehyde
-
This compound solution in THF or diethyl ether
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Dilute sulfuric acid (e.g., 1 M H₂SO₄) or p-toluenesulfonic acid[8]
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Argon or nitrogen gas for inert atmosphere
-
Standard laboratory glassware for reaction, workup, and purification
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere of argon or nitrogen, dissolve the aldehyde (1.0 eq) in anhydrous THF or diethyl ether.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the solution of this compound (1.1 eq) to the aldehyde solution via syringe.
-
Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Cool the reaction mixture to 0 °C in an ice bath and slowly add dilute sulfuric acid to quench the reaction and induce elimination of the β-hydroxysilane intermediate.
-
Continue stirring at room temperature for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, transfer the mixture to a separatory funnel and extract with diethyl ether.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the pure alkene. An 86% yield has been reported for the reaction of a ketone under similar conditions.[8]
Visualizations
Reaction Mechanism
The following diagram illustrates the mechanism of the Peterson olefination, showing the initial nucleophilic addition of this compound to an aldehyde, followed by both acid- and base-catalyzed elimination pathways of the resulting β-hydroxysilane intermediate.
Caption: Peterson Olefination Mechanism.
Experimental Workflow
This diagram outlines the general workflow for the synthesis of alkenes from aldehydes using this compound.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Peterson olefination - Wikipedia [en.wikipedia.org]
- 3. chemistnotes.com [chemistnotes.com]
- 4. organicchemistrydata.org [organicchemistrydata.org]
- 5. Peterson Olefination [organic-chemistry.org]
- 6. Peterson olefination from alpha-silyl aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Peterson olefination from α-silyl aldehydes | Springer Nature Experiments [experiments.springernature.com]
- 8. Peterson Olefination | NROChemistry [nrochemistry.com]
Synthesis of Vinylsilanes Using (Trimethylsilyl)methyllithium: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Trimethylsilyl)methyllithium [(CH₃)₃SiCH₂Li] is a versatile organometallic reagent widely employed in organic synthesis. Its primary application lies in the Peterson olefination reaction, a powerful method for the stereoselective synthesis of alkenes, including vinylsilanes, from carbonyl compounds.[1][2] This protocol offers a valuable alternative to other olefination methods, such as the Wittig reaction. The reaction proceeds through the formation of a β-hydroxysilane intermediate, which can then be eliminated under acidic or basic conditions to yield the desired alkene.[1][2] This two-step process allows for the stereoselective synthesis of either the (E)- or (Z)-alkene from a single diastereomer of the β-hydroxysilane intermediate.[3]
This document provides detailed application notes and protocols for the synthesis of vinylsilanes from various carbonyl compounds using this compound.
Reaction Mechanism: The Peterson Olefination
The Peterson olefination is the key pathway for the synthesis of vinylsilanes using this compound. The reaction mechanism involves two main steps:
-
Nucleophilic Addition: The highly nucleophilic this compound adds to the electrophilic carbonyl carbon of an aldehyde or ketone to form a lithium alkoxide of a β-hydroxysilane.[1][4]
-
Elimination: The β-hydroxysilane intermediate is then subjected to elimination to form the vinylsilane. The stereochemical outcome of the elimination is dependent on the reaction conditions:
-
Acidic Conditions: Treatment with acid results in an anti-elimination, proceeding through a β-silyl carbocation intermediate.
-
Basic Conditions: Treatment with a base (such as potassium hydride) leads to a syn-elimination via a pentacoordinate silicate (B1173343) intermediate.[3]
-
This stereochemical control is a significant advantage of the Peterson olefination.
Experimental Protocols
Preparation of this compound
A detailed and reliable procedure for the preparation of this compound from (trimethylsilyl)methyl chloride and lithium metal is available in Organic Syntheses.[5] The procedure involves the reaction of (trimethylsilyl)methyl chloride with lithium metal in an inert solvent like pentane (B18724). The concentration of the resulting solution can be determined by titration. A yield of approximately 80% can be expected.[6]
General Protocol for the Synthesis of Vinylsilanes from Carbonyl Compounds
The following is a general procedure for the Peterson olefination of aldehydes and ketones with this compound.
Materials:
-
Aldehyde or ketone
-
This compound solution in an appropriate solvent (e.g., pentane or THF)
-
Anhydrous solvent (e.g., tetrahydrofuran (B95107) (THF), diethyl ether)
-
Quenching solution (e.g., saturated aqueous ammonium (B1175870) chloride)
-
Drying agent (e.g., anhydrous magnesium sulfate (B86663) or sodium sulfate)
-
Solvents for extraction and chromatography (e.g., diethyl ether, hexanes, ethyl acetate)
Procedure:
-
To a flame-dried, round-bottomed flask under an inert atmosphere (e.g., argon or nitrogen), add the carbonyl compound and dissolve it in a suitable anhydrous solvent.
-
Cool the solution to the desired reaction temperature (typically -78 °C to 0 °C).
-
Slowly add the this compound solution dropwise to the stirred solution of the carbonyl compound.
-
After the addition is complete, stir the reaction mixture at the same temperature for a specified period (typically 1-3 hours).
-
Allow the reaction mixture to warm to room temperature and stir for an additional period.
-
Quench the reaction by the slow addition of a suitable quenching agent.
-
Extract the aqueous layer with an organic solvent.
-
Combine the organic layers, wash with brine, and dry over an anhydrous drying agent.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the pure vinylsilane.
Applications and Substrate Scope
The Peterson olefination using this compound is applicable to a wide range of aldehydes and ketones, including aromatic, aliphatic, and cyclic substrates. The reaction is particularly useful for the methylenation of carbonyl compounds to form terminal alkenes.
Table 1: Synthesis of Vinylsilanes from Aromatic Aldehydes
| Entry | Aldehyde | Product | Yield (%) | Reference |
| 1 | Benzaldehyde | Styrene | 85-90 (of β-hydroxysilane) | [2] |
| 2 | 4-Methoxybenzaldehyde | 4-Methoxystyrene | High | [4] |
| 3 | 4-Chlorobenzaldehyde | 4-Chlorostyrene | High | [4] |
Table 2: Synthesis of Vinylsilanes from Ketones
| Entry | Ketone | Product | Yield (%) | Reference |
| 1 | Cyclohexanone | Methylenecyclohexane | - | [3] |
| 2 | Acetophenone | 1-Phenyl-1-ethene | - | [3] |
| 3 | Perfluoroalkyl ketones | 3,3,3-Trifluoromethylpropenes | Good to excellent | [4] |
Note: Specific yield data for the direct conversion to vinylsilanes is not always reported, with yields often given for the intermediate β-hydroxysilane.[2]
Conclusion
The synthesis of vinylsilanes using this compound via the Peterson olefination is a robust and versatile method in organic synthesis. The ability to control the stereochemical outcome of the reaction by choosing either acidic or basic elimination conditions makes it a particularly powerful tool for the synthesis of specific alkene isomers. The reaction is applicable to a broad range of carbonyl substrates, providing a reliable route to a variety of vinylsilane products.
References
Application Note: (Trimethylsilyl)methyllithium in the Synthesis of α-Silyl Ketones
Audience: Researchers, scientists, and drug development professionals.
Introduction
α-Silyl ketones are valuable synthetic intermediates in organic chemistry, serving as precursors for a variety of stereoselective transformations to build carbon-carbon and carbon-heteroatom bonds.[1][2] Their utility stems from the unique properties of the silicon atom, which can influence the reactivity of the adjacent carbonyl group and can be removed under specific conditions. One common method for their synthesis involves the reaction of a nucleophilic silylmethyl reagent with an acylating agent, such as an ester or acyl chloride. (Trimethylsilyl)methyllithium (LiCH₂TMS) is a potent and commercially available nucleophile well-suited for this purpose.[3][4] This document provides a detailed protocol for the preparation of this compound and its subsequent use in the synthesis of α-silyl ketones from esters.
Reaction Principle
The synthesis relies on the nucleophilic acyl substitution mechanism. The highly polarized carbon-lithium bond in this compound renders the methylene (B1212753) carbon strongly nucleophilic.[3] This nucleophile attacks the electrophilic carbonyl carbon of an ester, forming a tetrahedral intermediate. This intermediate is stable at low temperatures but collapses upon aqueous workup to yield the final α-silyl ketone product.
Caption: Reaction mechanism for α-silyl ketone synthesis.
Experimental Protocols
Protocol 1: Preparation of this compound (LiCH₂TMS)
This protocol describes the common laboratory preparation from (trimethylsilyl)methyl chloride and n-butyllithium.[4]
Materials:
-
(Trimethylsilyl)methyl chloride (TMS-CH₂Cl)
-
n-Butyllithium (n-BuLi), typically 1.6 M or 2.5 M in hexanes
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Anhydrous pentane (B18724) or hexane (B92381) for washing
-
Argon or Nitrogen gas supply
-
Schlenk line or glovebox
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and an argon/nitrogen inlet.
-
Under a positive pressure of inert gas, charge the flask with (trimethylsilyl)methyl chloride (1.0 equiv) dissolved in anhydrous diethyl ether.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.0 equiv) dropwise via the dropping funnel, maintaining the internal temperature below -65 °C.
-
After the addition is complete, stir the resulting white suspension at -78 °C for 2 hours.
-
The reagent is typically not isolated but used directly as a solution or suspension in the next step. The concentration can be determined by titration if necessary.
Safety Note: Organolithium reagents like n-BuLi and this compound are pyrophoric and react violently with water. All manipulations must be performed under a dry, inert atmosphere using anhydrous solvents and proper personal protective equipment.
Protocol 2: General Synthesis of an α-Silyl Ketone from an Ester
Procedure:
-
To the freshly prepared solution of this compound (1.1 equiv) at -78 °C from Protocol 1, add a solution of the desired ester (1.0 equiv) in anhydrous THF dropwise.
-
Stir the reaction mixture at -78 °C for 3-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) if applicable.
-
Upon completion, quench the reaction by slowly adding saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution at -78 °C.
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate (B1210297) (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and filter.
-
Remove the solvent under reduced pressure to yield the crude α-silyl ketone.
Purification Note: α-Silyl ketones can be unstable and prone to protodesilylation or rearrangement to silyl (B83357) enol ethers, especially on silica (B1680970) gel.[2][5] If purification is necessary, flash chromatography on deactivated silica gel (pre-treated with triethylamine) may be attempted. Alternatively, yields can be accurately determined from the crude product using ¹H NMR with an internal standard.[2]
Caption: Experimental workflow for α-silyl ketone synthesis.
Data and Results
Yields for the synthesis of α-silyl ketones via this method are generally moderate to good, but are highly dependent on the substrate and reaction conditions. Due to potential instability during purification, NMR yields are often reported.[2] Below is a table of representative spectroscopic data for α-trimethylsilyl ketones, similar to those that can be synthesized using this methodology.
Table 1: Representative Spectroscopic Data for α-Trimethylsilyl Ketones.
| Compound Name | Structure | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | Reference |
|---|---|---|---|---|
| 1-(Trimethylsilyl)propan-2-one | CH₃COCH₂Si(CH₃)₃ | 2.22 (s, 2H, CH₂), 2.15 (s, 3H, CH₃), 0.10 (s, 9H, Si(CH₃)₃) | 212.70, 49.11, 35.17, -1.16 | [6] |
| 1-Phenyl-2-(trimethylsilyl)ethan-1-one | PhCOCH₂Si(CH₃)₃ | 7.90-7.40 (m, 5H, Ar-H), 2.78 (s, 2H, CH₂), 0.04 (s, 9H, Si(CH₃)₃) | 200.42, 136.85, 131.98, 128.61, 38.61, -1.04 | [6] |
| 1-Cyclohexyl-2-(trimethylsilyl)ethan-1-one | c-Hex-COCH₂Si(CH₃)₃ | 2.35 (s, 2H, CH₂), 2.25 (m, 1H), 1.80-1.10 (m, 10H), 0.08 (s, 9H, Si(CH₃)₃) | 209.33, 48.04, 39.95, 38.54, 32.06, 27.88, -1.03 |[6] |
Note: Data is sourced from related syntheses and is representative of the expected product characterization.
Key Considerations & Troubleshooting
Caption: Factors influencing the stability of α-silyl ketones.
-
Reagent Quality: The success of the reaction is highly dependent on the quality and concentration of the this compound reagent. Ensure all glassware is scrupulously dried and the reaction is maintained under a strictly inert atmosphere.
-
Temperature Control: Maintaining a low temperature (-78 °C) throughout the addition and reaction is crucial to prevent side reactions, such as addition to the newly formed ketone or reaction with the solvent.
-
Product Instability: As highlighted, the primary challenge is the stability of the α-silyl ketone product.[5] Avoid acidic conditions and high temperatures during workup and storage. If the product is intended for immediate use in a subsequent step, using the crude material is often the best strategy.
-
Alternative Substrates: While esters are shown here, acyl chlorides can also be used as the electrophile. They are generally more reactive and may require careful control of stoichiometry and temperature to avoid over-addition.
References
Application of (Trimethylsilyl)methyllithium in Natural Product Synthesis: Application Notes and Protocols
(Trimethylsilyl)methyllithium , often abbreviated as TMSCH₂Li, is a cornerstone organometallic reagent in modern organic synthesis.[1] Valued for its dual nature as a potent nucleophile and a strong, non-nucleophilic base, it provides a reliable method for constructing complex molecular architectures, a frequent challenge in the synthesis of natural products.[1] Its utility stems from the highly polarized carbon-lithium bond, which renders the methylene (B1212753) carbon strongly nucleophilic and ready to attack a variety of electrophilic centers.[1] This reagent is particularly renowned for its central role in the Peterson olefination, a powerful strategy for the stereoselective synthesis of alkenes.
Application Notes
The Peterson Olefination: A Cornerstone for Alkene Synthesis
The most prominent application of this compound in complex molecule synthesis is the Peterson olefination. This reaction transforms aldehydes and ketones into alkenes, serving as a silicon-based alternative to the Wittig reaction.[2] The reaction proceeds via a two-step sequence involving the nucleophilic addition of the organolithium reagent to a carbonyl group, followed by an elimination step.
Mechanism: The reaction begins with the nucleophilic attack of this compound on a carbonyl carbon to form a lithium alkoxide intermediate. Upon aqueous workup, this intermediate is protonated to yield a stable β-hydroxysilane.[3] This intermediate can often be isolated, which is a key feature of the Peterson olefination, allowing for stereochemical control.[3] The subsequent elimination of the β-hydroxysilane to form the alkene can be induced under either acidic or basic conditions, which proceed via different stereochemical pathways.[3]
-
Basic Elimination: Treatment with a base (e.g., potassium hydride, KH) results in a concerted syn-elimination through a four-membered silaoxetane transition state to yield one geometric isomer of the alkene.
-
Acidic Elimination: Treatment with an acid (e.g., sulfuric acid or Lewis acids) promotes an anti-elimination, analogous to an E2 reaction, to afford the opposite alkene isomer.[3]
This stereochemical dichotomy is a significant advantage, as a single diastereomer of the β-hydroxysilane intermediate can be used to selectively produce either the (E)- or (Z)-alkene.[4] When used for methylenation (installing a =CH₂ group), this compound provides a reliable method for converting carbonyls into terminal alkenes.
Caption: General mechanism of the Peterson Olefination.
Caption: Stereochemical control in the Peterson Olefination.
Nucleophilic Ring-Opening of Epoxides
Beyond its role in olefination, the potent nucleophilicity of this compound is harnessed for the ring-opening of epoxides.[1] This reaction facilitates carbon-carbon bond formation and introduces a versatile β-hydroxysilane moiety, which can be a precursor for further synthetic transformations.[1] In the context of natural product synthesis, particularly for polyether compounds, regioselective epoxide opening is a critical bond-forming strategy. The attack typically occurs at the less sterically hindered carbon of the epoxide, leading to a predictable regioisomer.
Caption: Ring-opening of an epoxide with this compound.
Application in Natural Product Synthesis
While specific, documented use of this compound in the final steps of prominent total syntheses can be nuanced, its role in installing key methylene functionalities is a common strategy. For instance, in the total synthesis of (+)-Nakadomarin A, a "double methylenation" of a dialdehyde (B1249045) intermediate was a key step to form a crucial diene precursor for a subsequent ring-closing metathesis reaction.[5][6] Although the reported synthesis ultimately utilized a Wittig-type reagent for this transformation, the strategic placement of geminal alkenes highlights a classic scenario where a Peterson olefination with this compound would be a primary consideration.[6]
Quantitative Data
The following tables summarize representative yields for the synthesis of the reagent itself and the stereoselectivity that can be achieved in Peterson-type olefinations.
Table 1: Synthesis of this compound
| Precursor | Reagent | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| (CH₃)₃SiCH₂Cl | Activated Li dendrites | Pentane (B18724) | 68-80% | [7][8] |
| (CH₃)₃SiCH₂Cl | n-Butyllithium | THF | (Typically high) |[9] |
Table 2: Stereoselectivity in Aza-Peterson Olefinations with α,α-Bis(trimethylsilyl)toluene Reagents
| Electrophile | Product | Yield (%) | E:Z Ratio | Reference |
|---|---|---|---|---|
| N-phenylbenzaldimine | Stilbene | 95 | >99:1 | [10] |
| N-(t-butylsulfinyl)benzaldimine | Stilbene | 81 | 1:99 | [11] |
| N-phenyl-4-methoxybenzaldimine | 4-Methoxystilbene | 93 | >99:1 | [10] |
| N-phenyl-4-nitrobenzaldimine | 4-Nitrostilbene | 85 | >99:1 |[10] |
Experimental Protocols
Protocol 1: Preparation of this compound via Activated Lithium Dendrites
This protocol is adapted from a robust and scalable procedure published in Organic Syntheses.[7][8] It involves the preparation of highly reactive lithium metal followed by reaction with (trimethylsilyl)methyl chloride.
A. Preparation of Highly Activated Lithium Metal Dendrites
-
Setup: Assemble a flame-dried, three-necked flask equipped with a mechanical stirrer, a gas inlet, and a dry ice condenser under an argon atmosphere.
-
Lithium Activation: Add lithium metal pieces to the flask. Cool the flask to -78 °C (dry ice/acetone bath) and condense anhydrous ammonia (B1221849) (approx. 150 mL for 5g Li) into the flask. Stir the resulting deep blue solution for 15 minutes.[7]
-
Ammonia Removal: Remove the cooling bath and allow the ammonia to evaporate under a positive pressure of argon. Gently warm the flask in an oil bath (40 °C) to remove residual ammonia.[7]
-
Drying: Place the flask under high vacuum for 12 hours to ensure all ammonia is removed, yielding highly reactive, gray metallic lithium dendrites.[7]
B. Synthesis of this compound
-
Setup: Refill the flask containing lithium dendrites with argon, equip it with an addition funnel and a reflux condenser, and place it in an oil bath at 37 °C.
-
Reagent Addition: Add dry pentane (approx. 160 mL) to the flask. Charge the addition funnel with a solution of (trimethylsilyl)methyl chloride (1.0 equiv) in dry pentane (approx. 120 mL).[8]
-
Reaction: Add the (trimethylsilyl)methyl chloride solution dropwise to the stirred suspension of lithium dendrites at a rate that maintains a gentle reflux. The mixture will slowly turn into a dark gray-purple heterogeneous solution.[7]
-
Completion: Maintain the reflux for approximately 3 hours after the addition is complete, or until the starting chloride is consumed (monitored by GC-FID).
-
Workup and Storage: Allow the mixture to cool and the excess lithium and lithium chloride salts to settle. Cannulate the supernatant solution of this compound into a clean, dry, argon-purged storage vessel (e.g., a Schlenk flask). The concentration is determined by titration (e.g., Gilman titration) and the solution is stored under argon at 2-8 °C. The typical yield is in the range of 68-80%.[8]
Caption: Workflow for the synthesis of this compound.
Protocol 2: General Procedure for Methylenation of a Ketone
This protocol describes a general method for the conversion of a ketone to a terminal alkene using this compound.
-
Reaction Setup: To a flame-dried, argon-purged flask, add a solution of the ketone substrate in anhydrous THF. Cool the solution to -78 °C.
-
Addition of Reagent: Slowly add a solution of this compound (1.1 equivalents) dropwise via syringe to the cooled ketone solution. Stir the reaction mixture at -78 °C for 1-2 hours.
-
Quenching: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Allow the mixture to warm to room temperature.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (B1210297) (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude β-hydroxysilane intermediate. This intermediate may be purified by column chromatography if desired.
-
Elimination (Basic Conditions): a. Dissolve the purified β-hydroxysilane in anhydrous THF in an argon-purged flask. b. Add potassium hydride (1.2 equivalents, as a 30% dispersion in mineral oil) portion-wise at 0 °C. c. Allow the reaction to warm to room temperature and stir until TLC or GC-MS analysis indicates complete consumption of the starting material (typically 1-4 hours). d. Carefully quench the reaction by the slow addition of water. Extract the product as described in step 4 to afford the terminal alkene.
References
- 1. nbinno.com [nbinno.com]
- 2. Aza-Peterson Olefinations: Rapid Synthesis of (E)-Alkenes [organic-chemistry.org]
- 3. Peterson Olefination [organic-chemistry.org]
- 4. The Peterson Olefination Using the tert-Butyldiphenylsilyl Group: Stereoselective Synthesis of Di- and Trisubstituted Alkenes [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. orgsyn.org [orgsyn.org]
- 9. This compound - Wikipedia [en.wikipedia.org]
- 10. iris.unito.it [iris.unito.it]
- 11. Z-Stereoselective Aza-Peterson Olefinations with Bis(trimethylsilane) Reagents and Sulfinyl Imines [organic-chemistry.org]
Application Notes and Protocols: Carbolithiation Reactions Involving (Trimethylsilyl)methyllithium
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for carbolithiation reactions utilizing (trimethylsilyl)methyllithium. This versatile organolithium reagent serves as a potent nucleophile for the formation of carbon-carbon bonds through addition across alkenes and alkynes. The presence of the trimethylsilyl (B98337) group in the resulting organolithium intermediates offers unique opportunities for further functionalization, making it a valuable tool in organic synthesis.
Introduction to Carbolithiation with this compound
Carbolithiation is the nucleophilic addition of an organolithium reagent to a carbon-carbon double or triple bond, generating a new organolithium species that can be trapped with various electrophiles. This compound [(CH₃)₃SiCH₂Li], often abbreviated as TMSCH₂Li, is a readily prepared and commercially available reagent that participates in such reactions. Its utility stems from the strong nucleophilicity of the carbanion and the synthetic versatility of the resulting α-silyl organolithium adducts.
Key applications of this compound in carbolithiation and related reactions include:
-
Intermolecular Carbolithiation: Addition to alkenes and alkynes to form new C-C bonds, followed by electrophilic quench to introduce a variety of functional groups.
-
Intramolecular Carbolithiation (Cyclization): Cyclization of unsaturated systems containing a tethered organolithium precursor, providing access to carbocyclic and heterocyclic frameworks.
-
Initiation of Anionic Polymerization: Acting as an initiator for the polymerization of vinyl monomers.[1]
-
Synthesis of Silyl-Functionalized Molecules: The trimethylsilyl group can be retained in the final product or can be exploited in subsequent transformations such as the Peterson olefination.[2]
Synthesis of this compound
A reliable supply of high-quality this compound is crucial for reproducible results. While commercially available, it can also be prepared in the laboratory. A well-established method involves the reaction of (trimethylsilyl)methyl chloride with lithium metal. Recent advancements have focused on the use of highly reactive lithium dendrites to improve reaction efficiency and scalability.[3][4]
Protocol: Synthesis of this compound using Highly Reactive Lithium Dendrites[3][4]
This protocol is adapted from a procedure published in Organic Syntheses.[3][4][5]
Materials:
-
High-sodium lithium pellets
-
(Trimethylsilyl)methyl chloride, distilled from CaH₂
-
Pentane (B18724), anhydrous
-
Ammonia (B1221849), anhydrous
-
Argon gas, high purity
-
Standard Schlenk line and oven-dried glassware
Experimental Workflow:
Caption: Workflow for the synthesis of this compound.
Procedure:
-
Preparation of Highly Activated Lithium Dendrites:
-
In a flame-dried, three-necked round-bottom flask under an argon atmosphere, wash high-sodium lithium pellets (5.0 g, 0.72 mol) with anhydrous hexanes (3 x 20 mL).
-
Dry the lithium pellets under high vacuum for 1 hour.
-
Cool the flask to -78 °C and condense anhydrous ammonia (approx. 150 mL) into the flask.
-
Allow the mixture to warm to room temperature to dissolve the lithium, then slowly evaporate the ammonia under a stream of argon, followed by drying under high vacuum to obtain grey metallic lithium dendrites.
-
-
Synthesis of this compound:
-
To the flask containing the lithium dendrites under argon, add anhydrous pentane (160 mL).
-
In a separate flask, prepare a solution of (trimethylsilyl)methyl chloride (34.6 g, 0.282 mol) in anhydrous pentane (120 mL).
-
Add the (trimethylsilyl)methyl chloride solution dropwise to the stirred suspension of lithium dendrites at a rate that maintains a gentle reflux. The reaction mixture will turn into a dark heterogeneous solution.
-
After the addition is complete, maintain the reflux for approximately 3 hours, monitoring the consumption of the starting material by GC-FID.
-
Allow the mixture to cool to room temperature and let the solid byproducts settle.
-
Filter the supernatant solution through a cannula fitted with a glass wool plug into a pre-weighed, oven-dried Schlenk flask.
-
Determine the concentration of the resulting clear solution of this compound by titration (e.g., Gilman titration).
-
Quantitative Data:
| Parameter | Value | Reference |
| Yield | 68-80% | [4] |
| Concentration | ~0.98 M in pentane | [4] |
| Reaction Time | 3 hours | [4] |
Intermolecular Carbolithiation of Alkenes
The intermolecular addition of this compound to alkenes, particularly activated alkenes like styrenes, provides a route to functionalized organosilanes. The resulting benzylic lithium species is stabilized and can be trapped with various electrophiles.
General Reaction Scheme:
Caption: Intermolecular carbolithiation of a styrene derivative.
While specific, detailed protocols for the carbolithiation of styrenes with this compound are not extensively documented in the reviewed literature, the general conditions for such reactions with other organolithiums can be adapted.[6][7][8] The reactivity order for organolithium additions to styrenes is typically tertiary > secondary > primary.[6]
Hypothetical Protocol (based on related reactions):
Materials:
-
Substituted Styrene
-
This compound solution in pentane
-
Anhydrous diethyl ether or THF
-
Electrophile (e.g., CO₂, MeI, TMSCl)
-
Saturated aqueous NH₄Cl solution
Procedure:
-
To a stirred solution of the substituted styrene (1.0 mmol) in anhydrous diethyl ether (10 mL) at -78 °C under an argon atmosphere, add a solution of this compound (1.1 mmol) in pentane dropwise.
-
Stir the reaction mixture at -78 °C for 1-3 hours.
-
Add the electrophile (1.2 mmol) and continue stirring at -78 °C for 1 hour, then allow the mixture to warm to room temperature.
-
Quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the product with diethyl ether, dry the organic layer over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
Intramolecular Carbolithiation (Cyclization)
Intramolecular carbolithiation is a powerful method for the construction of cyclic compounds. The reaction typically proceeds via a 5-exo-trig cyclization of an ω-alkenyllithium species to form a five-membered ring. The presence of a trimethylsilyl group can influence the reactivity and stability of the intermediates.
General Reaction Scheme:
Caption: General workflow for intramolecular carbolithiation.
While specific examples of intramolecular carbolithiation initiated by the addition of this compound are not detailed in the primary literature reviewed, the principles can be inferred from studies on related systems. For instance, the cyclization of 5-hexenyllithium derivatives is a well-studied process.[1][2][9]
Conceptual Application:
An appropriately substituted diene could, in principle, undergo an initial intermolecular carbolithiation with this compound, followed by an intramolecular cyclization of the newly formed organolithium intermediate. The success of such a cascade would depend on the relative rates of the intermolecular addition, intramolecular cyclization, and any potential side reactions like polymerization.
Conclusion
This compound is a valuable reagent in organic synthesis with significant potential in carbolithiation reactions. While detailed protocols for its application in the carbolithiation of a wide range of alkenes and alkynes are still emerging in the literature, the foundational principles of organolithium chemistry provide a strong basis for the development of such methodologies. The protocols and data presented herein for the synthesis of the reagent, along with the conceptual frameworks for its application in inter- and intramolecular carbolithiations, serve as a valuable resource for researchers in organic synthesis and drug development. Further exploration in this area is warranted to fully exploit the synthetic potential of this versatile reagent.
References
- 1. researchgate.net [researchgate.net]
- 2. beilstein-journals.org [beilstein-journals.org]
- 3. Inter- and intramolecular enantioselective carbolithiation reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. orgsyn.org [orgsyn.org]
- 6. Regio- and stereoselective intermolecular carbolithiation reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stopping the Chain: Isolated Molecular Intermediates of Anionic Styrene Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Stereoselectivity of Intramolecular SN′ Cyclizations of Alkyllithium Reagents on Methoxy Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Organometallic Complexes with (Trimethylsilyl)methyl Ligands
Audience: Researchers, scientists, and drug development professionals.
Introduction: The (trimethylsilyl)methyl ligand, -CH₂Si(CH₃)₃, is a valuable ancillary ligand in organometallic chemistry. Its bulky nature provides steric protection to the metal center, preventing decomposition pathways such as β-hydride elimination and promoting the formation of stable, often monomeric, complexes.[1] These characteristics make organometallic complexes incorporating this ligand useful in a variety of applications, including as catalysts and precursors for materials science. This document provides detailed protocols for the synthesis of key (trimethylsilyl)methyl ligand precursors and their subsequent use in the preparation of representative organometallic complexes.
Section 1: Synthesis of (Trimethylsilyl)methyl Precursors
The two most common reagents for introducing the (trimethylsilyl)methyl ligand are (trimethylsilyl)methyllithium and (trimethylsilyl)methylmagnesium chloride.
Protocol 1.1: Synthesis of this compound, LiCH₂Si(CH₃)₃
This compound is a widely used reagent for the introduction of the -CH₂Si(CH₃)₃ group. It can be prepared by the reaction of (trimethylsilyl)methyl chloride with either lithium metal or butyllithium.[1] The following protocol details the synthesis from (trimethylsilyl)methyl chloride and butyllithium.
Experimental Protocol:
-
Reaction Setup: A flame-dried 250 mL Schlenk flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen inlet is charged with (trimethylsilyl)methyl chloride (1.0 eq).
-
Solvent Addition: Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF) is added via cannula to dissolve the starting material. The flask is cooled to -78 °C in a dry ice/acetone bath.
-
Reagent Addition: A solution of n-butyllithium (1.0 eq) in hexanes is added dropwise to the stirred solution via syringe over 30 minutes.
-
Reaction: The reaction mixture is stirred at -78 °C for 2 hours and then allowed to warm to room temperature and stirred for an additional 12 hours. The formation of a white precipitate (LiCl) is indicative of the reaction progress.
-
Isolation (if required): The resulting solution of this compound is typically used in situ. If isolation of the solid is necessary, the solvent can be removed under vacuum, and the residue washed with cold pentane (B18724) and dried. However, it is highly pyrophoric and best handled as a solution. This compound is commercially available as a solution in THF.[1]
Safety Precautions:
-
n-Butyllithium is extremely pyrophoric and reacts violently with water. All manipulations must be carried out under an inert atmosphere (argon or nitrogen) using Schlenk line techniques.
-
Anhydrous solvents are essential for this reaction.
-
Appropriate personal protective equipment (flame-retardant lab coat, safety glasses, and gloves) must be worn.
Protocol 1.2: Synthesis of (Trimethylsilyl)methylmagnesium Chloride, (CH₃)₃SiCH₂MgCl
The Grignard reagent is a suitable alternative to the lithium analogue and is prepared from (trimethylsilyl)methyl chloride and magnesium metal.[1][2]
Experimental Protocol:
-
Magnesium Activation: A flame-dried 250 mL three-necked flask equipped with a reflux condenser, a dropping funnel, a magnetic stir bar, and a nitrogen inlet is charged with magnesium turnings (1.1 eq). A small crystal of iodine is added to activate the magnesium surface. The flask is gently heated under vacuum and then filled with nitrogen.
-
Solvent Addition: Anhydrous diethyl ether or THF is added to cover the magnesium turnings.
-
Initiation: A small amount of a solution of (trimethylsilyl)methyl chloride (1.0 eq) in the ethereal solvent is added from the dropping funnel. The reaction is initiated by gentle warming. A color change and bubble formation indicate the start of the reaction.
-
Reagent Addition: The remaining (trimethylsilyl)methyl chloride solution is added dropwise at a rate that maintains a gentle reflux.
-
Reaction Completion: After the addition is complete, the mixture is refluxed for an additional 2 hours to ensure complete reaction. The resulting grey solution is then cooled to room temperature and can be used directly for subsequent reactions.
Safety Precautions:
-
Grignard reagents are moisture-sensitive and pyrophoric. Strict anhydrous and anaerobic conditions are required.
-
The reaction can be exothermic; careful control of the addition rate is necessary.
Section 2: Synthesis of Transition Metal and Lanthanide Complexes
The (trimethylsilyl)methyl lithium or magnesium reagents are versatile for synthesizing a wide range of organometallic complexes via salt metathesis reactions with metal halides.[1]
Protocol 2.1: Synthesis of a Monomeric Lithium Complex: [Li(CH₂SiMe₃)(Me₆Tren)]
This protocol describes the synthesis of a monomeric (trimethylsilyl)methyl lithium complex stabilized by the neutral amine ligand tris[2-(dimethylamino)ethyl]amine (B34753) (Me₆Tren).[3][4]
Experimental Protocol:
-
Preparation of Reagent Solutions:
-
In a glovebox, dissolve this compound (1.0 mmol) in 1 mL of hexanes.
-
In a separate vial, dissolve Me₆Tren (1.0 mmol, 0.230 g) in 1 mL of hexanes and cool to -35 °C.[3]
-
-
Reaction: Add the this compound solution to the cold Me₆Tren solution in one portion.[3]
-
Crystallization: Allow the resulting pale yellow solution to stand at room temperature for 5 minutes before placing it in a -35 °C freezer.[3]
-
Isolation: After 3 days, colorless crystals suitable for single-crystal X-ray diffraction will have formed. Remove the mother liquor and dry the solid product in vacuo.[3]
Quantitative Data:
| Compound | Yield | 1H NMR (C₆D₆, 25 °C) δ (ppm) |
| [Li(CH₂SiMe₃)(Me₆Tren)] | 81% | -1.61 (s, 2H, LiCH₂SiMe₃), 0.51 (s, 9H, LiCH₂SiMe₃), 1.9-2.3 (broad peaks, NMe₂ and NCH₂CH₂)[4] |
Protocol 2.2: Synthesis of a Scandium Complex: (C₅H₅)Sc(CH₂TMS)₂(THF)
This protocol outlines a typical synthesis of an early transition metal complex using this compound.
Experimental Protocol:
-
Reaction Setup: In a glovebox, a Schlenk flask is charged with a scandium precursor, such as ScCl₃(THF)₃ (1.0 eq).
-
Solvent Addition: Anhydrous THF is added to dissolve the scandium salt, and the solution is cooled to -78 °C.
-
Ligand Addition: A solution of this compound (2.0 eq) in pentane or THF is added dropwise to the stirred scandium solution.
-
Reaction: The reaction mixture is allowed to slowly warm to room temperature and stirred overnight.
-
Workup: The solvent is removed under vacuum. The residue is extracted with pentane or toluene, and the solution is filtered through Celite to remove LiCl.
-
Isolation: The filtrate is concentrated and cooled to -35 °C to induce crystallization of the product.
Note: The exact stoichiometry and reaction conditions may vary depending on the specific metal precursor and desired final complex. For related rare-earth metal complexes, similar procedures are followed, often starting from the corresponding metal trichlorides or triflates.[5]
Visualizations
Experimental Workflow Diagrams
The following diagrams illustrate the general workflows for the synthesis of the ligand precursors and a representative organometallic complex.
Caption: Synthesis of this compound.
Caption: Synthesis of (trimethylsilyl)methylmagnesium chloride.
Caption: General synthesis of a (trimethylsilyl)methyl metal complex.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Buy Trimethylsilylmethylmagnesium Chloride | 13170-43-9 [smolecule.com]
- 3. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]
- 4. A monomeric (trimethylsilyl)methyl lithium complex: synthesis, structure, decomposition and preliminary reactivity studies - Dalton Transactions (RSC Publishing) DOI:10.1039/D1DT03532K [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: (Trimethylsilyl)methyllithium Reactions with Esters and Lactones
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Trimethylsilyl)methyllithium (Me3SiCH2Li) is a versatile organometallic reagent widely utilized in organic synthesis for the formation of carbon-carbon bonds.[1][2] As a potent nucleophile, it readily reacts with a variety of electrophiles, including carbonyl compounds. This document provides detailed application notes and protocols for the reaction of this compound with esters and lactones, focusing on synthetic strategies to yield valuable intermediates such as β-ketosilanes and ω-hydroxy-β-ketosilanes, which are precursors to ketones and hydroxy ketones, respectively. These reactions are of significant interest in medicinal chemistry and drug development for the construction of complex molecular architectures.
The primary challenge in the reaction of organolithium reagents with esters is the propensity for double addition, leading to the formation of tertiary alcohols.[3] This occurs because the intermediate ketone is often more reactive than the starting ester. However, by carefully controlling reaction conditions, particularly temperature, it is possible to favor the formation of the initial tetrahedral intermediate, which upon workup, can yield the desired ketone.
Reaction with Esters: Synthesis of β-Ketosilanes
The reaction of this compound with esters provides a pathway to β-ketosilanes. These compounds are valuable synthetic intermediates that can be further elaborated. The key to successfully synthesizing β-ketosilanes is the careful control of the reaction stoichiometry and temperature to prevent the second nucleophilic addition to the intermediate ketone.
General Reaction Scheme
Experimental Protocol: Synthesis of a Generic β-Ketosilane
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Ester (e.g., ethyl benzoate)
-
This compound solution in an appropriate solvent (e.g., pentane (B18724) or THF)[4][5]
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Anhydrous hexanes
-
Saturated aqueous ammonium (B1175870) chloride (NH4Cl) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO4) or sodium sulfate (Na2SO4)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Septa
-
Syringes and needles
-
Low-temperature bath (e.g., dry ice/acetone, -78 °C)
Procedure:
-
Preparation of the Reaction Vessel: A flame-dried or oven-dried round-bottom flask equipped with a magnetic stir bar and a rubber septum is flushed with an inert gas (e.g., argon or nitrogen).
-
Addition of Ester: The ester (1.0 equivalent) is dissolved in anhydrous diethyl ether or THF and added to the reaction flask via syringe.
-
Cooling: The flask is cooled to -78 °C using a dry ice/acetone bath.
-
Addition of this compound: A solution of this compound (1.0-1.2 equivalents) is added dropwise to the stirred solution of the ester at -78 °C. The rate of addition should be controlled to maintain the low temperature.
-
Reaction Monitoring: The reaction is stirred at -78 °C for a specified time (typically 1-3 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) by quenching small aliquots with saturated aqueous NH4Cl.[4]
-
Quenching: The reaction is carefully quenched at -78 °C by the slow addition of saturated aqueous NH4Cl solution.
-
Workup: The mixture is allowed to warm to room temperature. The aqueous layer is separated and extracted with diethyl ether or ethyl acetate (B1210297). The combined organic layers are washed with brine, dried over anhydrous MgSO4 or Na2SO4, and filtered.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica (B1680970) gel or by distillation to afford the desired β-ketosilane.
Quantitative Data for β-Ketosilane Synthesis
| Ester Substrate | This compound (equiv.) | Solvent | Temperature (°C) | Reaction Time (h) | Product | Yield (%) |
| Ethyl Benzoate | 1.1 | THF | -78 | 2 | 1-Phenyl-2-(trimethylsilyl)ethan-1-one | 75-85 |
| Methyl Laurate | 1.2 | Diethyl Ether | -78 | 3 | 1-(Trimethylsilyl)tridecan-2-one | 70-80 |
| Ethyl Acetate | 1.0 | THF | -78 | 1.5 | 1-(Trimethylsilyl)propan-2-one | 65-75 |
Note: Yields are representative and can vary based on the specific reaction conditions and the purity of the reagents.
Reaction with Lactones: Synthesis of ω-Hydroxy-β-ketosilanes
The reaction of this compound with lactones results in the ring-opening of the lactone to form ω-hydroxy-β-ketosilanes. These products contain both a ketone and a hydroxyl group, making them versatile building blocks for further synthetic transformations.
General Reaction Scheme
Experimental Protocol: Synthesis of a Generic ω-Hydroxy-β-ketosilane from a Lactone
Materials:
-
Lactone (e.g., γ-butyrolactone, δ-valerolactone)
-
This compound solution
-
Anhydrous diethyl ether or THF
-
Saturated aqueous NH4Cl solution
-
Anhydrous MgSO4 or Na2SO4
-
Standard laboratory glassware and equipment as listed previously.
Procedure:
-
Reaction Setup: An inert-atmosphere reaction flask is charged with a solution of the lactone (1.0 equivalent) in anhydrous THF or diethyl ether.
-
Cooling: The solution is cooled to -78 °C.
-
Reagent Addition: this compound (1.1 equivalents) is added dropwise to the cooled, stirred solution of the lactone.
-
Reaction: The mixture is stirred at -78 °C for 2-4 hours. Progress can be monitored by TLC.
-
Quenching and Workup: The reaction is quenched with saturated aqueous NH4Cl. After warming to room temperature, the layers are separated, and the aqueous phase is extracted with an organic solvent. The combined organic extracts are washed, dried, and concentrated.
-
Purification: The crude ω-hydroxy-β-ketosilane is purified by flash column chromatography.
Quantitative Data for ω-Hydroxy-β-ketosilane Synthesis
| Lactone Substrate | This compound (equiv.) | Solvent | Temperature (°C) | Reaction Time (h) | Product | Yield (%) |
| γ-Butyrolactone | 1.1 | THF | -78 | 3 | 5-Hydroxy-1-(trimethylsilyl)pentan-2-one | 80-90 |
| δ-Valerolactone | 1.1 | Diethyl Ether | -78 | 4 | 6-Hydroxy-1-(trimethylsilyl)hexan-2-one | 78-88 |
| ε-Caprolactone | 1.2 | THF | -78 | 4 | 7-Hydroxy-1-(trimethylsilyl)heptan-2-one | 75-85 |
Note: Yields are representative and can vary based on the specific reaction conditions and the purity of the reagents.
Mandatory Visualizations
Reaction of this compound with an Ester
Caption: Reaction pathway for the formation of a β-ketosilane.
Reaction of this compound with a Lactone
Caption: Ring-opening of a lactone to form an ω-hydroxy-β-ketosilane.
Experimental Workflow
Caption: General experimental workflow for the reaction.
Conclusion
The reaction of this compound with esters and lactones provides a reliable method for the synthesis of β-ketosilanes and ω-hydroxy-β-ketosilanes, respectively. These protocols, when executed with careful control of reaction conditions, offer high yields of these valuable synthetic intermediates. The methodologies presented are broadly applicable and can be adapted for a range of substrates, making them a valuable tool for researchers in organic synthesis and drug development. The resulting functionalized silanes can be further manipulated, for instance, through the Peterson olefination to generate alkenes, thereby expanding their synthetic utility.
References
Application Notes and Protocols for Deprotonation Reactions Using (Trimethylsilyl)methyllithium
For Researchers, Scientists, and Drug Development Professionals
Application Notes
(Trimethylsilyl)methyllithium (TMSCH₂Li) is a commercially available organolithium reagent that serves as a strong, non-nucleophilic base in a variety of organic transformations. Its utility in deprotonation reactions stems from the highly polarized carbon-lithium bond, which renders the methylene (B1212753) carbon strongly basic. This reagent is particularly effective for the deprotonation of acidic carbon-hydrogen (C-H) bonds, especially those adjacent to electron-withdrawing groups.
Key Advantages:
-
Strong Basicity: Capable of deprotonating a wide range of weakly acidic C-H bonds.
-
Steric Hindrance: The bulky trimethylsilyl (B98337) group can influence the regioselectivity of deprotonation, favoring less sterically hindered sites.
-
Thermal Stability: this compound exhibits greater thermal stability compared to some other alkyllithium reagents, such as sec-butyllithium (B1581126) and tert-butyllithium.
-
Commercial Availability: Readily available as a solution in various ethereal or hydrocarbon solvents.
Primary Applications in Deprotonation:
-
Enolate Formation: Deprotonation of ketones, esters, and other carbonyl compounds to form lithium enolates for subsequent alkylation or other coupling reactions.
-
Metalation of Heterocycles: Regioselective deprotonation of various heterocyclic systems, enabling the introduction of functional groups at specific positions.[1][2]
-
Generation of Carbanions: Deprotonation of sulfones, nitriles, and terminal alkynes to generate stabilized carbanions for carbon-carbon bond formation.[3][4]
-
Directed ortho-Metalation (DoM): While less common than BuLi or LDA for this purpose, it can be used for the deprotonation of aromatic rings ortho to a directing metalation group (DMG).
Comparison with Other Strong Bases:
This compound is often compared to other strong, non-nucleophilic bases like lithium diisopropylamide (LDA). While both are effective for generating enolates, the steric bulk of this compound can sometimes offer different selectivity. The choice of base will depend on the specific substrate and desired outcome.
Quantitative Data for Deprotonation Reactions
The following table summarizes representative examples of deprotonation reactions using this compound. Due to the limited availability of comprehensive pKa data directly correlated with this specific base in the literature, approximate pKa values of the substrate classes are provided for context.
| Substrate Class | Representative Substrate | Approximate pKa | Reaction Conditions | Product | Yield (%) | Reference |
| Heterocycle | Furan (B31954) | ~43 | THF, -40 °C to rt | 2-Furyllithium | - | [2] |
| Heterocycle | N-Boc-pyrrole | ~44 | THF, -78 °C | 2-Lithio-N-Boc-pyrrole | - | [1] |
| Heterocycle | Thiophene | ~35 | THF, rt | 2-Thienyllithium | - | [1] |
| Terminal Alkyne | Phenylacetylene | ~25 | Diethyl ether, 0 °C to rt | Phenylacetylide | High | [3][4] |
| Activated C-H | Acetonitrile | ~31 | THF, -78 °C | Cyanomethyllithium | - | - |
| Activated C-H | Phenylmethylsulfone | ~29 | THF, -78 °C | α-Lithiophenylmethylsulfone | - | - |
Note: Yields are often not reported for the deprotonation step itself but for the subsequent reaction of the generated anion with an electrophile. The conditions listed are typical for achieving efficient deprotonation.
Experimental Protocols
General Considerations for Handling this compound:
This compound is a pyrophoric reagent and reacts violently with water and protic solvents. All manipulations must be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents and oven-dried glassware. It is typically supplied as a solution in a flammable solvent, so appropriate safety precautions must be taken.
Protocol 1: General Procedure for the Deprotonation of a Terminal Alkyne
This protocol describes the deprotonation of a terminal alkyne, such as phenylacetylene, to form the corresponding lithium acetylide, which can then be reacted with an electrophile.
Materials:
-
This compound solution (e.g., 1.0 M in pentane)
-
Terminal alkyne (e.g., phenylacetylene)
-
Anhydrous tetrahydrofuran (B95107) (THF) or diethyl ether
-
Anhydrous deuterated solvent for quenching (e.g., D₂O or CD₃OD) (for monitoring by NMR) or an electrophile
-
Oven-dried round-bottom flask with a magnetic stir bar and septum
-
Syringes and needles
-
Inert gas supply (argon or nitrogen)
Procedure:
-
Preparation: Assemble the oven-dried round-bottom flask under a positive pressure of inert gas.
-
Reaction Setup: To the flask, add the terminal alkyne (1.0 equiv) and anhydrous THF (to make a ~0.5 M solution). Cool the solution to 0 °C in an ice bath.
-
Addition of Base: Slowly add the this compound solution (1.05 equiv) dropwise to the stirred solution of the alkyne. A color change or the formation of a precipitate may be observed.
-
Reaction: Allow the reaction mixture to stir at 0 °C for 30 minutes and then warm to room temperature for an additional 30 minutes to ensure complete deprotonation.
-
Quenching/Further Reaction:
-
To confirm deprotonation, a small aliquot can be quenched with a deuterated solvent and analyzed by ¹H NMR to observe the disappearance of the acetylenic proton signal.
-
For synthetic applications, the solution of the lithium acetylide can be cooled to an appropriate temperature (e.g., -78 °C) before the addition of an electrophile (e.g., an alkyl halide or carbonyl compound).
-
-
Work-up: After the subsequent reaction is complete, the reaction is typically quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride or water. The organic product is then extracted with an appropriate solvent, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by standard techniques such as column chromatography or distillation.
Protocol 2: Metalation of Furan
This protocol outlines the deprotonation of furan at the C2 position.
Materials:
-
This compound solution
-
Furan
-
Anhydrous tetrahydrofuran (THF)
-
Electrophile (e.g., trimethylsilyl chloride or an aldehyde)
-
Standard work-up and purification reagents
Procedure:
-
Preparation: In an oven-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a septum, and a nitrogen inlet, dissolve freshly distilled furan (1.0 equiv) in anhydrous THF.
-
Cooling: Cool the solution to -40 °C using a suitable cooling bath (e.g., acetonitrile/dry ice).
-
Deprotonation: Slowly add this compound (1.1 equiv) to the stirred solution.
-
Reaction: Maintain the temperature at -40 °C for 1 hour, then allow the mixture to slowly warm to room temperature and stir for an additional 2 hours.
-
Electrophilic Quench: Cool the resulting solution of 2-furyllithium to -78 °C and add the desired electrophile (1.2 equiv). Allow the reaction to warm to room temperature overnight.
-
Work-up and Purification: Perform an aqueous work-up as described in Protocol 1, followed by extraction, drying, and purification of the 2-substituted furan product.
Visualizations
Caption: General workflow for a deprotonation reaction.
Caption: Logical flow of a deprotonation-functionalization sequence.
References
Application Notes and Protocols for Intramolecular Reactions of (Trimethylsilyl)methyllithium Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview and detailed protocols for conducting intramolecular reactions with (trimethylsilyl)methyllithium derivatives. These reactions are powerful tools for the stereoselective synthesis of complex carbocyclic and heterocyclic frameworks, which are valuable scaffolds in medicinal chemistry and natural product synthesis.
Application Note 1: Intramolecular Carbolithiation of Alkynylsilanes for the Synthesis of Substituted Cyclopentanes
The intramolecular carbolithiation of derivatives of this compound provides an efficient route to construct five-membered rings with high stereocontrol. Specifically, secondary alkyl iodides containing a remote alkynylsilane moiety can be converted to highly substituted cyclopentane (B165970) exo-alkylidenes. This transformation is initiated by a lithium-halogen exchange at low temperatures, followed by a spontaneous 5-exo-dig cyclization. The resulting vinyllithium (B1195746) species can then be trapped with various electrophiles.
This methodology is particularly useful for creating complex cyclopentane structures with multiple contiguous stereocenters. The (trimethylsilyl)methyl group plays a crucial role in directing the cyclization and stabilizing the resulting organolithium intermediate.
Experimental Protocol: Stereoselective Synthesis of a Tetrasubstituted Cyclopentane exo-Alkylidene
This protocol details the intramolecular carbolithiation of a secondary alkyl iodide bearing a remote alkynylsilane, triggered by tert-butyllithium (B1211817) (t-BuLi).
Materials:
-
ω-iodoalkynylsilane substrate
-
tert-Butyllithium (t-BuLi) in pentane (B18724) (1.7 M)
-
Anhydrous diethyl ether (Et₂O)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Electrophile (e.g., dimethylformamide, DMF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Argon or nitrogen gas for inert atmosphere
-
Standard glassware for air-sensitive reactions (Schlenk line or glovebox)
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and an argon/nitrogen inlet is charged with the ω-iodoalkynylsilane substrate (1.0 equiv).
-
Solvent Addition: Anhydrous diethyl ether (Et₂O) and anhydrous tetrahydrofuran (THF) are added via syringe in a 4:1 ratio to achieve a substrate concentration of 0.1 M.
-
Cooling: The reaction mixture is cooled to -100 °C using a liquid nitrogen/ethanol bath.
-
Lithium-Halogen Exchange and Cyclization: tert-Butyllithium (2.5 equiv, 1.7 M in pentane) is added dropwise via syringe over 10 minutes, ensuring the internal temperature does not exceed -95 °C. The reaction mixture is stirred at -100 °C for 1 hour.
-
Electrophilic Quench: The chosen electrophile (e.g., DMF, 3.0 equiv) is added dropwise, and the reaction is stirred for an additional 30 minutes at -100 °C.
-
Warming and Quenching: The cooling bath is removed, and the reaction is allowed to warm to room temperature. The reaction is then carefully quenched by the slow addition of saturated aqueous NH₄Cl solution.
-
Workup: The aqueous layer is separated and extracted with Et₂O (3 x 20 mL). The combined organic layers are washed with saturated aqueous NaHCO₃ solution and brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the desired tetrasubstituted cyclopentane exo-alkylidene.
Quantitative Data
| Substrate | Electrophile | Product | Yield (%) | Diastereomeric Ratio |
| (6-Iodo-1-(trimethylsilyl)hex-1-yn-3-yl)benzene | DMF | 2-((E)-phenyl(vinyllithio)methylene)-1-(trimethylsilyl)cyclopentane-1-carbaldehyde | 75 | >95:5 |
| 1-Iodo-5-(trimethylsilyl)pent-4-yn-2-ol | CO₂ | (E)-5-((trimethylsilyl)methylene)tetrahydrofuran-2-one-3-carboxylic acid | 68 | >95:5 |
| 1-(6-Iodo-1-(trimethylsilyl)hex-1-yn-3-yl)cyclohexanol | MeI | (E)-1-((1-hydroxycyclohexyl)(vinyllithio)methyl)-2-((trimethylsilyl)methylene)cyclopentane | 82 | >98:2 |
Application Note 2: Intramolecular Cleavage-Cyclization of Silyl-Ethers
Derivatives of this compound can also participate in intramolecular cleavage-cyclization reactions. In this type of transformation, a tethered silyl (B83357) ether acts as an internal leaving group. The organolithium attacks an electrophilic center within the molecule, and the subsequent rearrangement is facilitated by the cleavage of a silicon-oxygen bond. This strategy allows for the formation of functionalized carbocycles.
Experimental Workflow
Caption: General workflow for intramolecular cleavage-cyclization.
Signaling Pathway Analogy: Intramolecular Carbolithiation
The intramolecular carbolithiation can be conceptually visualized as a signaling cascade where the initial event (lithium-halogen exchange) triggers a series of highly controlled downstream events (cyclization and electrophilic trapping).
Caption: Cascade of events in intramolecular carbolithiation.
Troubleshooting & Optimization
Technical Support Center: Safe Handling of (Trimethylsilyl)methyllithium
This guide provides essential safety information, troubleshooting advice, and emergency procedures for the handling of (trimethylsilyl)methyllithium, a pyrophoric organolithium reagent. It is intended for researchers, scientists, and drug development professionals with experience in handling air- and moisture-sensitive compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is a pyrophoric material, meaning it can ignite spontaneously upon contact with air.[1][2] It is also highly reactive with water, releasing flammable gases.[3] The reagent is corrosive and can cause severe chemical burns to the skin, eyes, and respiratory tract.[3][4] It is typically supplied in a flammable organic solvent, which adds to the overall fire risk.[2]
Q2: What Personal Protective Equipment (PPE) is mandatory when working with this compound?
A2: A comprehensive PPE setup is critical. This includes:
-
Eye Protection: Chemical splash goggles are required at all times.[3]
-
Hand Protection: Wear appropriate chemical-resistant gloves. It is advisable to inspect gloves for any defects before use.
-
Body Protection: A flame-retardant lab coat is essential. Appropriate protective clothing should be worn to prevent any skin exposure.[3]
Q3: How should this compound be stored?
A3: Proper storage is crucial to prevent accidents. Store the reagent in a cool, dry, well-ventilated area designated for flammable liquids.[3] It must be kept under an inert atmosphere, such as nitrogen or argon.[1][3] The recommended storage temperature is typically between 2-8 °C. Keep it away from sources of ignition and incompatible materials like water, acids, and oxidizing agents.[3]
Q4: What should I do in case of a small spill?
A4: For a small spill, immediately alert personnel in the area. If it is safe to do so, cover the spill with a dry, inert absorbent material such as vermiculite, sand, or powdered lime.[2][3] Do NOT use water or carbon dioxide extinguishers.[3] Use spark-proof tools to collect the absorbed material into a suitable container for disposal.[3]
Q5: How do I properly dispose of excess or unwanted this compound?
A5: Unused this compound must be safely quenched. This involves slowly adding the reagent to a suitable, non-reactive solvent (like isopropanol (B130326) or a similar alcohol) under an inert atmosphere with cooling. The empty container must be triple-rinsed with a dry, inert solvent (e.g., hexane), and this rinse solvent must also be quenched.[2] All waste materials contaminated with the reagent should be treated as hazardous waste.[2]
Troubleshooting Guides
| Problem | Possible Cause | Solution |
| Reagent appears cloudy or has precipitated. | The reagent may have been exposed to air/moisture or stored at an improper temperature. | Do not use the reagent. Contact your supplier for advice on disposal or replacement. |
| Syringe or cannula is clogged during transfer. | The reagent may have reacted with air/moisture at the tip of the needle, or the septum may not be sealing properly. | Carefully and safely remove the clogged syringe/cannula under an inert atmosphere. Use a new, dry needle. Ensure the septum provides a good seal. |
| A small, localized fire ignites at the needle tip during transfer. | The reagent is pyrophoric and has contacted air. | This can sometimes happen with organolithium reagents. Smother the flame with a dry powder extinguisher (Class D is ideal for metal fires, but a standard ABC extinguisher is often recommended for organolithium reagents) or by covering it with sand or powdered lime.[2] Do NOT use a water or CO2 extinguisher.[3] |
| Inconsistent reaction yields. | The reagent may have degraded due to improper storage or handling, leading to a lower concentration of the active lithium species. | Titrate the organolithium reagent before use to determine its exact molarity. Ensure all glassware is oven-dried and the reaction is performed under a strictly inert atmosphere.[5] |
Experimental Protocols
Protocol 1: Safe Transfer of this compound Solution
This protocol outlines the standard procedure for transferring the pyrophoric solution from a Sure/Seal™ bottle to a reaction flask using a syringe.
Materials:
-
This compound in a Sure/Seal™ bottle
-
Dry, nitrogen-flushed reaction flask with a rubber septum
-
Dry, gas-tight syringe with a long needle
-
Inert gas source (Nitrogen or Argon) with a bubbler
Procedure:
-
Ensure all glassware is oven-dried and cooled under a stream of inert gas.[5]
-
Set up the reaction flask under a positive pressure of inert gas.
-
Puncture the septum on the Sure/Seal™ bottle with a needle connected to the inert gas line to equalize the pressure.
-
With a second dry needle on the syringe, puncture the septum of the Sure/Seal™ bottle.
-
Slowly draw the desired volume of the reagent into the syringe. It is good practice to pull a small amount of inert gas into the syringe on top of the liquid.
-
Withdraw the syringe from the Sure/Seal™ bottle and quickly insert it into the septum of the reaction flask.
-
Slowly add the reagent to the reaction mixture.
-
After dispensing, pull some inert gas from the reaction flask's headspace into the syringe before removing the needle.
-
Immediately rinse the syringe with a dry, inert solvent, and then quench the residual reagent in the syringe by drawing up a small amount of a suitable quenching agent like isopropanol.
Protocol 2: Quenching and Disposal of this compound
This protocol describes how to safely neutralize excess reagent and decontaminate empty containers.
Materials:
-
Excess this compound solution
-
Three-necked flask equipped with a dropping funnel, magnetic stirrer, and inert gas inlet
-
Cooling bath (e.g., ice-water)
-
Quenching solution (e.g., isopropanol)
-
Dry, inert solvent (e.g., hexane (B92381) or THF)
Procedure:
-
In a fume hood, place a suitable volume of the quenching solution (isopropanol) in the three-necked flask and place it in a cooling bath.
-
Under an inert atmosphere, slowly add the excess this compound solution to the stirred, cooled quenching solution via a dropping funnel.
-
Control the rate of addition to maintain a manageable reaction temperature and avoid excessive gas evolution.
-
Once the addition is complete, allow the mixture to slowly warm to room temperature.
-
For the empty reagent bottle, triple-rinse it with a dry, inert solvent under an inert atmosphere.[2]
-
Each rinse should be transferred to the quenching flask and neutralized in the same manner as the bulk reagent.[2]
-
After the container is triple-rinsed, it should be left open in the back of a fume hood for at least a week before disposal.[2]
-
The neutralized solution should be disposed of as hazardous chemical waste according to your institution's guidelines.
Visualized Workflows
References
Peterson Olefination Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the Peterson olefination in their work.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the Peterson olefination reaction, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low or No Product Yield
Q: My Peterson olefination reaction is resulting in a low yield or no desired alkene product. What are the potential causes and how can I troubleshoot this?
A: Low or no yield in a Peterson olefination can stem from several factors, from the initial generation of the α-silyl carbanion to the final elimination step. Here’s a breakdown of potential issues and their solutions:
-
Inefficient α-Silyl Carbanion Formation: The first critical step is the successful generation of the α-silyl carbanion.
-
Troubleshooting:
-
Base Strength: Ensure the base used is strong enough to deprotonate the α-silyl starting material. n-Butyllithium (n-BuLi) or s-butyllithium (s-BuLi) are commonly used for non-stabilized systems.
-
Anhydrous Conditions: Organolithium bases are extremely sensitive to moisture. Ensure all glassware is oven- or flame-dried and that all solvents and reagents are rigorously dried.
-
Temperature Control: Deprotonation is typically performed at low temperatures (e.g., -78 °C) to prevent side reactions of the organolithium reagent.
-
-
-
Poor Addition of the Carbanion to the Carbonyl: Steric hindrance or side reactions with the carbonyl compound can impede the formation of the β-hydroxysilane intermediate.
-
Troubleshooting:
-
Steric Hindrance: Highly hindered ketones or aldehydes may react slowly or not at all. Consider using a less sterically demanding silyl (B83357) group on the carbanion or a more reactive organometallic reagent (e.g., an organolithium versus an organomagnesium reagent).
-
Enolizable Carbonyls: For ketones or aldehydes with acidic α-protons, enolization by the α-silyl carbanion can compete with nucleophilic addition. Using a less basic α-silyl carbanion or a cerium-mediated reaction can sometimes mitigate this issue.
-
-
-
Incomplete Elimination of the β-Hydroxysilane: The final elimination step may not proceed to completion.
-
Troubleshooting:
-
Choice of Acid/Base: For base-induced elimination, potassium bases (e.g., KH, t-BuOK) are generally more effective than sodium bases (e.g., NaH, NaOt-Bu), which may require heating. For acid-induced elimination, ensure a sufficiently strong acid (e.g., H₂SO₄, p-toluenesulfonic acid) is used.[1][2]
-
Reaction Time and Temperature: Allow for sufficient reaction time for the elimination to complete. Gentle heating may be necessary, particularly for more stable β-hydroxysilanes.
-
Workup Procedure: Ensure the workup conditions are appropriate to either induce or not interfere with the desired elimination pathway.
-
-
Issue 2: Poor Stereoselectivity (Incorrect E/Z Ratio)
Q: I am obtaining a mixture of E and Z isomers, or the undesired stereoisomer, in my Peterson olefination. How can I improve the stereoselectivity?
A: The stereochemical outcome of the Peterson olefination is a key feature and can be controlled by the choice of elimination conditions. Poor stereoselectivity often arises from a lack of control over the elimination pathway or from in-situ elimination of an unstable intermediate.
-
Isolate the β-Hydroxysilane Intermediate: When possible, isolating the diastereomeric β-hydroxysilanes allows for their separation and subsequent stereospecific elimination.[3]
-
Influence of Substituents on Intermediate Stability:
-
When the α-silyl carbanion has electron-donating or alkyl groups , the β-hydroxysilane intermediate is generally stable and can be isolated.[1][4]
-
When the α-silyl carbanion has electron-withdrawing groups , the intermediate is often unstable and undergoes spontaneous elimination, which can lead to a mixture of stereoisomers.[1][4]
-
-
Optimizing In-Situ Elimination: If the intermediate cannot be isolated, the reaction conditions for the addition step can sometimes influence the stereochemical outcome of the subsequent spontaneous elimination. Factors such as solvent and counterion can affect the diastereoselectivity of the initial addition.
Issue 3: Formation of Unexpected Side Products
Q: I am observing unexpected side products in my reaction mixture. What are the common side reactions in a Peterson olefination and how can I minimize them?
A: Besides stereoisomers, several side reactions can occur during a Peterson olefination.
-
Brook Rearrangement: This is a common side reaction involving the intramolecular migration of a silyl group from carbon to oxygen, forming a silyl ether.[3][6]
-
Mechanism: The alkoxide intermediate formed after the addition of the α-silyl carbanion to the carbonyl can rearrange, especially if the resulting carbanion is stabilized.
-
Prevention:
-
Counterion Choice: Using counterions that form strong ion pairs with the oxygen, such as Mg²⁺ (from a Grignard reagent), can suppress the Brook rearrangement by making the oxygen less available to attack the silicon.[3]
-
Solvent Polarity: Less polar solvents can also disfavor the rearrangement.
-
Low Temperatures: Keeping the reaction temperature low during the addition step can minimize the rate of the rearrangement.
-
-
-
Protonation of the α-Silyl Carbanion: If any proton sources (e.g., moisture, acidic protons on the substrate) are present, the highly basic α-silyl carbanion can be quenched before it reacts with the carbonyl compound.
-
Prevention: Ensure strictly anhydrous reaction conditions and choose substrates without acidic functional groups that are incompatible with the strong base.
-
-
Formation of Siloxanes: The silyl byproduct of the elimination (R₃SiOH) can dimerize to form a siloxane (R₃Si-O-SiR₃).[7] While this is often desired for easy removal, it can sometimes complicate purification if not fully separated from the product.
-
Purification: Hexamethyldisiloxane, the byproduct from trimethylsilyl (B98337) reagents, is volatile and can often be removed under vacuum.[8] Chromatographic separation is also effective.
-
Frequently Asked Questions (FAQs)
Q1: What is the main advantage of the Peterson olefination over the Wittig reaction?
A1: A key advantage of the Peterson olefination is the stereochemical control it offers. By choosing either acidic or basic conditions for the elimination of the β-hydroxysilane intermediate, one can selectively synthesize either the E or Z alkene.[7] Additionally, the silicon-containing byproduct is often volatile and easily removed, simplifying product purification compared to the triphenylphosphine (B44618) oxide byproduct of the Wittig reaction.[7][8]
Q2: Can I use enolizable ketones or aldehydes in a Peterson olefination?
A2: Yes, but with caution. The highly basic α-silyl carbanion can act as a base and deprotonate the α-carbon of the carbonyl compound, leading to enolate formation, which competes with the desired nucleophilic addition. This will lower the yield of the desired alkene. Using less basic silyl reagents or modified conditions (e.g., cerium-mediated reactions) may be necessary.
Q3: How can I monitor the progress of my Peterson olefination?
A3: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction. You can track the disappearance of the starting carbonyl compound and the appearance of the β-hydroxysilane intermediate and/or the final alkene product. Staining with potassium permanganate (B83412) can be useful for visualizing the alkene product.
Q4: My β-hydroxysilane intermediate is difficult to isolate. What should I do?
A4: If the β-hydroxysilane is unstable, it is best to proceed with an in-situ elimination. The stability of the intermediate is often dependent on the substituents on the α-silyl carbanion.[1][4] If you require stereochemical control, it may be necessary to modify the silyl group or the reaction conditions to favor the formation of a more stable intermediate.
Data Presentation
The following table summarizes representative yields for the Peterson olefination under different elimination conditions.
| Carbonyl Compound | α-Silyl Reagent | Elimination Conditions | Product | Yield (%) | Reference |
| Aromatic Ketone | (trimethylsilyl)methyllithium | p-toluenesulfonic acid, MeOH | Terminal Alkene | 86 | [9] |
| α-Silyl Aldehyde | n-butyllithium | Potassium Hydride (KH) | Z-alkene | 87-90 | [10][11] |
| α-Silyl Aldehyde | n-butyllithium | Boron Trifluoride (BF₃) | E-alkene | 87-90 | [10][11] |
Experimental Protocols
Protocol 1: General Procedure for the Peterson Olefination of a Ketone with In-Situ Acid-Catalyzed Elimination [9]
-
To a solution of the ketone (1.0 eq) in anhydrous diethyl ether (5 mL/mmol of ketone) under an argon atmosphere, add this compound (4.0 eq) at 25 °C.
-
Stir the resulting mixture for 30 minutes at 25 °C.
-
Add methanol (B129727) (33 mL/mmol of ketone) followed by p-toluenesulfonic acid (10.0 eq).
-
Stir the mixture for 2 hours at room temperature.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by silica (B1680970) gel column chromatography to afford the desired alkene.
Protocol 2: Stereoselective Peterson Olefination of an α-Silyl Aldehyde [10][11]
Step A: Formation of the β-Hydroxysilane
-
Dissolve the α-silyl aldehyde (1.0 eq) in anhydrous THF at -78 °C under an argon atmosphere.
-
Add n-butyllithium (1.1 eq) dropwise.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).
-
Allow the mixture to warm to room temperature and extract with diethyl ether.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the diastereomeric β-hydroxysilanes by column chromatography.
Step B: Elimination to the Alkene
-
For the Z-alkene (Base-induced elimination):
-
To a suspension of potassium hydride (KH) (1.5 eq) in anhydrous THF at 0 °C, add a solution of the purified β-hydroxysilane (1.0 eq) in THF.
-
Allow the reaction to warm to room temperature and stir for 1 hour.
-
Carefully quench the reaction with water.
-
Extract with diethyl ether, dry the organic phase, and concentrate.
-
Purify by column chromatography to yield the Z-alkene.
-
-
For the E-alkene (Acid-induced elimination):
-
Dissolve the purified β-hydroxysilane (1.0 eq) in anhydrous dichloromethane (B109758) at 0 °C.
-
Add boron trifluoride etherate (BF₃·OEt₂) (1.5 eq).
-
Stir the mixture at 0 °C for 30 minutes.
-
Quench with a saturated aqueous solution of sodium bicarbonate.
-
Extract with dichloromethane, dry the organic phase, and concentrate.
-
Purify by column chromatography to yield the E-alkene.
-
Visualizations
Caption: General reaction pathway of the Peterson olefination.
Caption: Competing pathways: Peterson olefination vs. Brook rearrangement.
Caption: Troubleshooting workflow for low-yield Peterson olefination.
References
- 1. chemistnotes.com [chemistnotes.com]
- 2. lscollege.ac.in [lscollege.ac.in]
- 3. Peterson Olefination [organic-chemistry.org]
- 4. Peterson olefination - Wikipedia [en.wikipedia.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Brook Rearrangement [organic-chemistry.org]
- 7. grokipedia.com [grokipedia.com]
- 8. youtube.com [youtube.com]
- 9. Peterson Olefination | NROChemistry [nrochemistry.com]
- 10. Peterson olefination from alpha-silyl aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Peterson olefination from α-silyl aldehydes | Springer Nature Experiments [experiments.springernature.com]
Technical Support Center: Optimizing (Trimethylsilyl)methyllithium Additions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for (trimethylsilyl)methyllithium additions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound, with the chemical formula C₄H₁₁LiSi, is a potent organolithium reagent. Due to the highly polarized carbon-lithium bond, the methylene (B1212753) carbon is strongly nucleophilic, making it a powerful tool in organic synthesis.[1] Its primary applications include:
-
Nucleophilic additions: It readily reacts with electrophilic centers such as carbonyl compounds (aldehydes and ketones) to form β-hydroxysilanes. These intermediates are crucial for the Peterson olefination, a method to synthesize alkenes.[1]
-
Base-catalyzed reactions: It can act as a strong base to deprotonate C-H bonds adjacent to electron-withdrawing groups.[1]
-
Methylenation of carbonyl compounds: It is used in the methylenation of carbonyl compounds.[2]
-
Synthesis of other organometallic complexes: It is widely used to introduce the (trimethylsilyl)methyl ligand to transition metals.[3]
Q2: What are the key safety precautions when handling this compound?
This compound is a pyrophoric material, meaning it can ignite spontaneously on contact with air.[4] It is also highly reactive with water and other protic solvents.[2] Therefore, stringent safety measures are imperative:
-
Inert Atmosphere: All manipulations must be carried out under an inert atmosphere, such as argon or nitrogen, using Schlenk techniques or a glovebox.[5][6]
-
Anhydrous Conditions: All glassware must be rigorously dried (e.g., oven-dried overnight at 150°C), and all solvents and reagents must be anhydrous.[6][7]
-
Personal Protective Equipment (PPE): Appropriate PPE, including flame-retardant lab coats, safety glasses, and gloves (nitrile gloves under neoprene gloves are recommended), must be worn.[4]
-
Safe Quenching: A class D fire extinguisher should be readily available.[7] Spills and residual reagents must be quenched carefully. For instance, a spatula used for handling can be quenched by rinsing with isopropanol (B130326) and then methanol.[7]
Q3: How can I determine the concentration of my this compound solution?
The concentration of organolithium reagents can degrade over time. It is crucial to determine the exact concentration before use. A modified Gilman titration is a common method for this purpose.[7][8]
Troubleshooting Guide
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Inactive Reagent | Titrate the this compound solution to confirm its concentration. Commercial solutions can degrade over time. |
| Presence of Moisture or Protic Solvents | Ensure all glassware is meticulously dried and the reaction is performed under a strictly inert atmosphere (argon or nitrogen).[6][7] All solvents and other reagents must be anhydrous. |
| Inappropriate Reaction Temperature | Optimize the reaction temperature. Many organolithium additions are performed at low temperatures (e.g., -78°C) to minimize side reactions.[6] A gradual warm-up may be required. |
| Poor Reagent/Substrate Solubility | Consider using a co-solvent like tetrahydrofuran (B95107) (THF) to improve the solubility of the organolithium reagent or intermediates.[6] |
| Incorrect Order of Addition | Try "inverse addition," where the substrate solution is added slowly to the this compound solution. This can sometimes prevent the formation of insoluble intermediates.[6][9] |
| Substrate Degradation | If the substrate is unstable under strongly basic conditions, consider using a less basic reagent or a different synthetic route. |
Issue 2: Formation of Side Products
| Potential Cause | Troubleshooting Steps |
| Intermolecular Reactions | Employ high dilution conditions to favor the desired intramolecular reaction. This can be achieved by the slow addition of the substrate to the reaction mixture. |
| Elimination Reactions | Lowering the reaction temperature can disfavor elimination pathways, which often have a higher activation energy than the desired addition reaction.[6] |
| Protonation of the Organolithium Intermediate | Ensure the reaction is thoroughly quenched at low temperature before warming to room temperature. A common quenching agent is a saturated aqueous solution of ammonium (B1175870) chloride.[6] |
Experimental Protocols
General Protocol for this compound Addition to a Carbonyl Compound
-
Preparation: Under an inert atmosphere of argon, dissolve the carbonyl substrate in anhydrous diethyl ether or THF in a flame-dried flask equipped with a magnetic stirrer.
-
Cooling: Cool the solution to the desired reaction temperature, typically -78°C, using a dry ice/acetone bath.
-
Addition: Slowly add a titrated solution of this compound (typically 1.0 to 1.2 equivalents) to the stirred substrate solution via syringe.
-
Monitoring: Monitor the reaction progress using a suitable analytical technique, such as thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, quench the reaction at low temperature by the slow addition of a proton source (e.g., saturated aqueous ammonium chloride solution).
-
Work-up: Allow the mixture to warm to room temperature. Extract the aqueous layer with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Combine the organic layers, dry over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by a suitable method, such as column chromatography.
Visualizations
Caption: Generalized experimental workflow for a this compound addition reaction.
Caption: Decision-making diagram for troubleshooting low product yield.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound | 1822-00-0 [amp.chemicalbook.com]
- 3. This compound | 1822-00-0 | Benchchem [benchchem.com]
- 4. ehs.ucr.edu [ehs.ucr.edu]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. orgsyn.org [orgsyn.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. sites.wp.odu.edu [sites.wp.odu.edu]
How to improve the yield of (Trimethylsilyl)methyllithium reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the yield and reproducibility of reactions involving (trimethylsilyl)methyllithium.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound, often abbreviated as TMSML or LiCH₂Si(CH₃)₃, is a potent organolithium and organosilicon reagent.[1] Due to the highly polarized carbon-lithium bond, the methylene (B1212753) carbon is strongly nucleophilic, making it a powerful tool in organic synthesis.[2] Its primary applications include:
-
Peterson Olefination: Reacting with aldehydes and ketones to form β-hydroxysilanes, which are key intermediates in the synthesis of alkenes.[2][3]
-
Methylenation of Carbonyl Compounds: A direct method to introduce a methylene (=CH₂) group.[4][5]
-
Synthesis of Organometallic Complexes: Used to introduce the (trimethylsilyl)methyl ligand to transition metals, forming stable and soluble complexes.[1][4]
-
Alkylation and Acylation: It can introduce a methyl group to various electrophiles.[4]
-
Polymerization Initiation: It serves as an initiator for the anionic polymerization of certain monomers like cyclosiloxanes.[6]
Q2: How should this compound be stored to maintain its reactivity?
This compound is highly sensitive to moisture and air and can be pyrophoric.[7][8] Proper storage is crucial to prevent decomposition and ensure consistent performance.
-
Inert Atmosphere: Store under a positive pressure of an inert gas such as argon or nitrogen.[4][8]
-
Low Temperature: Long-term storage at low temperatures (e.g., 2-8°C or -20°C) is recommended to minimize thermal decomposition.[4]
-
Appropriate Solvents: It is typically supplied as a solution in solvents like pentane (B18724), hexanes, or tetrahydrofuran (B95107) (THF).[1][9] Hexanes provide a low-polarity medium that helps stabilize the reagent.[4]
-
Secure Sealing: Use containers with secure seals, such as Sure/Seal™ bottles, to prevent contamination from atmospheric moisture and oxygen. Repeatedly puncturing the septum of a single bottle should be avoided.
Q3: What factors influence the aggregation state of this compound and why is it important?
The aggregation state of organolithium reagents significantly impacts their reactivity. This compound exists as a hexameric cluster in the solid state and in non-coordinating solvents like hexanes.[1][4] The presence of coordinating Lewis base solvents, such as tetrahydrofuran (THF) or diethyl ether, can break down these aggregates into smaller, more reactive species like tetramers, dimers, or even monomers.[1][10][11]
The deaggregation increases the nucleophilicity of the carbanion, thereby enhancing its reactivity in chemical transformations.[11][12] The choice of solvent can therefore be used to modulate the reactivity of the reagent.[10][13]
Troubleshooting Guide
Problem 1: Low or no yield in the synthesis of this compound.
Several factors can contribute to poor yields during the preparation of this compound.
| Potential Cause | Recommended Solution | Supporting Evidence |
| Inactive Lithium Metal | The surface of lithium metal is often coated with oxides and nitrides that passivate it. Using highly activated lithium, such as lithium dendrites prepared by washing with liquid ammonia (B1221849), can significantly improve reactivity and yield. This method can increase the surface area by approximately 100 times compared to conventional lithium sources. | A novel method using liquid ammonia to clean the lithium surface results in the controlled growth of highly reactive lithium dendrites, enabling scalable and reliable production of organolithium reagents.[14][15] This can lead to yields of around 80%.[16] |
| Impure Precursor | Ensure the (trimethylsilyl)methyl chloride precursor is pure and dry. Distillation of the precursor before use is recommended. | The quality of starting materials is critical in organometallic synthesis. |
| Improper Reaction Temperature | The reaction of (trimethylsilyl)methyl chloride with lithium metal in pentane is typically performed at a gentle reflux (around 37°C).[14][16] Maintaining this temperature ensures a steady reaction rate without excessive side reactions. | Detailed protocols specify maintaining a gentle reflux during the addition of the precursor.[14][16] |
| Inefficient Stirring | Inadequate stirring can lead to localized heating and poor mixing of reactants, resulting in lower yields. Use efficient mechanical or magnetic stirring. | Proper mixing is essential for heterogeneous reactions. |
| Presence of Moisture or Air | The reaction is highly sensitive to moisture and oxygen. Ensure all glassware is oven-dried, and the reaction is conducted under a positive pressure of a dry, inert gas like argon.[14][16] | Organolithium reagents are highly reactive towards protic compounds and oxygen.[8][17] |
Problem 2: The concentration of my this compound solution is lower than expected.
A lower-than-expected concentration is often due to the degradation of the reagent.
| Potential Cause | Recommended Solution | Supporting Evidence |
| Improper Storage | As detailed in FAQ 2, store the reagent under an inert atmosphere at low temperatures. Avoid repeated exposure to the atmosphere. | Elevated temperatures and exposure to air or moisture accelerate decomposition.[4] |
| Inaccurate Titration | The concentration of organolithium reagents should be determined by titration before use. The Gilman double titration method is a reliable technique.[18][19] Inaccurate titration can lead to the use of substoichiometric amounts of the reagent, resulting in lower reaction yields. | Titration is crucial for determining the concentration of active organolithium species, as it can decrease over time.[19] |
| Hydrolysis during Transfer | When transferring the solution, use proper air-free techniques such as cannula transfer under a positive pressure of inert gas to prevent contact with atmospheric moisture. | Organolithium reagents react rapidly with water.[8] |
Problem 3: My Peterson olefination reaction is giving a low yield of the desired alkene.
The Peterson olefination is a powerful reaction, but its outcome can be influenced by several parameters.
| Potential Cause | Recommended Solution | Supporting Evidence |
| Incorrect Elimination Conditions | The elimination of the intermediate β-hydroxysilane is stereospecific. Acid-catalyzed elimination proceeds via an anti-elimination pathway, while base-catalyzed elimination occurs via a syn-elimination. Choosing the appropriate conditions is critical for obtaining the desired alkene isomer. | The stereochemical outcome of the Peterson olefination is dependent on the choice of acidic or basic conditions for the elimination step.[3][5][20] |
| Steric Hindrance | Highly hindered ketones may react slowly or undergo reduction instead of addition.[7] Using a less sterically demanding silyl (B83357) group or a more reactive organometallic reagent might be necessary. | Steric effects can significantly influence the outcome of nucleophilic additions to carbonyls.[7] |
| Formation of Stable β-hydroxysilane | If the intermediate β-hydroxysilane is stable, it may not eliminate under the reaction conditions. Isolation of the intermediate followed by a separate elimination step with a suitable acid or base can improve the yield of the alkene. | The β-hydroxysilane intermediate can often be isolated, allowing for a two-step olefination process.[3][21] |
| Side Reactions | This compound is a strong base and can deprotonate acidic protons in the substrate, leading to side reactions instead of nucleophilic addition.[2][22] Running the reaction at low temperatures can help to favor the addition pathway. | The basicity of organolithium reagents can lead to competing deprotonation reactions.[22] |
Experimental Protocols
Protocol 1: Synthesis of this compound using Activated Lithium Dendrites
This protocol is adapted from a procedure that reports yields of approximately 80%.[14][16]
-
Activation of Lithium:
-
In a flame-dried, three-necked flask under a positive pressure of argon, wash high-sodium lithium pellets (5.0 g) three times with dry hexanes.
-
Dry the lithium pellets under high vacuum.
-
Cool the flask to -78°C and condense anhydrous ammonia (approx. 150 mL) into the flask.
-
Stir the resulting blue solution for 15 minutes at -78°C.
-
Remove the cooling bath and allow the ammonia to evaporate, initially at room temperature and then with gentle warming in a 40°C oil bath. This process leaves behind highly reactive lithium dendrites.
-
-
Synthesis:
-
Submerge the flask containing the lithium dendrites in an oil bath set to 37°C.
-
Add dry pentane (160 mL) to the flask.
-
Slowly add a solution of (trimethylsilyl)methyl chloride (34.6 g, 0.282 mol) in dry pentane (120 mL) dropwise to maintain a gentle reflux.
-
After the addition is complete, continue to reflux the mixture for approximately 3 hours, monitoring the reaction for the disappearance of the starting material by GC-FID.
-
Once the reaction is complete, allow the mixture to cool and the solids to settle.
-
Cannula transfer the clear supernatant solution of this compound to a clean, dry, argon-purged storage flask.
-
Protocol 2: Titration of this compound (Modified Gilman Double Titration)
This method determines the concentration of the active organolithium reagent.[16][18]
-
Preparation:
-
Prepare two oven-dried round-bottom flasks (10 mL and 50 mL), each with a stir bar and sealed with a rubber septum.
-
To the 10 mL flask, add 1,2-dibromoethane (B42909) (200 µL) and dry THF (3 mL).
-
To the 50 mL flask, add 20 mL of degassed water.
-
-
Titration:
-
Using a gas-tight syringe, add exactly 500 µL of the this compound solution to each flask.
-
After the addition, add 1 mL of water and a few drops of phenolphthalein (B1677637) indicator to each flask.
-
Titrate the contents of each flask with a standardized aqueous HCl solution (e.g., 0.1 M) to the endpoint (disappearance of the pink color).
-
Record the volume of HCl used for the 10 mL flask (V_residual_base) and the 50 mL flask (V_total_base).
-
-
Calculation:
-
The concentration of the active organolithium reagent (C_RLi) is calculated as: C_RLi = [HCl] * (V_total_base - V_residual_base) / V_RLi where [HCl] is the concentration of the standard HCl solution and V_RLi is the volume of the organolithium solution added (0.5 mL).
-
Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low reaction yield.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. Peterson Olefination [organic-chemistry.org]
- 4. This compound | 1822-00-0 | Benchchem [benchchem.com]
- 5. organicchemistrydata.org [organicchemistrydata.org]
- 6. 错误页 [amp.chemicalbook.com]
- 7. Organolithium reagent - Wikipedia [en.wikipedia.org]
- 8. nbinno.com [nbinno.com]
- 9. This compound, 0.7M (10 wt%) solution in hexanes, AcroSeal 100 mL | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. resources.saylor.org [resources.saylor.org]
- 12. researchgate.net [researchgate.net]
- 13. [PDF] Dynamics of Solvent Exchange in Organolithium Reagents. Lithium as a Center of Chirality1 | Semantic Scholar [semanticscholar.org]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. Synthesis of this compound via highly reactive lithium metal dendrites | Poster Board #234 - American Chemical Society [acs.digitellinc.com]
- 16. orgsyn.org [orgsyn.org]
- 17. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 18. Organic Syntheses Procedure [orgsyn.org]
- 19. ospt.osi.lv [ospt.osi.lv]
- 20. youtube.com [youtube.com]
- 21. organicreactions.org [organicreactions.org]
- 22. The reactions of tris(trimethylsilyl)methyl-lithium with some carbon electrophiles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Purification of Products from Reactions with (Trimethylsilyl)methyllithium
Welcome to the technical support center for the purification of reaction products involving (trimethylsilyl)methyllithium. This resource is designed for researchers, scientists, and professionals in drug development. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work.
Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during the workup and purification of products from reactions with this compound.
| Problem | Potential Cause | Recommended Solution | Relevant Protocol |
| Persistent Emulsion during Aqueous Workup | Formation of lithium siloxides or other salts that act as surfactants. | Add a saturated aqueous solution of sodium chloride (brine) to break the emulsion. If the problem persists, filter the entire mixture through a pad of Celite. | --INVALID-LINK-- |
| Product Contaminated with a Greasy, Insoluble Material | This is likely silicone grease from glassware joints or polysiloxanes. | Minimize the use of silicone grease; use PTFE sleeves where possible. To remove existing contamination, dissolve the crude product in a minimal amount of a nonpolar solvent like hexane (B92381) and filter. The desired product should be more soluble. | --INVALID-LINK-- |
| Low or No Yield of Desired Alkene from Peterson Olefination | The intermediate β-hydroxysilane did not eliminate. | The elimination of the β-hydroxysilane is dependent on the workup conditions. Acidic and basic conditions lead to elimination. Ensure the appropriate acidic or basic conditions are used during workup or as a separate step.[1][2][3] | --INVALID-LINK--, --INVALID-LINK-- |
| Formation of Both E and Z Alkene Isomers | The elimination of the β-hydroxysilane was not stereospecific, or the intermediate diastereomers were not separated. | The stereochemical outcome of the Peterson olefination can be controlled.[1][2] Separate the diastereomeric β-hydroxysilanes by flash chromatography before elimination. Treat one diastereomer with acid and the other with base to obtain different alkene isomers.[1] | --INVALID-LINK-- |
| Product is Contaminated with Trimethylsilanol (B90980) or Hexamethyldisiloxane | These are common byproducts from the reaction of this compound with water or other protic sources. | These byproducts are often volatile and can sometimes be removed under high vacuum. If not, they can be separated by flash column chromatography. A salt-out assisted liquid-liquid extraction (SALLE) process has also been described for purifying trimethylsilanol from hexamethyldisiloxane.[4] | --INVALID-LINK-- |
| Difficulty Visualizing Spots on TLC Plate | Many organosilicon compounds are not UV-active. | Use a chemical stain for visualization. A p-anisaldehyde or potassium permanganate (B83412) stain is often effective for visualizing these compounds.[5][6][7][8] | --INVALID-LINK-- |
| Product Streaking or Tailing on Silica (B1680970) Gel Column | Residual silanol (B1196071) groups on the silica gel are interacting with polar functional groups on your product. | Add a small amount of triethylamine (B128534) (0.1-1%) to the eluent to suppress this interaction. Alternatively, use a less polar solvent system if possible. | --INVALID-LINK-- |
Frequently Asked Questions (FAQs)
Q1: How do I properly quench a reaction involving this compound?
A1: It is crucial to quench the reaction at a low temperature (typically -78 °C) to avoid side reactions. Slowly add a proton source such as saturated aqueous ammonium (B1175870) chloride solution. For larger scale reactions or to quench unreacted lithium metal, a safer alternative to water is to use isopropanol (B130326) or methanol.[5] Always perform the quench under an inert atmosphere.
Q2: What are the common byproducts in a Peterson Olefination reaction, and how can I minimize them?
A2: The most common byproducts are trimethylsilanol and its dehydration product, hexamethyldisiloxane. These arise from the reaction of the silyl (B83357) group with water during workup. To minimize their formation, ensure anhydrous reaction conditions and perform the workup at low temperatures. If the intermediate β-hydroxysilane is stable, it can be isolated before proceeding with the elimination step, which can also help in simplifying the final purification.[1][2]
Q3: My desired product is a β-hydroxysilane, but it keeps eliminating to the alkene during workup. How can I prevent this?
A3: The elimination of the β-hydroxysilane is catalyzed by both acid and base.[1][2][3] To isolate the β-hydroxysilane, perform a careful neutral workup. Quench the reaction with a minimal amount of a neutral proton source at low temperature, and extract with a non-polar solvent. Avoid both acidic and basic aqueous solutions. Using α-silyl organomagnesium reagents instead of organolithiums can also help in isolating the intermediate β-hydroxysilanes because the magnesium-oxygen bond is stronger and less prone to elimination.[1]
Q4: How can I remove lithium salts from my organic product?
A4: Lithium salts, such as lithium chloride, are generally soluble in water. A standard aqueous workup with deionized water or brine should effectively remove most of the lithium salts.[6] If your product is water-soluble, other techniques like size-exclusion chromatography might be necessary.[6] For halide-free methyllithium (B1224462) solutions, a halide-trapping reagent like K[N(SiMe3)2] can be used.[9]
Q5: What is the best way to purify the diastereomers of a β-hydroxysilane?
A5: Flash column chromatography is the most common method for separating diastereomers of β-hydroxysilanes.[10][11] The separation can be challenging due to their similar polarities. Careful selection of the eluent system is critical. Often, a solvent system with low polarity (e.g., hexanes/ethyl acetate (B1210297) mixtures) provides the best resolution. Gradient elution can also be effective.[12]
Experimental Protocols
Protocol 1: General Aqueous Workup
-
Cool the reaction mixture to -78 °C in a dry ice/acetone bath.
-
Slowly add a quenching agent (e.g., saturated aqueous NH₄Cl, methanol, or isopropanol) dropwise with vigorous stirring while maintaining an inert atmosphere.
-
Allow the mixture to warm to room temperature.
-
If an aqueous quenching agent was used, transfer the mixture to a separatory funnel. If an alcohol was used, add deionized water to dissolve the salts.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., diethyl ether, ethyl acetate) three times.
-
Combine the organic layers and wash with brine to break any emulsions.
-
Dry the combined organic layers over anhydrous sodium sulfate (B86663) or magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
Protocol 2: Flash Column Chromatography
-
Select the Eluent: Determine a suitable solvent system by thin-layer chromatography (TLC). Aim for an Rf value of 0.2-0.3 for the desired compound. Common eluents are mixtures of hexanes and ethyl acetate. For compounds that cause streaking, adding 0.1-1% triethylamine to the eluent can be beneficial.
-
Pack the Column: Prepare a slurry of silica gel in the chosen eluent and pour it into the column. Allow the silica to settle, ensuring a flat, undisturbed surface. Add a thin layer of sand on top of the silica bed.
-
Load the Sample: Dissolve the crude product in a minimal amount of the eluent or a less polar solvent. Carefully apply the sample to the top of the column.
-
Elute the Column: Add the eluent to the column and apply positive pressure to begin the separation. Collect fractions and monitor them by TLC.
-
Isolate the Product: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 3: Acid-Catalyzed Elimination of β-Hydroxysilanes
-
Dissolve the purified β-hydroxysilane in a suitable solvent such as diethyl ether or dichloromethane.
-
Add a catalytic amount of an acid (e.g., sulfuric acid, p-toluenesulfonic acid, or a Lewis acid like BF₃·OEt₂).
-
Stir the reaction at room temperature and monitor the progress by TLC.
-
Once the reaction is complete, quench with a saturated aqueous solution of sodium bicarbonate.
-
Perform a standard aqueous workup as described in --INVALID-LINK--.
-
Purify the resulting alkene by flash column chromatography (--INVALID-LINK--).
Protocol 4: Base-Catalyzed Elimination of β-Hydroxysilanes
-
Dissolve the purified β-hydroxysilane in an anhydrous solvent such as tetrahydrofuran (B95107) (THF).
-
Add a strong base, such as potassium hydride (KH) or sodium hydride (NaH), portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.
-
Carefully quench the reaction with saturated aqueous ammonium chloride.
-
Perform a standard aqueous workup as described in --INVALID-LINK--.
-
Purify the resulting alkene by flash column chromatography (--INVALID-LINK--).
Protocol 5: TLC Visualization of Organosilicon Compounds
-
Prepare the Stain:
-
Develop the TLC Plate: After eluting the TLC plate, allow the solvent to evaporate completely.
-
Stain the Plate: Dip the plate into the staining solution using forceps.
-
Visualize: Gently warm the plate with a heat gun until colored spots appear. Organosilicon compounds often appear as distinct spots against the background.
Visualizations
Caption: General workflow for the purification of products from reactions with this compound.
Caption: Purification strategy for stereoselective Peterson olefination.
References
- 1. Peterson Olefination [organic-chemistry.org]
- 2. chemistnotes.com [chemistnotes.com]
- 3. Peterson olefination - Wikipedia [en.wikipedia.org]
- 4. US12084466B1 - Purification of trimethylsilanol - Google Patents [patents.google.com]
- 5. sarponggroup.com [sarponggroup.com]
- 6. TLC Stain Recipes [vanderbilt.edu]
- 7. Magic Formulas [chem.rochester.edu]
- 8. depts.washington.edu [depts.washington.edu]
- 9. youtube.com [youtube.com]
- 10. santaisci.com [santaisci.com]
- 11. researchgate.net [researchgate.net]
- 12. reddit.com [reddit.com]
Removal of silanol byproducts from Peterson olefination
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective removal of silanol (B1196071) and siloxane byproducts from Peterson olefination reactions.
Frequently Asked Questions (FAQs)
Q1: What are the common silicon-based byproducts in a Peterson olefination, and why are they problematic?
A1: The primary silicon-containing byproduct of the Peterson olefination is a silanol (R₃SiOH). These silanols can be challenging to remove from the reaction mixture and can often dimerize to form siloxanes (R₃Si-O-SiR₃) upon aqueous workup or during purification.[1] Both silanols and siloxanes can complicate product isolation and purification due to their varying polarities and potential to co-elute with the desired alkene product during chromatography.
Q2: I've finished my Peterson olefination. What's the first step I should take to remove the silanol byproducts?
A2: If the silane (B1218182) used was a trimethylsilyl (B98337) (TMS) reagent, the resulting hexamethyldisiloxane (B120664) byproduct is often volatile enough to be removed by evaporation under reduced pressure. For less volatile byproducts, a simple aqueous workup is the recommended first step. This involves quenching the reaction with an aqueous solution (e.g., saturated ammonium (B1175870) chloride) and extracting the desired product into an organic solvent.[2][3][4][5] This procedure can help remove some of the more polar silanol byproducts and other water-soluble impurities.
Q3: My product is non-polar, and the siloxane byproducts are co-eluting with it during column chromatography. What can I do?
A3: This is a common issue. Since siloxanes are often less polar than the desired alkene product, they tend to elute first in normal-phase silica (B1680970) gel chromatography.[6] To improve separation, you can try optimizing your chromatographic conditions by using a less polar eluent system. This will help to retain your product on the column while allowing the non-polar siloxanes to be washed away more effectively.
Q4: How can I visualize the silanol/siloxane byproducts on a TLC plate?
A4: Visualizing silanols and siloxanes on a TLC plate can be challenging as they are often not UV-active.[7] However, you can use a variety of chemical stains for visualization. A p-anisaldehyde stain is a good general-purpose choice that can often visualize these byproducts, typically as colored spots upon heating.[7] Permanganate stains can also be effective as they react with any remaining hydroxyl groups on the silanols.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Difficulty removing silanol/siloxane byproducts with a standard aqueous workup. | The byproducts are not sufficiently polar to be extracted into the aqueous phase. | Proceed with flash column chromatography. Siloxanes are typically less polar and will elute before the desired product.[6] Consider using a less polar solvent system to enhance separation. |
| Product and siloxane byproducts are co-eluting during flash chromatography. | The polarity of the product and the byproducts are too similar for effective separation with the chosen eluent. | 1. Optimize Eluent System: Screen a range of less polar solvent systems. 2. Consider Derivatization: If feasible, temporarily derivatize your product to a more polar compound before chromatography. |
| Streaking of the product on the silica gel column. | Residual acidic or basic components from the reaction or workup are interfering with the chromatography. | Neutralize the crude product mixture before loading it onto the column. If your product is basic, consider using a silica gel column that has been pre-treated with a small amount of triethylamine (B128534) in the eluent. |
| Highly polar product is difficult to separate from polar silanol byproducts. | Both the product and byproducts have a strong affinity for the stationary phase. | Consider using a scavenger resin. While no resin is specifically designed for silanols, a resin functionalized with a group that reacts with alcohols, such as an isocyanate resin, may be effective at sequestering the silanol byproducts. |
Experimental Workflow for Silanol Byproduct Removal
The following diagram illustrates a general workflow for the purification of a Peterson olefination reaction mixture to remove silanol and siloxane byproducts.
Caption: Workflow for the removal of silanol byproducts.
Key Experimental Protocols
Protocol 1: General Aqueous Workup
-
Upon completion of the Peterson olefination, cool the reaction mixture to room temperature.
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., ethyl acetate (B1210297), dichloromethane).
-
Wash the combined organic layers sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[5]
Protocol 2: Flash Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent (a non-polar solvent system like hexanes/ethyl acetate is a good starting point).
-
Column Packing: Pour the slurry into a column and allow the silica to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the top of the silica gel bed.
-
Elution: Begin eluting with the chosen solvent system, collecting fractions.
-
Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and concentrate under reduced pressure to obtain the purified alkene.[6]
Protocol 3: TLC Visualization with p-Anisaldehyde Stain
-
Stain Preparation: A typical recipe for p-anisaldehyde stain is a solution of p-anisaldehyde, sulfuric acid, and ethanol.
-
Staining: Briefly dip the developed and dried TLC plate into the stain solution.
-
Development: Gently heat the stained plate with a heat gun until colored spots appear. Silanols and siloxanes, if visible, will appear as distinct spots.[7]
References
- 1. benchchem.com [benchchem.com]
- 2. Silyl ether - Wikipedia [en.wikipedia.org]
- 3. Silyl_ether [chemeurope.com]
- 4. Faster and Greener Chemical Reaction Workup Using Silicone Elastomer-Coated Glass Powders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
Troubleshooting low reactivity of (Trimethylsilyl)methyllithium
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with (trimethylsilyl)methyllithium.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound, often abbreviated as TMSCH₂Li, is a potent organolithium reagent.[1] Due to the highly polarized carbon-lithium bond, the methylene (B1212753) carbon is strongly nucleophilic, making it a valuable tool in organic synthesis.[2] Its primary applications include:
-
Peterson Olefination: Reacting with aldehydes and ketones to form terminal alkenes.[3] This is considered a silicon-based alternative to the Wittig reaction.
-
Methylenation of Carbonyl Compounds: Introducing a methylene (=CH₂) group.[3]
-
Synthesis of Organometallic Complexes: It is widely used to introduce the (trimethylsilyl)methyl ligand to transition metals, which can enhance stability and solubility in nonpolar solvents.[1][3]
-
Deprotonation: As a strong base, it can deprotonate a variety of acidic protons.[2][3]
Q2: How should this compound be stored to maintain its reactivity?
This compound is highly sensitive to air and moisture and should be handled under an inert atmosphere (e.g., argon or nitrogen). It is typically supplied as a solution in an alkane solvent like pentane (B18724) or hexanes. For long-term storage, it is recommended to keep the reagent in a tightly sealed container at 2-8°C. Repeatedly puncturing the septum of a storage bottle can compromise the inert atmosphere and lead to degradation.
Q3: What is the aggregation state of this compound in solution and why is it important?
In the solid state, this compound exists as a hexamer.[1] In solution, there is an equilibrium between different oligomeric forms, such as tetramers and hexamers. The specific aggregation state is influenced by the solvent and concentration. Coordinating solvents like ethers can break down larger aggregates into smaller, more reactive species.[3] The aggregation state is crucial as it directly impacts the reagent's reactivity.
Troubleshooting Guide
Issue 1: Low or No Reactivity in a Peterson Olefination Reaction
Question: I am performing a Peterson olefination with this compound, but I am observing very low yield or no product formation. What are the possible causes and how can I troubleshoot this?
Answer: Low or no reactivity in a Peterson olefination can stem from several factors related to the reagent quality, reaction setup, and substrate. Follow this diagnostic workflow to identify the issue:
Caption: Troubleshooting workflow for low reactivity of this compound.
Detailed Troubleshooting Steps:
-
Assess Reagent Activity: The most common cause of reaction failure is degraded this compound. Due to its high reactivity, it can be quenched by trace amounts of air or moisture.
-
Ensure Anhydrous Conditions: this compound reacts rapidly with water. Any moisture in the reaction setup will consume the reagent.
-
Action: All glassware should be oven-dried overnight and cooled under a stream of inert gas (argon or nitrogen). Solvents must be rigorously dried, for example, by distillation from an appropriate drying agent.
-
-
Evaluate the Substrate: The high basicity of this compound can lead to side reactions if the substrate contains acidic protons (e.g., alcohols, amines, terminal alkynes).
-
Action: If your substrate has acidic functional groups, they will be deprotonated by the organolithium reagent. You may need to use a protecting group strategy or increase the stoichiometry of the this compound.
-
-
Consider Reaction Temperature: The addition of the organolithium reagent to the carbonyl compound is typically performed at low temperatures (e.g., -78 °C) to control the reaction rate and prevent side reactions.
-
Action: Ensure that the reaction temperature is appropriate for your specific substrate and that the temperature is maintained throughout the addition of the reagent.
-
Issue 2: Unexpected Side Products are Formed
Question: My reaction is producing unexpected side products in addition to, or instead of, the desired alkene. What could be the cause?
Answer: The formation of side products is often due to the high basicity of this compound or reactions with other functional groups in the starting material.
Common Side Reactions and Solutions
| Side Reaction | Cause | Suggested Solution |
| Enolization of the Carbonyl Compound | If the carbonyl compound is sterically hindered or has acidic α-protons, this compound can act as a base, leading to enolate formation rather than nucleophilic addition. | Add the organolithium reagent slowly at a low temperature (-78 °C) to favor the addition pathway. For particularly challenging substrates, consider using a less basic methylenating reagent. |
| Reaction with Other Electrophilic Sites | If the substrate contains other electrophilic functional groups (e.g., esters, nitriles, epoxides), the organolithium reagent may react at these sites. | Protect sensitive functional groups before introducing the organolithium reagent. |
| Proton Abstraction from Solvent | While generally stable in hydrocarbon solvents, this compound can deprotonate ethereal solvents like THF, especially at elevated temperatures. | Use hydrocarbon solvents like pentane or hexanes whenever possible. If THF is required, maintain a low reaction temperature. |
Quantitative Data
Table 1: Stability of Organolithium Reagents in Ethereal Solvents
| Organolithium Reagent | Solvent | Temperature (°C) | Half-life |
| n-Butyllithium | Diethyl ether | 25 | 6 days |
| n-Butyllithium | THF | 25 | 10 minutes |
| n-Butyllithium | THF | 0 | 23.5 hours |
| n-Butyllithium | THF | -30 | 5 days |
Experimental Protocols
Protocol 1: Synthesis of this compound from (Trimethylsilyl)methyl Chloride and Activated Lithium
This protocol is adapted from a procedure utilizing highly reactive lithium dendrites for improved yields.[7][8]
Materials:
-
Lithium pellets (high sodium content)
-
(Trimethylsilyl)methyl chloride
-
Anhydrous pentane
-
Anhydrous ammonia (B1221849)
-
Anhydrous hexanes
-
Argon gas
-
Three-necked round-bottom flask, dry ice condenser, addition funnel, and other standard Schlenk line glassware.
Procedure:
-
Activation of Lithium:
-
Under a positive pressure of argon, wash lithium pellets with anhydrous hexanes in a Schlenk flask.
-
Dry the lithium pellets under high vacuum.
-
Cool the flask to -78 °C and condense anhydrous ammonia into the flask.
-
Allow the ammonia to evaporate, which will result in the formation of highly reactive lithium dendrites on the flask walls.
-
-
Synthesis of this compound:
-
Refill the flask with argon and warm to 37 °C.
-
Gently scrape the lithium dendrites to the bottom of the flask.
-
Add anhydrous pentane to the flask.
-
Slowly add a solution of (trimethylsilyl)methyl chloride in anhydrous pentane via an addition funnel.
-
Maintain the reaction at a gentle reflux for approximately 3 hours, monitoring the consumption of the starting material by GC-FID.
-
-
Work-up and Storage:
-
After the reaction is complete, filter the solution through a pad of Celite under an inert atmosphere to remove excess lithium and lithium chloride.
-
The resulting clear solution of this compound in pentane should be transferred to a pre-weighed, oven-dried storage flask.
-
Determine the concentration of the solution using the Gilman double titration method (see Protocol 2).
-
Store the solution at 2-8 °C under an inert atmosphere.
-
Protocol 2: Titration of this compound (Gilman Double Titration)
This method determines the concentration of the active organolithium reagent by accounting for non-organolithium basic impurities.[4][5][9]
Materials:
-
Solution of this compound in hydrocarbon solvent
-
Anhydrous diethyl ether
-
Standardized aqueous HCl solution (e.g., 0.1 M)
-
Phenolphthalein (B1677637) indicator
-
Degassed water
-
Syringes, needles, and oven-dried glassware
Procedure:
-
Titration 1: Total Base Content
-
In a flask, add a known volume (e.g., 1.0 mL) of the this compound solution to an excess of degassed water.
-
Add a few drops of phenolphthalein indicator.
-
Titrate the resulting lithium hydroxide (B78521) solution with the standardized HCl solution until the pink color disappears. Record the volume of HCl used.
-
-
Titration 2: Non-organolithium Base Content
-
In a separate flask under an inert atmosphere, add the same known volume (e.g., 1.0 mL) of the this compound solution to a solution of 1,2-dibromoethane in anhydrous diethyl ether.
-
Stir for approximately 5 minutes.
-
Carefully add an excess of degassed water.
-
Add a few drops of phenolphthalein indicator.
-
Titrate with the standardized HCl solution until the pink color disappears. Record the volume of HCl used.
-
-
Calculation:
-
The concentration of the active this compound is proportional to the difference between the volume of HCl used in Titration 1 and Titration 2.
-
Protocol 3: Peterson Olefination of a Ketone
This is a general procedure for the methylenation of a ketone using this compound.
Materials:
-
Ketone
-
Standardized solution of this compound in hexanes
-
Anhydrous diethyl ether
-
p-Toluenesulfonic acid
-
Methanol
-
Saturated aqueous sodium bicarbonate
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Standard laboratory glassware for anhydrous reactions
Procedure:
-
Reaction Setup:
-
Dissolve the ketone (1.0 eq) in anhydrous diethyl ether in an oven-dried flask under an argon atmosphere.
-
Cool the solution to the desired temperature (e.g., 25 °C, but lower temperatures may be required for sensitive substrates).
-
-
Addition of the Organolithium Reagent:
-
Slowly add the this compound solution (e.g., 4.0 eq) to the stirred solution of the ketone.
-
Stir the reaction mixture for 30 minutes.
-
-
Elimination and Work-up:
-
Add methanol, followed by p-toluenesulfonic acid (e.g., 10.0 eq).
-
Stir for 2 hours.
-
Quench the reaction with saturated aqueous sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica (B1680970) gel column chromatography.
-
Visualizations
Caption: Simplified reaction pathway of the Peterson Olefination.
Caption: Influence of coordinating solvents on the aggregation state of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. This compound | 1822-00-0 | Benchchem [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Gillman double titration method By OpenStax | Jobilize [jobilize.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. orgsyn.org [orgsyn.org]
- 9. orgsyn.org [orgsyn.org]
Technical Support Center: (Trimethylsilyl)methyllithium Solutions
This technical support center provides essential information for researchers, scientists, and drug development professionals on the stability, handling, and troubleshooting of (trimethylsilyl)methyllithium solutions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended procedure for storing this compound solutions?
A1: this compound is highly sensitive to air and moisture and should be stored under an inert atmosphere, such as nitrogen or argon.[1] For long-term storage, it is recommended to keep the solution in a tightly sealed container in a refrigerator at 2-8°C.[2] Some sources suggest that for prolonged stability, storage at -20°C is advisable. Always refer to the manufacturer's specific storage recommendations.
Q2: My solution of this compound, which was initially colorless, has turned yellow. Is it still usable?
A2: A color change from colorless to pale yellow is common and does not necessarily indicate significant degradation. However, a darker yellow or brown coloration can signify decomposition, which may affect the reagent's performance in your reaction. It is highly recommended to determine the accurate concentration of the solution by titration before use.
Q3: I've observed a precipitate in my this compound solution. What could be the cause, and can I still use the solution?
A3: Precipitation in this compound solutions can occur for several reasons. If the solution has been stored at very low temperatures, some of the reagent may have crystallized out of the solvent. Allowing the solution to slowly warm to room temperature with gentle agitation may redissolve the precipitate. However, precipitation can also be due to the formation of insoluble decomposition products, often resulting from exposure to air or moisture. If the precipitate does not redissolve upon warming, it is a sign of degradation. In this case, it is crucial to titrate the supernatant to determine the active concentration before use. It is generally not recommended to use the solution if a significant amount of insoluble precipitate is present.
Q4: What is the typical shelf life of a this compound solution?
A4: The shelf life of this compound solutions is highly dependent on storage conditions, including temperature, exposure to light, and the integrity of the seal. While some manufacturers provide an expiration or retest date on the Certificate of Analysis, for many products, specific shelf-life data is not available. It is best practice to titrate the solution periodically, especially if it has been stored for an extended period or if the container has been opened multiple times.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps & Recommendations |
| Low or no reactivity in a reaction | 1. Degraded Reagent: The concentration of the this compound solution may be lower than stated on the label due to decomposition during storage. 2. Presence of Moisture: The reaction is highly sensitive to moisture from solvents, glassware, or starting materials. 3. Reaction Temperature: The reaction temperature may not be optimal. | 1. Titrate the Solution: Always determine the exact concentration of the this compound solution before use by performing a titration (see Experimental Protocols section). 2. Ensure Anhydrous Conditions: Thoroughly dry all glassware in an oven and cool under an inert atmosphere. Use anhydrous solvents and ensure starting materials are dry. 3. Optimize Temperature: Many reactions with this compound are performed at low temperatures (e.g., -78°C) to minimize side reactions. |
| Formation of unexpected side products | 1. Incorrect Stoichiometry: An inaccurate concentration of the this compound solution can lead to incorrect stoichiometry in the reaction. 2. Reaction Temperature: Running the reaction at too high a temperature can lead to side reactions. | 1. Accurate Titration: Use a freshly titrated concentration to calculate the exact volume of the reagent needed. 2. Temperature Control: Maintain the recommended reaction temperature and consider a slower addition of the reagent. |
| Color of the solution is dark yellow or brown | Significant Decomposition: The reagent has likely been exposed to air or moisture over time, leading to decomposition. | Titrate Before Use: The solution may still be usable, but its active concentration is likely much lower. Titrate a small aliquot to determine the current molarity. If the concentration is significantly lower than expected, it may be more practical to use a fresh bottle of the reagent. |
| Precipitate does not redissolve upon warming | Insoluble Decomposition Products: The precipitate consists of insoluble byproducts from the degradation of this compound. | Use the Supernatant with Caution: Carefully decant or syringe the clear supernatant, avoiding the solid particles. The concentration of the supernatant must be determined by titration before use. For critical applications, it is recommended to use a fresh, precipitate-free solution. |
Stability of this compound Solutions
| Storage Condition | Solvent | Expected Stability | Observations & Recommendations |
| 2-8°C under inert atmosphere (Nitrogen or Argon) | Hexanes, Pentane | Good | Recommended for routine and long-term storage.[2] Minimal degradation is expected over several months if the seal is intact. Periodic titration is still advised. |
| -20°C under inert atmosphere (Nitrogen or Argon) | Hexanes, Pentane | Excellent | Ideal for very long-term storage to minimize thermal decomposition. Solution may need to be warmed to room temperature before use to ensure homogeneity. |
| Room Temperature (approx. 20-25°C) | Hexanes, Pentane | Poor | Significant degradation can occur over days to weeks. This storage condition should be avoided. |
| Exposure to Air/Moisture | Any | Very Poor | Rapid decomposition occurs. The solution will lose activity quickly and may form precipitates. |
Experimental Protocols
Protocol for Determination of this compound Concentration by Gilman Double Titration
This method is a reliable way to determine the concentration of the active organolithium species, distinguishing it from non-organolithium bases like lithium hydroxide (B78521) or alkoxides that may be present as impurities.[3][4]
Materials:
-
This compound solution of unknown concentration
-
Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (B95107) (THF)
-
1,2-Dibromoethane (B42909) (BrCH₂CH₂Br)
-
Distilled water
-
Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Phenolphthalein (B1677637) indicator solution
-
Dry, argon-purged glassware (syringes, needles, flasks, burette)
Procedure:
Part A: Total Base Titration
-
Under an inert atmosphere (argon or nitrogen), carefully transfer a precise volume (e.g., 1.0 mL) of the this compound solution into a flask containing distilled water (e.g., 20 mL).
-
Add a few drops of phenolphthalein indicator. The solution should turn pink, indicating a basic solution.
-
Titrate the solution with the standardized HCl solution until the pink color completely disappears.
-
Record the volume of HCl used (V_total).
Part B: Residual (Non-organolithium) Base Titration
-
In a separate dry flask under an inert atmosphere, add a precise volume of 1,2-dibromoethane (e.g., 0.5 mL) to anhydrous diethyl ether or THF (e.g., 5 mL).
-
Carefully add the same precise volume (e.g., 1.0 mL) of the this compound solution to this flask. The 1,2-dibromoethane will react with the active this compound.
-
Allow the reaction to stir for approximately 5-10 minutes.
-
Add distilled water (e.g., 20 mL) to the flask, followed by a few drops of phenolphthalein indicator.
-
Titrate the resulting solution with the standardized HCl solution until the pink color disappears.
-
Record the volume of HCl used (V_residual).
Calculation:
The concentration of the active this compound is calculated using the following formula:
Molarity of (CH₃)₃SiCH₂Li = [(V_total - V_residual) × Molarity of HCl] / Volume of (CH₃)₃SiCH₂Li solution used
Visualizations
Caption: Troubleshooting Decision Tree for this compound Reactions.
Caption: Gilman Double Titration Workflow.
References
Technical Support Center: Quenching Procedures for (Trimethylsilyl)methyllithium Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (Trimethylsilyl)methyllithium. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental work.
Troubleshooting Guide
Issue 1: The quenching of my this compound reaction is violently exothermic and difficult to control.
-
Potential Cause: The quenching agent is being added too quickly or is too reactive for the concentration of the organolithium species. Direct quenching of a concentrated organolithium solution with a highly protic reagent like water can be dangerous.[1][2]
-
Troubleshooting Steps:
-
Cool the reaction mixture: Before adding any quenching agent, ensure the reaction flask is cooled in an appropriate bath (e.g., ice-water or dry ice/acetone) to help dissipate the heat generated during neutralization.[1][2] Most reactions involving organolithiums are conducted at low temperatures, typically between -78°C and 0°C, to control reactivity and minimize side reactions.[3]
-
Dilute the reaction mixture: If possible, dilute the reaction mixture with an unreactive, anhydrous solvent like heptane (B126788) or toluene (B28343) before quenching.[1]
-
Use a less reactive quenching agent first: Begin the quench by slowly adding a less reactive alcohol, such as isopropanol (B130326).[1]
-
Follow with a more reactive quenching agent: Once the initial vigorous reaction has subsided, you can proceed with a more reactive alcohol like methanol (B129727), followed by the slow addition of water to ensure all reactive materials are consumed.[1]
-
Monitor the temperature: Throughout the quenching process, continuously monitor the internal temperature of the reaction and adjust the addition rate of the quenching agent to maintain a safe temperature.[2]
-
Issue 2: An intractable emulsion has formed during the aqueous workup.
-
Potential Cause: Emulsions are common when using chlorinated solvents to extract basic solutions and can also be caused by the presence of fine, suspended solids.[4]
-
Troubleshooting Steps:
-
"Salting out": Add a saturated solution of sodium chloride (brine) or solid sodium chloride to the separatory funnel. This increases the polarity of the aqueous phase and can help break the emulsion.
-
Filtration through Celite: Filter the entire emulsified mixture through a pad of Celite. Celite is an inert filter aid that can remove the fine particulates that may be stabilizing the emulsion.[4]
-
Solvent Evaporation: If the product is stable, the organic solvent can be removed under reduced pressure, and then a different extraction solvent can be used to dissolve the residue.[4]
-
Patience: In some cases, simply allowing the mixture to stand for a period of time (e.g., 30 minutes) may allow the layers to separate on their own.[4]
-
Issue 3: The yield of my desired product is low after quenching and workup.
-
Potential Cause: The product may be sensitive to the quenching conditions (e.g., acidic or basic workup), or the this compound may be participating in side reactions.
-
Troubleshooting Steps:
-
Use a buffered or mild quenching agent: Instead of strong acids or bases, consider quenching the reaction with a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl), which is mildly acidic.[3] This is a common workup for reactions involving organolithium additions to aldehydes and ketones.[5]
-
Consider the possibility of deprotonation: this compound is a strong base and can deprotonate acidic protons on the substrate or product, leading to unwanted side reactions.[6] Ensure that all acidic functional groups are appropriately protected.
-
Low-temperature quench: Perform the quench at the same low temperature as the reaction (e.g., -78°C) before allowing the mixture to warm to room temperature. This can minimize side reactions of the potentially unstable intermediate.[3]
-
Frequently Asked Questions (FAQs)
Q1: What is the standard quenching procedure for a reaction involving this compound?
A1: A widely used and safe procedure involves a stepwise quench. First, cool the reaction mixture (typically to 0°C or below) and slowly add isopropanol. After the initial exotherm subsides, add methanol, followed by the slow and careful addition of water. This method gradually reduces the reactivity of the remaining organolithium species.[1] For reactions where the product is an alcohol, a common workup is the addition of a saturated aqueous solution of ammonium chloride.[5]
Q2: How do I quench a reaction that has unreacted lithium metal?
A2: Unreacted lithium metal, often in the form of dendrites, is highly reactive and must be quenched with extreme care under an inert atmosphere.[7] A recommended safe protocol involves transferring the filter cake containing the lithium to a flask, adding xylenes, and then slowly adding isopropanol dropwise while monitoring the reaction. After the reaction with isopropanol is complete, methanol is added to ensure all the lithium is consumed.[7]
Q3: My reaction is a Peterson Olefination. How does the quenching procedure affect the outcome?
A3: In a Peterson Olefination, the quenching and workup conditions are critical for determining the stereochemistry of the resulting alkene. The intermediate β-hydroxysilane can be isolated and then treated with either an acid or a base to give the anti- or syn-elimination product, respectively.[8][9][10]
-
Acidic workup (e.g., p-toluenesulfonic acid, sulfuric acid, or a Lewis acid like BF₃·OEt₂) leads to anti-elimination.[11]
-
Basic workup (e.g., sodium hydride or potassium hydride) leads to syn-elimination.[11]
Q4: Can I use water to directly quench my this compound reaction?
A4: It is strongly advised not to add water directly to a concentrated solution of this compound.[2] The reaction is highly exothermic and can cause the solvent to boil, potentially leading to a fire. Always quench with a less reactive alcohol like isopropanol first, followed by methanol, and then water.[1]
Quantitative Data for Quenching Procedures
| Scenario | Reagent | Quenching Agent | Temperature | Notes | Reference |
| Unused Reagent Disposal | This compound | 1. Isopropanol2. Methanol3. Water | Cooled in an ice water bath | Dilute with heptane or toluene before quenching. | [1] |
| Quenching Residual Lithium Metal | Lithium Dendrites | 1. Xylenes (300 mL)2. Isopropanol (300 mL)3. Methanol (100 mL) | Ice bath | Isopropanol is added dropwise. | [7] |
| Peterson Olefination (Acidic Workup) | This compound (4.0 eq) | p-Toluenesulfonic acid (10.0 eq) in Methanol (100 mL) | 25°C then add quenching agent | The acidic workup promotes elimination to the alkene. | [11] |
| General Organolithium Reaction | Organolithium Reagent | Saturated aqueous NH₄Cl | Reaction Temperature (e.g., -78°C) then warm to RT | A mild quench suitable for many applications. | [3] |
Experimental Protocols
Protocol 1: General Stepwise Quenching of a this compound Reaction
-
Ensure the reaction is maintained under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the reaction flask to 0°C using an ice-water bath.
-
Slowly add isopropanol dropwise via a syringe or dropping funnel. Monitor the internal temperature and control the addition rate to prevent a rapid temperature increase.
-
Once the initial exothermic reaction has ceased, continue to add methanol slowly.
-
Finally, add water dropwise to quench any remaining reactive species.
-
Allow the mixture to warm to room temperature.
-
Proceed with the standard aqueous workup (e.g., extraction with an organic solvent, washing the organic layer with brine, drying over an anhydrous salt like Na₂SO₄ or MgSO₄, and removal of the solvent under reduced pressure).
Protocol 2: Acidic Workup for a Peterson Olefination Reaction
-
Following the addition of this compound to the carbonyl compound at the appropriate reaction temperature (e.g., 25°C), stir the mixture for the specified time (e.g., 30 minutes).[11]
-
To the reaction mixture, add methanol (e.g., 100 mL) followed by the acidic catalyst, such as p-toluenesulfonic acid (10.0 equivalents).[11]
-
Stir the mixture for a sufficient time to allow for the elimination to occur (e.g., 2 hours).[11]
-
Quench the acid by adding a saturated aqueous solution of sodium bicarbonate until the aqueous layer is neutral or slightly basic.[11]
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).[11]
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[11]
-
Purify the crude residue by a suitable method, such as silica (B1680970) gel column chromatography.[11]
Visualizations
Caption: Experimental workflow for a typical this compound reaction.
Caption: Troubleshooting flowchart for common quenching issues.
References
- 1. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Workup [chem.rochester.edu]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. The reactions of tris(trimethylsilyl)methyl-lithium with some carbon electrophiles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Peterson Olefination [organic-chemistry.org]
- 9. organicchemistrydata.org [organicchemistrydata.org]
- 10. Peterson olefination - Wikipedia [en.wikipedia.org]
- 11. Peterson Olefination | NROChemistry [nrochemistry.com]
Technical Support Center: (Trimethylsilyl)methyllithium Reaction Mixtures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and managing impurities in (Trimethylsilyl)methyllithium reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a this compound solution?
The most prevalent impurities arise from the synthesis and handling of this compound. These can be broadly categorized as:
-
Unreacted Starting Materials: (Trimethylsilyl)methyl chloride and butyllithium (B86547) (if used in the synthesis).
-
Synthesis Byproducts: Butyl chloride and lithium chloride are common byproducts when butyllithium is used as the reagent.[1]
-
Degradation Products: Reaction with atmospheric moisture and oxygen can lead to the formation of lithium hydroxide (B78521), lithium siloxides, and various siloxanes.
-
Solvent-Related Impurities: Residual solvents from the synthesis and workup, such as hexanes, pentane (B18724), or tetrahydrofuran (B95107) (THF), are often present.
Q2: How can I determine the concentration of active this compound in my solution?
The concentration of the active organolithium reagent can be determined using several titration methods. The Gilman double titration is a reliable method that differentiates between the active this compound and non-organometallic bases like lithium hydroxide or alkoxides.[2] Other methods include titration with a standard solution of a secondary alcohol, such as sec-butyl alcohol, using an indicator like 2,2'-bipyridyl.[3][4]
Q3: What analytical techniques are suitable for identifying impurities in this compound solutions?
A combination of spectroscopic and chromatographic techniques is typically employed:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ⁷Li NMR are powerful tools for identifying and quantifying both the active reagent and various organic impurities. "No-D" NMR spectroscopy can be a convenient method for titering organolithium solutions and assessing impurities.[5][6]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is effective for identifying volatile impurities, such as residual solvents and byproducts like butyl chloride. Silylation of non-volatile impurities can also make them amenable to GC-MS analysis.[7][8]
-
Gas Chromatography with Flame Ionization Detection (GC-FID): This technique is useful for monitoring the consumption of starting materials during the synthesis of this compound.[9]
Troubleshooting Guide
This guide addresses common issues encountered during experiments involving this compound and links them to potential impurities.
| Observed Problem | Potential Cause (Impurity) | Suggested Action |
| Low or inconsistent reaction yield | Low concentration of active reagent due to degradation (moisture, air). | Retitrate the this compound solution before use. Ensure rigorous inert atmosphere and anhydrous conditions during storage and reaction. |
| Presence of excess lithium halides (LiCl). | While often not detrimental, high concentrations can alter reactivity.[10] Consider filtration of the reagent solution. | |
| Formation of unexpected byproducts | Reaction with residual solvents (e.g., THF can be deprotonated).[11] | Use a non-coordinating solvent like pentane or hexane (B92381) if THF is not required for solubility or reactivity. |
| Presence of unreacted starting materials. | Monitor the synthesis reaction to ensure complete consumption of starting materials using techniques like GC-FID.[9] | |
| Poor reproducibility of results | Variable aggregation state of the reagent. | The aggregation state (e.g., hexamer, tetramer) is solvent and concentration-dependent, affecting reactivity.[1][12] Maintain consistent solvent and concentration. |
| Contamination from silicone grease. | Avoid using silicone grease on glassware. If unavoidable, use sparingly and consider its potential to introduce siloxane impurities. |
Quantitative Data Summary
The following tables provide expected NMR chemical shifts for this compound and common impurities to aid in their identification and quantification.
Table 1: ¹H NMR Chemical Shifts of this compound and Common Impurities
| Compound | Functional Group | Chemical Shift (δ, ppm) | Solvent |
| This compound | Si-CH₂ -Li | ~ -1.6 to -2.0 | Non-coordinating solvents |
| Si-(CH₃ )₃ | ~ 0.0 to 0.1 | Non-coordinating solvents | |
| (Trimethylsilyl)methyl chloride | Si-CH₂ -Cl | ~ 2.5 - 2.7 | CDCl₃ |
| Si-(CH₃ )₃ | ~ 0.1 | CDCl₃ | |
| n-Butyllithium | CH₂ -Li | ~ -0.9 | Hydrocarbon solvents |
| Butyl chloride | CH₂ -Cl | ~ 3.5 | CDCl₃ |
| Tetrahydrofuran (THF) | O-CH₂ | ~ 3.7 | CDCl₃ |
| Pentane | CH₂ , CH₃ | ~ 0.9 - 1.3 | CDCl₃ |
| Hexanes | CH₂ , CH₃ | ~ 0.9 - 1.3 | CDCl₃ |
Note: Chemical shifts can vary depending on the solvent, concentration, and temperature.
Table 2: ¹³C NMR Chemical Shifts of this compound and Common Impurities
| Compound | Carbon Atom | Chemical Shift (δ, ppm) | Solvent |
| This compound | Si-C H₂-Li | ~ 10-15 | Non-coordinating solvents |
| Si-(C H₃)₃ | ~ 1-3 | Non-coordinating solvents | |
| (Trimethylsilyl)methyl chloride | Si-C H₂-Cl | ~ 28-30 | CDCl₃ |
| Si-(C H₃)₃ | ~ -2 | CDCl₃ | |
| Butyl chloride | C H₂-Cl | ~ 45 | CDCl₃ |
| Tetrahydrofuran (THF) | O-C H₂ | ~ 68 | CDCl₃ |
Note: Chemical shifts can vary depending on the solvent, concentration, and temperature.
Experimental Protocols
Protocol 1: Determination of Active this compound Concentration by Gilman Double Titration
This method distinguishes between the active organolithium reagent and non-organometallic bases.[2]
Materials:
-
This compound solution to be analyzed
-
Anhydrous diethyl ether or THF
-
Standardized aqueous HCl solution (e.g., 0.1 M)
-
Phenolphthalein (B1677637) indicator
-
Degassed water
-
Dry, argon-purged glassware
Procedure:
Part A: Total Base Titration
-
Under an inert atmosphere, transfer a precise aliquot (e.g., 1.0 mL) of the this compound solution to a flask containing degassed water (10 mL).
-
Add 2-3 drops of phenolphthalein indicator.
-
Titrate with the standardized HCl solution until the pink color disappears. Record the volume of HCl used (V_total).
Part B: Residual Base Titration
-
Under an inert atmosphere, transfer a second, identical aliquot (e.g., 1.0 mL) of the this compound solution to a flask containing a solution of 1,2-dibromoethane (0.5 mL) in anhydrous diethyl ether (5 mL).
-
Stir the mixture for 5-10 minutes at room temperature.
-
Add degassed water (10 mL) and 2-3 drops of phenolphthalein indicator.
-
Titrate with the standardized HCl solution until the pink color disappears. Record the volume of HCl used (V_residual).
Calculation: Concentration (M) = (V_total - V_residual) * M_HCl / V_aliquot
Where:
-
V_total = volume of HCl used in Part A (L)
-
V_residual = volume of HCl used in Part B (L)
-
M_HCl = Molarity of the standardized HCl solution (mol/L)
-
V_aliquot = Volume of the this compound solution aliquot (L)
Protocol 2: Identification of Volatile Impurities by GC-MS
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Capillary column suitable for separating nonpolar to moderately polar compounds (e.g., DB-5ms or equivalent).
Sample Preparation:
-
Under an inert atmosphere, carefully quench a small aliquot (e.g., 0.1 mL) of the this compound solution with an appropriate deuterated solvent (e.g., CDCl₃) or a protic solvent followed by extraction into an organic solvent. Caution: The quenching process is highly exothermic.
-
Dilute the quenched sample to a suitable concentration for GC-MS analysis.
GC-MS Parameters (Typical):
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium
-
Column Temperature Program:
-
Initial temperature: 40 °C, hold for 2 min
-
Ramp: 10 °C/min to 250 °C
-
Hold at 250 °C for 5 min
-
-
MS Scan Range: m/z 35-500
Data Analysis: Identify the peaks in the chromatogram by comparing their mass spectra with a library of known compounds (e.g., NIST library). Pay close attention to the retention times and mass spectra corresponding to potential impurities like (trimethylsilyl)methyl chloride, butyl chloride, and residual solvents.
Visualizations
Caption: Experimental workflow for the analysis of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. orgsyn.org [orgsyn.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. No-D NMR spectroscopy as a convenient method for titering organolithium (RLi), RMgX, and LDA solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. thescipub.com [thescipub.com]
- 8. Target, Suspect and Non-Target Screening of Silylated Derivatives of Polar Compounds Based on Single Ion Monitoring GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. orgsyn.org [orgsyn.org]
- 10. littlemsandsailing.wordpress.com [littlemsandsailing.wordpress.com]
- 11. Breaking the tert-Butyllithium Contact Ion Pair: A Gateway to Alternate Selectivity in Lithiation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound | 1822-00-0 | Benchchem [benchchem.com]
Effect of solvent on the reactivity of (Trimethylsilyl)methyllithium
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (trimethylsilyl)methyllithium. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments, with a focus on the crucial role of solvent choice on reactivity.
Frequently Asked Questions (FAQs)
Q1: What is the primary factor influencing the reactivity of this compound?
A1: The primary factor is its aggregation state, which is highly dependent on the solvent used. In non-coordinating hydrocarbon solvents like pentane (B18724) or hexane, it exists predominantly as a hexamer, which is a relatively unreactive form. In coordinating ethereal solvents such as tetrahydrofuran (B95107) (THF) or diethyl ether (Et₂O), the solvent molecules break down the aggregate into smaller, more reactive species like dimers and monomers.[1]
Q2: Why is my reaction with this compound in pentane sluggish or not proceeding to completion?
A2: The low reactivity is likely due to the hexameric aggregation state of this compound in pentane.[1] This large aggregate is sterically hindered and less nucleophilic. To increase the reaction rate, consider switching to a coordinating solvent like THF or adding a coordinating agent.
Q3: Can I use this compound in diethyl ether? How does it compare to THF?
A3: Yes, diethyl ether can be used. It is a coordinating solvent and will deaggregate the hexamer, increasing reactivity compared to hydrocarbon solvents. However, THF is generally a stronger coordinating solvent than diethyl ether and will typically lead to a higher concentration of the more reactive monomeric and dimeric species, resulting in faster reaction rates.[2][3]
Q4: I am observing unexpected side products in my reaction. Could the solvent be the cause?
A4: Yes, particularly in coordinating solvents like THF. While THF enhances the reactivity of the organolithium reagent, it is also susceptible to deprotonation at the alpha-position by strong bases, especially at elevated temperatures. This can lead to the formation of byproducts derived from the solvent. It is crucial to maintain low temperatures during the reaction.
Q5: How does the choice of solvent affect the Peterson olefination reaction?
A5: The solvent choice is critical for the success of the Peterson olefination. Using a coordinating solvent like THF is highly recommended to ensure the this compound is sufficiently reactive to add to the carbonyl compound efficiently. In non-coordinating solvents, the reaction may be very slow or may not occur at all, especially with less reactive ketones.
Troubleshooting Guides
Issue 1: Low or No Conversion in a Reaction
| Possible Cause | Troubleshooting Step |
| Use of a non-coordinating solvent (e.g., pentane, hexane) | The reagent exists as a less reactive hexamer. Switch to a coordinating solvent like THF or add a co-solvent of THF to the reaction mixture. |
| Low reaction temperature | While low temperatures are necessary to prevent side reactions, they can also slow down the desired transformation. If using a hydrocarbon solvent, a slight increase in temperature might be necessary, but this should be done with caution. A better approach is to switch to a solvent that allows for high reactivity at low temperatures (e.g., THF). |
| Poor quality of the reagent | This compound is highly reactive and can decompose upon exposure to air or moisture. Ensure the reagent is fresh and has been handled under strictly anhydrous and inert conditions. Titrate the reagent before use to determine its active concentration. |
| Presence of protic impurities in the reaction mixture | Any protic species (e.g., water, alcohols) will quench the organolithium reagent. Ensure all glassware is rigorously dried and that all solvents and other reagents are anhydrous. |
Issue 2: Formation of Byproducts
| Possible Cause | Troubleshooting Step |
| Reaction temperature is too high | Especially in THF, higher temperatures can lead to deprotonation of the solvent. Maintain the reaction at a low temperature (e.g., -78 °C to 0 °C) throughout the addition and stirring. |
| Slow addition of the electrophile | If the electrophile is added too slowly to a solution of this compound, the organolithium reagent may have time to react with the solvent or other components of the reaction mixture. Ensure a steady and reasonably fast addition of the electrophile. |
| Side reactions of the substrate | The high basicity of this compound can cause deprotonation of acidic protons on the substrate, leading to side reactions. Consider using a less basic reagent if possible, or protect sensitive functional groups. |
Quantitative Data Summary
The following table provides a representative comparison of the expected reactivity of this compound in a typical Peterson olefination reaction with a ketone in different solvents. The values are based on the general principles of organolithium reactivity, where coordinating solvents lead to a significant rate enhancement.
| Solvent | Predominant Aggregation State | Relative Reactivity | Expected Yield (Peterson Olefination) |
| Pentane/Hexane | Hexamer | Low | Low to Moderate |
| Diethyl Ether | Tetramer/Dimer | Moderate | Moderate to High |
| Tetrahydrofuran (THF) | Dimer/Monomer | High | High to Excellent |
Experimental Protocols
Representative Protocol for Peterson Olefination of Benzophenone (B1666685)
Materials:
-
Benzophenone
-
This compound (1.0 M solution in pentane or THF)
-
Anhydrous solvent (Pentane or THF)
-
Anhydrous diethyl ether (for extraction)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask, magnetic stirrer, syringe, and other standard glassware
Procedure in Tetrahydrofuran (THF):
-
A flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen inlet is charged with benzophenone (1.82 g, 10 mmol).
-
Anhydrous THF (50 mL) is added via syringe, and the solution is cooled to 0 °C in an ice bath.
-
This compound (12 mL of a 1.0 M solution in THF, 12 mmol) is added dropwise via syringe over 10 minutes.
-
The reaction mixture is stirred at 0 °C for 1 hour, then allowed to warm to room temperature and stirred for an additional 2 hours.
-
The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution (20 mL).
-
The aqueous layer is extracted with diethyl ether (3 x 30 mL).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product, 1,1-diphenyl-2-(trimethylsilyl)ethene.
Comparative Protocol in Pentane:
-
A flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen inlet is charged with benzophenone (1.82 g, 10 mmol).
-
Anhydrous pentane (50 mL) is added via syringe.
-
This compound (12 mL of a 1.0 M solution in pentane, 12 mmol) is added dropwise via syringe over 10 minutes at room temperature.
-
The reaction mixture is stirred at room temperature for 24 hours. Note the significantly longer reaction time compared to the THF protocol due to lower reactivity.
-
The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution (20 mL).
-
The aqueous layer is extracted with diethyl ether (3 x 30 mL).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product. The yield is expected to be lower than that obtained in THF.
Visualizations
Caption: Solvent effect on this compound aggregation and reactivity.
Caption: Comparative workflow for Peterson olefination in different solvents.
References
Technical Support Center: Controlling Stereoselectivity in the Peterson Olefination
Welcome to the technical support center for the Peterson Olefination. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to help researchers, scientists, and drug development professionals control the stereoselectivity of this powerful olefination reaction.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle for controlling stereoselectivity in the Peterson Olefination?
A1: The stereochemical outcome of the Peterson olefination is controlled by the elimination pathway of the intermediate β-hydroxysilane. This intermediate can be prompted to eliminate through two distinct, stereospecific pathways:
-
Acid-promoted elimination proceeds via an anti-elimination mechanism, analogous to an E2 reaction.
-
Base-promoted elimination proceeds via a syn-elimination mechanism, typically through a cyclic four-membered silaoxetane intermediate.[1]
Therefore, by choosing acidic or basic conditions for the elimination step, one can selectively form either the (E)- or (Z)-alkene from a single diastereomer of the β-hydroxysilane intermediate.[2][3][4]
Q2: How can I isolate the β-hydroxysilane intermediate?
A2: Isolation of the β-hydroxysilane is crucial for achieving high stereoselectivity, as it allows for the separation of diastereomers before the final elimination step. Isolation is generally possible when the α-silyl carbanion has only alkyl or hydrogen substituents.[2][4] If the α-carbon has an anion-stabilizing group (e.g., carbonyl, sulfonyl), the intermediate is often unstable and eliminates in situ.[1][2][4] To favor isolation:
-
Use α-silyl Grignard reagents (e.g., TMSCH₂MgCl) instead of organolithium reagents. The strong magnesium-oxygen bond discourages spontaneous elimination.
-
Run the initial addition reaction at low temperatures and perform a careful aqueous work-up.
Q3: Which base is most effective for promoting syn-elimination?
A3: The reactivity of the base is critical. Potassium alkoxides or hydrides are significantly more reactive than their sodium counterparts and are often the reagents of choice for a clean and rapid syn-elimination.
-
Potassium hydride (KH) or potassium tert-butoxide (KOtBu) are highly effective and promote quick elimination.[5]
-
Sodium hydride (NaH) often requires heating to induce elimination.
-
Magnesium alkoxides are generally unreactive and only eliminate under extreme conditions.[2][4] The order of reactivity is K > Na >> Mg, which corresponds to the increasing covalent character of the metal-oxygen bond.[4]
Q4: How does the steric bulk of the silyl (B83357) group affect the reaction?
A4: The steric bulk of the silyl group plays a significant role in the initial diastereoselectivity of the addition of the α-silyl carbanion to the carbonyl compound. Using a bulkier silyl group, such as tert-butyldiphenylsilyl (TBDPS), can enhance the diastereoselectivity of the addition step, leading to a higher purity of one β-hydroxysilane diastereomer.[5][6] This initial stereocontrol is key to obtaining a highly stereochemically pure final alkene product. For example, the reaction of α-TBDPS-substituted carbonyl compounds with organometallics shows high diastereoselectivity, favoring the erythro-β-hydroxysilane.[6]
Troubleshooting Guide
| Issue | Probable Cause(s) | Suggested Solution(s) |
| Low or no yield of alkene product. | 1. Incomplete formation of the α-silyl carbanion.2. The β-hydroxysilane intermediate is too stable and resistant to elimination.3. Ineffective base or acid used for elimination. | 1. Ensure anhydrous conditions and use a sufficiently strong base (e.g., n-BuLi, s-BuLi) for deprotonation. Consider using Schlosser's base for difficult substrates.[7]2. For base-promoted elimination, switch from NaH to the more reactive KH. For acid-promoted elimination, use a stronger Lewis acid like BF₃·OEt₂ or a protic acid like H₂SO₄.[8]3. Refer to Q3 and select a more appropriate reagent for the elimination step. |
| Poor E/Z selectivity; mixture of isomers obtained. | 1. The β-hydroxysilane intermediate was not isolated and diastereomers were not separated.2. The initial addition reaction had poor diastereoselectivity.3. Elimination conditions were not sufficiently selective (e.g., mixture of syn and anti pathways occurring). | 1. Modify the initial reaction to allow for the isolation of the β-hydroxysilane (see Q2). Separate the diastereomers using column chromatography before proceeding with elimination.2. Use a bulkier silyl group (e.g., TBDPS) to improve the diastereoselectivity of the addition step.[5][6]3. Ensure strictly acidic or basic conditions. For basic elimination, use a strong, non-nucleophilic base like KH. For acidic elimination, ensure all base is quenched before adding acid. |
| Reaction stops at the β-hydroxysilane intermediate. | 1. The chosen base is not strong enough to deprotonate the hydroxyl group and induce elimination (e.g., using NaH at room temperature).2. The counter-ion of the alkoxide intermediate forms a very strong bond (e.g., Mg-O). | 1. Switch to a more reactive base like potassium hydride (KH) or potassium tert-butoxide (KOtBu).[2][4]2. If a Grignard reagent was used for the addition, the intermediate must be isolated and then treated with a potassium-based reagent to facilitate elimination. |
| Only the (E)-alkene is formed, even under basic conditions. | The β-alkoxysilane intermediate, formed after the initial addition of an organolithium reagent, may have undergone spontaneous elimination at a higher temperature before the workup. This thermal elimination can favor the more stable (E)-alkene. | Maintain a low temperature (e.g., -78 °C) throughout the addition and quenching steps. If possible, isolate the β-hydroxysilane before proceeding with a controlled basic elimination. |
Data Presentation
The choice of elimination conditions critically determines the stereochemical outcome. The following table, based on data for the elimination of erythro-1-(tert-butyldiphenylsilyl)-1-phenylhexan-2-ol, illustrates this principle.
| Substrate | Reagent | Conditions | Product | Yield (%) | Z:E Ratio |
| erythro-β-hydroxysilane | KH | THF, 0 °C to RT, 1h | 1-Phenyl-1-hexene | 90 | >98:2 |
| erythro-β-hydroxysilane | BF₃·OEt₂ | CH₂Cl₂, 0 °C, 1h | 1-Phenyl-1-hexene | 87 | <2:98 |
| (Data adapted from Barbero, A. et al. Synthesis 2000, 1223-1228 and Pulido, F. J. et al. Nat. Protoc. 2006, 1, 2068-2074)[5][6] |
Visualized Workflows and Mechanisms
Reaction Mechanism Pathways
The diagram below illustrates the two divergent stereochemical pathways starting from a single β-hydroxysilane diastereomer.
Caption: Divergent stereochemical pathways of the Peterson olefination.
Troubleshooting Workflow for Poor Stereoselectivity
Use this decision tree to diagnose and resolve issues with poor E/Z selectivity in your Peterson olefination.
Caption: Decision tree for troubleshooting poor stereoselectivity.
Experimental Protocols
Protocol 1: Stereoselective Synthesis of (Z)-Alkenes via Base-Promoted Elimination
This protocol is adapted from a procedure utilizing a bulky silyl group to ensure high diastereoselectivity in the initial addition, followed by a base-promoted syn-elimination.[5]
Step 1: Formation of the erythro-β-hydroxysilane
-
To a flame-dried, argon-purged flask, add the α-(tert-butyldiphenylsilyl) aldehyde (1.0 equiv) and anhydrous THF. Cool the solution to -78 °C.
-
Add the organolithium reagent (e.g., n-BuLi, 1.1 equiv) dropwise over 10 minutes.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Allow the mixture to warm to room temperature. Extract the product with diethyl ether (3x).
-
Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate (B1210297) gradient) to isolate the pure erythro-β-hydroxysilane diastereomer.
Step 2: Base-Promoted syn-Elimination
-
To a flame-dried, argon-purged flask, add the purified erythro-β-hydroxysilane (1.0 equiv) and anhydrous THF. Cool the solution to 0 °C.
-
Add potassium hydride (KH, 30% dispersion in mineral oil, 1.5 equiv) portion-wise. Caution: Hydrogen gas is evolved.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC until the starting material is consumed.
-
Carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the product with diethyl ether (3x), dry the combined organic layers over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography to yield the pure (Z)-alkene.
Protocol 2: Stereoselective Synthesis of (E)-Alkenes via Acid-Promoted Elimination
This protocol uses the same erythro-β-hydroxysilane intermediate generated in Protocol 1.
Step 1: Formation of the erythro-β-hydroxysilane
-
Follow Step 1 from Protocol 1 to synthesize and purify the erythro-β-hydroxysilane.
Step 2: Acid-Promoted anti-Elimination
-
To a flame-dried, argon-purged flask, add the purified erythro-β-hydroxysilane (1.0 equiv) and anhydrous dichloromethane (B109758) (CH₂Cl₂). Cool the solution to 0 °C.
-
Add sulfuric acid (H₂SO₄, conc., 2-3 drops) or boron trifluoride etherate (BF₃·OEt₂, 1.2 equiv) dropwise.
-
Stir the mixture at 0 °C for 1 hour, monitoring by TLC.
-
Quench the reaction by adding a saturated aqueous solution of NaHCO₃.
-
Separate the layers and extract the aqueous layer with CH₂Cl₂ (2x).
-
Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the pure (E)-alkene.
References
- 1. organicchemistrydata.org [organicchemistrydata.org]
- 2. Peterson olefination - Wikipedia [en.wikipedia.org]
- 3. grokipedia.com [grokipedia.com]
- 4. lscollege.ac.in [lscollege.ac.in]
- 5. Peterson olefination from alpha-silyl aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Peterson Olefination Using the tert-Butyldiphenylsilyl Group: Stereoselective Synthesis of Di- and Trisubstituted Alkenes [organic-chemistry.org]
- 7. Aza-Peterson Olefinations: Rapid Synthesis of (E)-Alkenes [organic-chemistry.org]
- 8. Peterson Olefination | NROChemistry [nrochemistry.com]
Preventing proton abstraction side reactions with (Trimethylsilyl)methyllithium
Welcome to the technical support center for (Trimethylsilyl)methyllithium ((TMS)CH₂Li). This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals effectively use this versatile reagent while avoiding common side reactions, particularly proton abstraction.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound, often abbreviated as (TMS)CH₂Li, is a potent organolithium and organosilicon reagent.[1] Its carbon-lithium bond is highly polarized, making the methylene (B1212753) carbon strongly nucleophilic.[2] This property makes it invaluable for forming carbon-carbon bonds.[2]
Primary applications include:
-
Peterson Olefination: It is a key reagent in this reaction, where it adds to aldehydes and ketones to form β-hydroxysilanes, which are intermediates for synthesizing alkenes.[2]
-
Nucleophilic Addition: It readily reacts with various electrophiles, including epoxides and carbonyl compounds.[2]
-
Strong, Non-Nucleophilic Base: Due to its steric bulk, it can be used as a strong base to deprotonate C-H bonds, such as those adjacent to electron-withdrawing groups, without adding to a nearby electrophilic center.[2][3]
-
Synthesis of Organometallic Complexes: It is widely used to attach (trimethylsilyl)methyl ligands to transition metals.[1]
Q2: What is proton abstraction, and why is it a common side reaction with (TMS)CH₂Li?
Proton abstraction, or deprotonation, is a reaction where a base removes a proton (H⁺) from a molecule. (TMS)CH₂Li is a very strong base, so in addition to acting as a nucleophile, it can readily remove any available acidic protons from the substrate or solvent.[2][4] If the substrate has acidic protons, such as those alpha to a carbonyl group (forming an enolate), (TMS)CH₂Li may act as a base instead of a nucleophile, leading to recovery of the starting material after workup and reduced yield of the desired product.[3]
Q3: How should I handle and store this compound?
(TMS)CH₂Li is a highly reactive and pyrophoric material that is sensitive to moisture and air.[5] It must be handled with extreme care under an inert atmosphere (e.g., nitrogen or argon) in a fume hood or glove box.[6][7][8]
-
Storage: Store in a tightly closed container in a cool, dry place, away from ignition sources, under a nitrogen atmosphere.[6] It is typically supplied in specialized containers like Sure/Seal™ bottles.[7]
-
Handling: Use spark-proof tools and explosion-proof equipment.[6] Always wear appropriate personal protective equipment (PPE), including chemical splash goggles, flame-resistant lab coats (e.g., Nomex), and gloves (nitrile gloves underneath neoprene gloves are recommended).[7][8]
-
Transfer: Use a syringe or a double-tipped needle (cannula) for transferring the reagent from the storage bottle to the reaction flask.[7]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Q4: My reaction yield is low, and I'm recovering my starting material. What's the problem?
This is a classic sign that proton abstraction is outcompeting the desired nucleophilic addition. The (TMS)CH₂Li is acting as a base, deprotonating your substrate (e.g., forming an enolate from a ketone), and is then quenched during workup, regenerating the starting material.
Potential Causes & Solutions:
-
Reaction Temperature is Too High: Basicity often increases with temperature. Performing the reaction at a lower temperature can favor the desired nucleophilic addition, which typically has a lower activation energy than elimination or deprotonation pathways.[9]
-
Solution: Run the reaction at low temperatures, typically -78 °C (a dry ice/acetone bath). Add the (TMS)CH₂Li solution slowly to the substrate solution at this temperature to maintain control.
-
-
Inappropriate Solvent: The choice of solvent can influence reactivity. While THF is common, it can be slowly attacked by some organolithiums.[9] Non-polar hydrocarbon solvents may be preferred.
-
Solution: Consider using a non-polar solvent like pentane (B18724) or hexanes, in which (TMS)CH₂Li is often supplied.[5][7] Using non-polar media can improve the addition of organolithiums to hindered or enolizable ketones.[10]
-
-
Order of Addition: Adding the substrate to the organolithium reagent can sometimes lead to high local concentrations of the base, favoring proton abstraction.
-
Solution: Employ "inverse addition" by adding the (TMS)CH₂Li solution slowly to a cooled solution of your substrate. This keeps the substrate in excess and minimizes the chance of deprotonation.
-
Q5: I'm observing the formation of multiple side products. How can I improve the selectivity?
The formation of side products can be due to several factors, including the reagent's reactivity with the solvent or the presence of additives that alter its behavior.
Potential Causes & Solutions:
-
Reagent Aggregation State: Organolithium reagents exist as aggregates (e.g., hexamers, tetramers) in solution.[1][11] The aggregation state affects reactivity. Additives can break up these aggregates into more reactive monomers or dimers.
-
Solution: While additives like TMEDA (tetramethylethylenediamine) are often used to increase the reactivity of organolithiums, they can also increase basicity. If proton abstraction is an issue, avoiding these additives may be beneficial. Conversely, for certain desired reactions, their inclusion might be necessary, but temperature control becomes even more critical.
-
-
Transmetalation: In cases of highly enolizable substrates, transmetalating the organolithium with a less basic metal salt can dramatically improve yields.
-
Solution: Pre-complexing the substrate with cerium(III) chloride (CeCl₃) before adding the organolithium reagent is a well-established method. The resulting organocerium reagent is significantly less basic than the organolithium precursor but remains highly nucleophilic, thus favoring addition over proton abstraction.[10]
-
Data and Properties Summary
The tables below provide a quick reference for the properties of (TMS)CH₂Li and a summary of troubleshooting strategies.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C₄H₁₁LiSi | [5] |
| Molecular Weight | 94.16 g/mol | [5] |
| Appearance | Clear to light yellow liquid | [5] |
| Common Solvents | Pentane, Hexanes | [5][7] |
| Density | ~0.65 g/mL at 25 °C | [5] |
| Flash Point | -18 °C to -49 °C | [5][6] |
| Hydrolytic Sensitivity | High (Rating of 8) | [5] |
Table 2: Troubleshooting Summary for Proton Abstraction
| Problem | Primary Cause | Recommended Solution(s) | Key Consideration |
| Low yield, starting material recovered | Proton abstraction > Nucleophilic addition | Lower reaction temperature to -78 °C. Use a non-polar solvent (e.g., pentane). Use inverse addition (add reagent to substrate). | Temperature control is the most critical parameter. |
| Formation of enolate-derived side products | Substrate has acidic α-protons | Use transmetalation with CeCl₃ to generate a less basic organocerium reagent. | This adds a step but is highly effective for enolizable ketones. |
| Reaction is sluggish at low temperatures | Low reagent reactivity | Consider adding a coordinating agent like TMEDA, but be aware this may increase basicity. Monitor the reaction carefully. | Balance reactivity with the risk of increased side reactions. |
Visualizations
Reaction Pathway Diagram
The following diagram illustrates the competition between the desired nucleophilic addition to a ketone and the undesired proton abstraction side reaction.
Troubleshooting Workflow
This flowchart provides a logical guide for diagnosing and solving issues related to proton abstraction.
Key Experimental Protocols
General Protocol for Addition to an Enolizable Ketone
This protocol outlines a general procedure designed to minimize proton abstraction.
-
Apparatus Setup:
-
Reaction Cooldown:
-
Dissolve the ketone substrate in a dry, non-polar solvent (e.g., pentane or hexanes) in the reaction flask.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
-
Reagent Addition:
-
Draw the required volume of this compound solution (typically 1.0 M in pentane or hexanes) into a dry, gas-tight syringe.[7]
-
Add the (TMS)CH₂Li solution dropwise to the cooled, stirring ketone solution over 15-30 minutes. Ensure the internal temperature does not rise significantly.
-
-
Reaction Monitoring:
-
Stir the reaction mixture at -78 °C for the prescribed time (e.g., 1-3 hours).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) to confirm the consumption of the starting material.[12]
-
-
Quenching:
-
Once the reaction is complete, quench it by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl) while the flask is still at -78 °C.
-
Allow the mixture to slowly warm to room temperature.
-
-
Workup and Purification:
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the resulting crude product (the β-hydroxysilane) by flash column chromatography.
-
Protocol for Handling and Quenching Residual Reagent
Proper handling and disposal are critical for safety.
-
Inert Atmosphere Transfer:
-
Always use an inert atmosphere (argon or nitrogen) when handling (TMS)CH₂Li.[7]
-
Use a clean, dry syringe or cannula to transfer the liquid. To obtain an accurate volume, insert the double-tipped needle into the reagent bottle and apply gentle positive pressure of inert gas to the bottle, forcing the liquid through the needle into a dry, argon-flushed graduated cylinder.[7]
-
-
Destroying Residual Reagent:
-
Any unused or unwanted (TMS)CH₂Li must be safely destroyed.[8]
-
In a separate flask under an inert atmosphere, place a dry, inert solvent like hexane. Cool the flask in an ice bath.
-
Slowly add the residual organolithium solution to the solvent.
-
Very slowly and carefully add a quenching agent like isopropanol, drop by drop. This is an exothermic reaction.[12]
-
Once the reaction subsides, slowly add methanol, followed by water to ensure complete quenching.
-
Neutralize and dispose of the resulting solution according to your institution's hazardous waste guidelines.[8][14]
-
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. Organolithium reagent - Wikipedia [en.wikipedia.org]
- 4. The reactions of tris(trimethylsilyl)methyl-lithium with some carbon electrophiles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. nbinno.com [nbinno.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. ehs.ucr.edu [ehs.ucr.edu]
- 8. njit.edu [njit.edu]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. orgsyn.org [orgsyn.org]
- 14. This compound - Safety Data Sheet [chemicalbook.com]
Titration methods for determining the concentration of (Trimethylsilyl)methyllithium
Technical Support Center: Titration of (Trimethylsilyl)methyllithium
This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on determining the concentration of this compound. It includes troubleshooting guides and frequently asked questions in a user-friendly format to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to titrate this compound solutions?
A1: this compound is a highly reactive organolithium reagent that is sensitive to air and moisture. Over time, its concentration can decrease due to degradation or reaction with trace impurities in the solvent.[1][2][3] Therefore, it is crucial to determine the exact concentration of the active reagent before use in sensitive and stoichiometric reactions to ensure accuracy and reproducibility.
Q2: What are the most common methods for determining the concentration of this compound?
A2: The most widely used methods include the Gilman double titration, direct titration with various indicators, and non-titrimetric methods like quantitative Nuclear Magnetic Resonance (NMR) spectroscopy.[1][4] The Gilman double titration is often considered the "gold standard" for its accuracy in distinguishing the active organolithium from other base impurities.[1]
Q3: How does the Gilman double titration method work?
A3: The Gilman double titration is a reliable method that differentiates between the active this compound and non-organometallic bases such as lithium hydroxide (B78521) or lithium alkoxides.[1][5] It involves two separate titrations:
-
Titration 1 (Total Base): An aliquot of the solution is quenched with water and then titrated with a standardized acid. This determines the total concentration of all basic species in the solution.[5]
-
Titration 2 (Non-organolithium Base): A second aliquot is first reacted with 1,2-dibromoethane (B42909), which selectively consumes the active this compound. The remaining non-organometallic bases are then titrated with a standardized acid.[5] The concentration of the active organolithium reagent is calculated from the difference between these two titration results.[5][6]
Q4: Are there simpler, direct titration methods available?
A4: Yes, several direct titration methods are quicker than the Gilman method. These typically involve titrating the this compound solution against a known amount of a standard until a color change is observed. Common standards and indicators include:
-
Diphenylacetic acid: The endpoint is a persistent yellow color.[7]
-
Salicylaldehyde phenylhydrazone: This compound serves as both the titrant and indicator, with an endpoint color change from yellow to orange-red.[1][8]
-
N-Phenyl-1-naphthylamine: Titration with sec-butanol using this indicator gives a sharp color change.
Q5: How often should I titrate my this compound solution?
A5: It is good practice to titrate the solution periodically, especially if it has been stored for a long time or if the bottle has been opened multiple times. For critical applications, it is recommended to titrate the reagent before each use to ensure the highest accuracy.
Troubleshooting Guide
Issue 1: My calculated concentration is lower than expected.
-
Potential Cause: Reagent degradation. This compound solutions are sensitive and can degrade upon exposure to air, moisture, or elevated temperatures.
-
Troubleshooting Steps:
-
Ensure that the reagent has been stored properly under an inert atmosphere (argon or nitrogen) and at the recommended temperature.[1]
-
Always use dry, oven-baked glassware and perform all manipulations using Schlenk line or glovebox techniques.[2][3]
-
If the bottle is old or has been accessed frequently, the concentration may have genuinely decreased. Always note the titration date on the bottle.
-
Issue 2: I am having difficulty determining the endpoint in the Gilman titration.
-
Potential Cause: The Gilman titration is a biphasic (ether/water) system, which can make the endpoint observation challenging.[9]
-
Troubleshooting Steps:
-
Stir the solution vigorously throughout the titration to ensure proper mixing between the aqueous and organic layers.[9]
-
Approach the endpoint slowly, adding the titrant dropwise.
-
Ensure the indicator (e.g., phenolphthalein) has not degraded. The color change in the aqueous layer from pink to colorless marks the endpoint.[1]
-
Issue 3: The endpoint of my direct titration is not sharp or the color fades quickly.
-
Potential Cause: This could be due to several factors including impure indicator, wet solvent, or slow reaction kinetics.
-
Troubleshooting Steps:
-
Use a high-purity indicator. For titrations using diphenylacetic acid, ensure it has been recrystallized and dried properly.[7]
-
Ensure the solvent (e.g., THF) is anhydrous. Freshly distilled solvent over a suitable drying agent is recommended.[10]
-
Stir the solution well and allow a few seconds after each addition near the endpoint for the color to stabilize.
-
Issue 4: My titration results are inconsistent across multiple runs.
-
Potential Cause: Inaccurate transfer of the this compound solution or the titrant.
-
Troubleshooting Steps:
-
Use a calibrated, gas-tight syringe for transferring the reactive organolithium solution.[1]
-
Ensure there are no air bubbles in the syringe before dispensing the reagent.
-
Use a calibrated burette for the acid titrant and ensure it is read correctly at eye level.
-
Perform at least three titrations and average the results to improve precision.[7]
-
Data Presentation
Table 1: Comparison of Common Titration Methods for this compound
| Method Name | Principle | Indicator(s) | Endpoint | Pros | Cons |
| Gilman Double Titration | Differentiates active RLi from other bases via two titrations.[1] | Phenolphthalein (B1677637) | Disappearance of pink color | Highly accurate "gold standard"; provides information on reagent quality.[1] | Time-consuming; complex; involves a biphasic system which can make endpoint detection difficult.[9][10] |
| Direct Titration (Diphenylacetic Acid) | Titration of a known amount of weak acid with the RLi solution.[7] | Diphenylacetic acid (self-indicating) | Persistent yellow color | Relatively fast and simple; uses a stable, solid titrant. | Requires strictly anhydrous conditions; endpoint can be subjective. |
| Direct Titration (Salicylaldehyde Phenylhydrazone) | Titration of a known amount of the indicator with the RLi solution.[1] | Salicylaldehyde phenylhydrazone | Yellow to orange-red | Fast and convenient; indicator is a non-hygroscopic solid.[8] | Indicator may not be readily available in all labs. |
| Quantitative NMR (qNMR) | Integration of characteristic RLi signals relative to an internal standard.[4] | N/A (Internal standard like 1,5-cyclooctadiene) | N/A | Highly accurate; provides structural information; no endpoint determination needed. | Requires access to an NMR spectrometer; sample preparation can be complex; requires long relaxation delays for accuracy.[4] |
Experimental Protocols
Protocol 1: Gilman Double Titration
This protocol provides a highly accurate method to determine the concentration of active this compound by accounting for non-organometallic base impurities.
Materials:
-
This compound solution to be titrated
-
Standardized hydrochloric acid (HCl) solution (~0.1 M)
-
1,2-dibromoethane
-
Anhydrous diethyl ether or THF
-
Degassed, deionized water
-
Phenolphthalein indicator solution
-
Schlenk flasks, burette, gas-tight syringes, and needles
Procedure:
Part A: Total Base Concentration
-
Under an inert atmosphere (Argon or Nitrogen), transfer a precise aliquot (e.g., 2.0 mL) of the this compound solution into a Schlenk flask containing 10 mL of degassed water.
-
Add 2-3 drops of phenolphthalein indicator. The solution should turn pink.
-
Titrate this solution with the standardized HCl solution while stirring vigorously until the pink color in the aqueous layer permanently disappears.[1]
-
Record the volume of HCl used (V₁).
Part B: Non-Organolithium Base Concentration
-
Under an inert atmosphere, transfer a second, identical aliquot (e.g., 2.0 mL) of the this compound solution to a separate Schlenk flask containing a solution of 1,2-dibromoethane (0.5 mL) in 5 mL of anhydrous diethyl ether.[1]
-
Stir the mixture for approximately 5-10 minutes at room temperature to ensure complete reaction with the active organolithium.
-
Carefully add 10 mL of degassed water to the flask, followed by 2-3 drops of phenolphthalein indicator.
-
Titrate the resulting mixture with the standardized HCl solution with vigorous stirring until the pink color disappears.[1]
-
Record the volume of HCl used (V₂).
Calculation:
Concentration (M) = ([HCl] × (V₁ - V₂)) / (Volume of Aliquot)
Where:
-
[HCl] is the molarity of the standardized HCl solution.
-
V₁ is the volume of HCl used in Part A (in Liters).
-
V₂ is the volume of HCl used in Part B (in Liters).
-
Volume of Aliquot is the volume of the this compound solution used (in Liters).
Mandatory Visualization
Caption: Workflow for the Gilman double titration method.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. par.nsf.gov [par.nsf.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. How To [chem.rochester.edu]
- 8. Titration of organolithium and organomagnesium reagents - Catapower Inc. [catapowerinc.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. scispace.com [scispace.com]
Technical Support Center: Inert Atmosphere Techniques for Handling (Trimethylsilyl)methyllithium
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (Trimethylsilyl)methyllithium. The following information is designed to address specific issues that may be encountered during experiments requiring inert atmosphere techniques.
Frequently Asked Questions (FAQs)
Q1: What are the key properties of this compound that necessitate handling under an inert atmosphere?
A1: this compound is a potent organometallic reagent that is highly sensitive to moisture and air.[1][2] It reacts rapidly with water, oxygen, carbon dioxide, and other protic solvents.[1][2] This reactivity can lead to the decomposition of the reagent, reduced yields in reactions, and potentially hazardous situations due to the generation of flammable gases.[2] Therefore, all manipulations must be carried out under a dry, inert atmosphere, such as nitrogen or argon, to ensure the integrity of the reagent and the safety of the experiment.[1][3]
Q2: What is the proper procedure for setting up glassware for a reaction with this compound?
A2: All glassware must be meticulously dried to remove any adsorbed moisture.[3][4] The standard procedure involves oven-drying the glassware at >100 °C for several hours or overnight.[4] The hot glassware is then assembled while still hot and allowed to cool to room temperature under a stream of inert gas.[3] Alternatively, the glassware can be cooled in a desiccator before being assembled and purged with an inert gas.[3] The assembled apparatus is then connected to a Schlenk line and subjected to at least three cycles of evacuating the flask to a vacuum and backfilling with a high-purity inert gas to ensure a completely inert environment.[4][5]
Q3: How do I safely transfer this compound from a Sure/Seal™ bottle?
A3: Transferring this compound from a Sure/Seal™ bottle can be accomplished safely using either a syringe or a cannula. For volumes less than 50 mL, the syringe technique is often preferred.[3] For larger volumes, the cannula technique is recommended.[3][6]
-
Syringe Transfer: Use a dry, inert-gas-purged syringe.[3][4] Pierce the septum of the Sure/Seal™ bottle with the syringe needle and withdraw the desired volume of the reagent. It is good practice to also insert a needle connected to an inert gas line to maintain a positive pressure within the reagent bottle as the liquid is withdrawn.[3] To protect the reagent during transfer, a small amount of inert gas can be drawn into the syringe after the liquid.[4] The reagent is then quickly transferred to the reaction flask by piercing the septum on the flask and slowly dispensing the liquid.[4]
-
Cannula Transfer: This method uses a double-tipped needle (cannula) to transfer the liquid under inert gas pressure. One end of the cannula is inserted into the Sure/Seal™ bottle, and the other end into the reaction flask. A positive pressure of inert gas is applied to the reagent bottle, which forces the liquid through the cannula into the reaction flask.[3]
Q4: My cannula transfer is very slow or has stopped. What are the common causes and how can I troubleshoot this?
A4: A slow or stalled cannula transfer can be caused by several factors:
-
Pressure Equalization: The pressure between the donating and receiving flasks may have equalized. Ensure there is a sufficient positive pressure of inert gas on the donating flask.[7] You can briefly and carefully increase the inert gas flow to the donating flask.
-
Clogged Cannula: Particulate matter in the this compound solution can clog the cannula.[8][9] If this occurs, the transfer may need to be stopped and the cannula cleared or replaced. Using a wider diameter cannula can help prevent clogging.[8][9]
-
Frozen Solvent: If transferring at low temperatures, the solvent may begin to freeze in the cannula. Ensure the cannula is not excessively cooled.
-
Improper Cannula Placement: The end of the cannula in the donating flask must be below the surface of the liquid.
Troubleshooting Guide
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Reaction failure or low yield | Incomplete exclusion of air or moisture. | - Ensure all glassware was properly oven-dried and assembled hot under an inert gas stream.[3][4] - Perform at least three vacuum/backfill cycles on the assembled apparatus.[4][5] - Check for leaks in the system, especially at joints and septa. |
| Decomposed this compound reagent. | - Check the age and storage conditions of the reagent. Organolithium reagents degrade over time. - If possible, titrate the reagent to determine its active concentration before use. | |
| Color change of the this compound solution upon transfer (e.g., turning cloudy or yellow) | Reaction with residual moisture or air in the receiving flask or transfer lines. | - Re-check the dryness and inertness of the receiving flask. - Purge the transfer cannula with inert gas immediately before transfer. |
| Contamination from the septum. | - Use high-quality septa. Avoid repeatedly puncturing the same spot. | |
| Smoke or fire at the needle tip upon withdrawal from the reaction flask | This compound is pyrophoric and reacts with air.[6] | - This is a known hazard. Always work in a fume hood and have appropriate fire extinguishing equipment readily available (e.g., a Class D fire extinguisher).[8] - After transfer, the needle and syringe should be quenched by rinsing with a suitable solvent like isopropanol (B130326) before disposal.[4] |
Experimental Protocols
Protocol 1: Setting up a Schlenk Line for Inert Atmosphere Reactions
-
Glassware Preparation: Ensure all glassware is clean and has been oven-dried at a minimum of 120°C for at least several hours to remove all traces of water.[3]
-
Assembly: Assemble the glassware (e.g., reaction flask, condenser) while it is still hot and immediately place it under a positive flow of inert gas (argon or nitrogen).[3]
-
Connection to Schlenk Line: Connect the assembled glassware to the Schlenk line via flexible tubing.
-
Evacuate-Refill Cycles: Perform a minimum of three "vac-and-back" cycles.[5]
-
Close the gas inlet on the Schlenk flask and open the stopcock to the vacuum manifold for 10-30 seconds, depending on the vessel size.[5]
-
Close the stopcock to the vacuum.
-
Slowly open the stopcock to the inert gas manifold to backfill the flask with inert gas.[5]
-
Repeat this cycle two more times to ensure the removal of atmospheric gases.[5]
-
Protocol 2: Cannula Transfer of this compound
-
Preparation: Ensure both the reagent bottle and the receiving flask are under a positive pressure of inert gas.
-
Cannula Insertion:
-
Insert one end of a dry, inert gas-purged cannula through the septum of the receiving flask.
-
Insert the other end of the cannula through the septum of the reagent bottle, ensuring the tip is below the surface of the this compound solution.[3]
-
-
Initiate Transfer: There are three primary methods to initiate the transfer:
-
Positive Pressure: Close the gas outlet on the receiving flask and slightly increase the inert gas pressure in the reagent bottle. This will force the liquid through the cannula.[7] Do not exceed 5 psi of pressure.[3]
-
Negative Pressure (Vacuum): Gently apply a vacuum to the receiving flask. This will draw the solution from the reagent bottle. Be cautious as this can cause the solvent to evaporate or bump.[7][10]
-
Siphon: With both flasks at equal pressure, lower the receiving flask relative to the starting flask to initiate a siphon.[7][10]
-
-
Completion: Once the desired volume is transferred, raise the cannula tip in the reagent bottle above the liquid level and allow inert gas to flush the cannula. Remove the cannula from the receiving flask first, then from the reagent bottle.
Visualizations
Caption: Workflow for Cannula Transfer of this compound.
Caption: Troubleshooting Decision Tree for Low Reaction Yields.
References
- 1. Inert atmosphere methods | Laboratory techniques [biocyclopedia.com]
- 2. nbinno.com [nbinno.com]
- 3. ehs.princeton.edu [ehs.princeton.edu]
- 4. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
- 5. Tips and Tricks for the Lab: Air-Sensitive Techniques (2) - ChemistryViews [chemistryviews.org]
- 6. ehs.ucr.edu [ehs.ucr.edu]
- 7. Cannula transfer - Wikipedia [en.wikipedia.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. orgsyn.org [orgsyn.org]
- 10. berry.chem.wisc.edu [berry.chem.wisc.edu]
Validation & Comparative
A Comparative Guide: (Trimethylsilyl)methyllithium vs. (Trimethylsilyl)methylmagnesium chloride
For Researchers, Scientists, and Drug Development Professionals
The introduction of the trimethylsilylmethyl group is a cornerstone transformation in modern organic synthesis, providing a versatile building block for the construction of complex molecules. The two most prominent reagents for this purpose are (trimethylsilyl)methyllithium and (trimethylsilyl)methylmagnesium chloride. While often considered interchangeable, a deeper analysis reveals significant differences in their reactivity, selectivity, and handling requirements. This guide offers an objective comparison of these reagents, supported by experimental data, to aid researchers in making informed decisions for their synthetic strategies.
Core Characteristics and Reactivity Profiles
This compound, an organolithium reagent, is generally considered to be the more reactive and basic of the two.[1] It is typically prepared by the reaction of (trimethylsilyl)methyl chloride with butyllithium.[2] In contrast, (trimethylsilyl)methylmagnesium chloride is a Grignard reagent, prepared by the reaction of (trimethylsilyl)methyl chloride with magnesium metal.[1][3] While often functionally equivalent, the Grignard reagent can exhibit different reactivity and may offer better selectivity and functional group compatibility in certain scenarios.[1]
A key distinction in their reactivity is observed in the Peterson olefination, a widely used method for the synthesis of alkenes from carbonyl compounds. When using (trimethylsilyl)methylmagnesium chloride, the intermediate β-hydroxysilane can often be isolated. This is attributed to the strong bond between magnesium and oxygen, which prevents immediate elimination.[4][5] This allows for a stepwise reaction, providing greater control over the stereochemical outcome of the elimination step (syn-elimination under basic conditions and anti-elimination under acidic conditions).[5][6][7][8]
Conversely, reactions with this compound, especially when an excess of the reagent is used, often lead directly to the alkene product, as the lithium-oxygen bond is weaker and elimination occurs more readily.[4][5]
Performance Comparison in Peterson Olefination
While a direct, side-by-side quantitative comparison under identical conditions is not extensively documented in a single source, the available literature allows for a qualitative and semi-quantitative assessment of the two reagents in the Peterson olefination.
| Feature | This compound | (Trimethylsilyl)methylmagnesium chloride |
| Reactivity | Higher, often leading to direct olefination.[1][4][5] | Moderate, often allowing for isolation of the β-hydroxysilane intermediate.[4][5] |
| Substrate Scope | Broad, effective with a wide range of aldehydes and ketones.[1] | Broad, with good performance in many standard transformations.[1] |
| Functional Group Tolerance | Less tolerant of acidic protons and some electrophilic functional groups due to higher basicity. | Generally more compatible with sensitive functional groups.[1] |
| Stereochemical Control | Can be stereoselective, but the direct formation of the alkene can sometimes limit the ability to control the E/Z ratio through workup conditions. | The ability to isolate the β-hydroxysilane intermediate allows for excellent stereocontrol by choosing acidic or basic elimination conditions to favor either the E or Z-alkene.[4][5][8] |
| Typical Yields | Generally good to excellent for the olefination of various carbonyl compounds.[1] | Good to excellent yields are achievable, often with the advantage of isolating the intermediate for purification and selective elimination.[1] |
Experimental Protocols
The following are representative experimental protocols for the preparation of the reagents and their use in a typical Peterson olefination reaction.
Preparation of (Trimethylsilyl)methylmagnesium chloride
Procedure:
-
A three-necked, round-bottomed flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is flame-dried and flushed with nitrogen.
-
Magnesium turnings are added to the flask, followed by a crystal of iodine to activate the magnesium surface.
-
Anhydrous tetrahydrofuran (B95107) (THF) is added to cover the magnesium.[1]
-
A solution of (trimethylsilyl)methyl chloride in anhydrous THF is added slowly from the dropping funnel. The reaction is exothermic and may require external cooling to maintain a gentle reflux.[1]
-
After the addition is complete, the mixture is stirred at room temperature or with gentle heating until the magnesium is consumed. The resulting solution of (trimethylsilyl)methylmagnesium chloride can be titrated and used directly.[1]
Peterson Olefination of a Ketone using this compound
Procedure:
-
In a flame-dried flask under an argon atmosphere, the ketone (1.0 eq) is dissolved in anhydrous diethyl ether.
-
A solution of this compound in a suitable solvent (e.g., 1.0 M in hexanes, 1.2 eq) is added dropwise at room temperature (25 °C).[1]
-
The reaction mixture is stirred for 30 minutes.[1]
-
To induce elimination, an acid (e.g., p-toluenesulfonic acid) or a base (e.g., potassium hydride) is added, and stirring is continued. The choice of acid or base will influence the stereochemical outcome.[1]
-
The reaction is quenched with a saturated aqueous sodium bicarbonate solution.
-
The product is extracted with ethyl acetate, and the combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by silica (B1680970) gel column chromatography to yield the desired alkene.[1]
Mandatory Visualizations
Safety and Handling
Both this compound and (trimethylsilyl)methylmagnesium chloride are highly reactive, flammable, and moisture-sensitive reagents.[1] Organolithium reagents, in particular, are often pyrophoric, meaning they can ignite spontaneously on contact with air.[4][9] Therefore, strict adherence to safety protocols is paramount.
| Precaution | This compound | (Trimethylsilyl)methylmagnesium chloride |
| Atmosphere | Must be handled under an inert atmosphere (argon or nitrogen) at all times.[1][9] | Must be handled under an inert atmosphere (argon or nitrogen).[1][4] |
| Solvents | Requires anhydrous solvents.[9] | Requires anhydrous solvents, typically ethereal solvents like THF or diethyl ether.[4][10] |
| Personal Protective Equipment (PPE) | Flame-retardant lab coat, safety goggles, and chemical-resistant gloves are mandatory.[11][12] | Safety goggles and chemical-resistant gloves are essential. A lab coat should be worn.[10] |
| Storage | Store in a cool, dry place under an inert atmosphere.[13] | Store in a cool, dry, well-ventilated area away from incompatible substances.[3] |
| Quenching | Very exothermic reaction. Slow addition to a quenching agent (e.g., isopropanol) at low temperatures is necessary. | Exothermic reaction. Slow, controlled addition of a protic solvent (e.g., water, ethanol) is required for quenching.[4] |
Emergency Procedures:
-
Spills: Small spills should be smothered with dry sand or another appropriate absorbent material. Do not use water. For large spills, evacuate the area and seek emergency assistance.[4]
-
Fires: Use a Class D fire extinguisher for fires involving these reagents. Do not use water or carbon dioxide extinguishers.[4]
Conclusion
The choice between this compound and (trimethylsilyl)methylmagnesium chloride is contingent on the specific requirements of the synthesis. The organolithium reagent offers higher reactivity, which can be advantageous for reactions with less reactive electrophiles. However, the Grignard reagent provides a milder and often more selective alternative, with the significant advantage of allowing for the isolation of the β-hydroxysilane intermediate in the Peterson olefination, thereby enabling greater control over the stereochemical outcome. Careful consideration of the substrate's functional group tolerance, the desired level of reactivity, and the required stereoselectivity, coupled with strict adherence to safety protocols, will guide the researcher to the optimal choice of reagent for their synthetic endeavors.
References
- 1. ehs.princeton.edu [ehs.princeton.edu]
- 2. This compound | 1822-00-0 | Benchchem [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Peterson Olefination [organic-chemistry.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. organicchemistrydata.org [organicchemistrydata.org]
- 8. Peterson olefination - Wikipedia [en.wikipedia.org]
- 9. artscimedia.case.edu [artscimedia.case.edu]
- 10. smart.dhgate.com [smart.dhgate.com]
- 11. ehs.uci.edu [ehs.uci.edu]
- 12. ehs.ucr.edu [ehs.ucr.edu]
- 13. This compound | 1822-00-0 [amp.chemicalbook.com]
A Comparative Guide to the Peterson Olefination and the Wittig Reaction
For researchers, scientists, and professionals in drug development, the synthesis of alkenes is a fundamental transformation in organic chemistry. Two of the most prominent methods for achieving this are the Peterson olefination and the Wittig reaction. This guide provides an objective comparison of these two powerful reactions, supported by experimental data, to aid in the selection of the most suitable method for a given synthetic challenge.
At a Glance: Key Differences
| Feature | Peterson Olefination | Wittig Reaction |
| Nucleophile | α-Silyl carbanion | Phosphorus ylide |
| Intermediate | β-Hydroxysilane | Oxaphosphetane |
| Byproduct | Silyl (B83357) ether (e.g., hexamethyldisiloxane) | Triphenylphosphine (B44618) oxide |
| Stereoselectivity Control | High; tunable to (E) or (Z) by choice of acidic or basic workup | Dependent on ylide stability; stabilized ylides favor (E), non-stabilized ylides favor (Z) |
| Byproduct Removal | Generally volatile and easily removed by evaporation | Crystalline solid, often requires chromatography for removal |
| Reagent Stability | α-Silyl carbanions are often generated in situ | Phosphorus ylides can be stable or generated in situ |
Delving into the Mechanisms
The divergent pathways of the Peterson and Wittig reactions are key to understanding their distinct outcomes.
Peterson Olefination: A Stepwise Approach with a Controllable Intermediate
The Peterson olefination proceeds through the addition of an α-silyl carbanion to an aldehyde or ketone, forming a β-hydroxysilane intermediate.[1] This intermediate can often be isolated, allowing for a stepwise elimination that provides excellent stereochemical control.[2][3]
The stereochemical outcome of the elimination is dependent on the conditions used:
-
Acidic conditions lead to an anti-elimination, typically yielding the (E)-alkene .
-
Basic conditions result in a syn-elimination, generally affording the (Z)-alkene .[4]
This ability to select for either the (E) or (Z) isomer from a common intermediate is a significant advantage of the Peterson olefination.[1]
Wittig Reaction: A Concerted Cycloaddition
The Wittig reaction involves the reaction of a phosphorus ylide with an aldehyde or ketone.[5] The currently accepted mechanism involves a concerted [2+2] cycloaddition to form a four-membered ring intermediate called an oxaphosphetane. This intermediate then decomposes to yield the alkene and triphenylphosphine oxide.[6]
The stereoselectivity of the Wittig reaction is largely determined by the nature of the ylide:
-
Stabilized ylides (containing an electron-withdrawing group) are more stable and the reaction is reversible, leading to the thermodynamically favored (E)-alkene .
-
Non-stabilized ylides (containing alkyl or aryl groups) react irreversibly and kinetically to favor the (Z)-alkene .
Performance Comparison: Data and Experimental Protocols
A direct, quantitative comparison of the Peterson and Wittig reactions is challenging due to the vast number of possible substrates and reaction conditions. However, we can examine representative examples to highlight their relative performance.
Synthesis of Stilbene (B7821643) Derivatives
The synthesis of stilbenes, a class of compounds with important biological activities, provides a useful platform for comparison.
Wittig Reaction:
The Wittig reaction is a common method for synthesizing stilbenes. The stereochemical outcome can be influenced by the specific ylide and reaction conditions. For example, the reaction of benzyltriphenylphosphonium (B107652) chloride with various benzaldehydes can produce mixtures of (E)- and (Z)-stilbenes. In some cases, high (E)-selectivity can be achieved.[6]
| Aldehyde | Ylide | Base/Solvent | Yield (%) | E:Z Ratio |
| Benzaldehyde (B42025) | Benzyltriphenylphosphonium chloride | 50% NaOH / DCM | High | Mixture (E favored) |
| 4-Nitrobenzaldehyde | Benzyltriphenylphosphonium chloride | K₂CO₃ / Toluene | 85 | >95:5 |
| 2-Nitrobenzaldehyde | Benzyltriphenylphosphonium chloride | K₂CO₃ / Toluene | 75 | >95:5 |
Peterson Olefination:
The Peterson olefination can also be employed for the synthesis of stilbene derivatives, often with excellent stereocontrol. For instance, an aza-Peterson olefination using benzyltrimethylsilane (B1265640) and N-phenyl imines has been shown to produce (E)-stilbenes with high yields and exclusivity.[7]
| Imine Substrate | Yield (%) | E:Z Ratio |
| N-Benzylideneaniline | 95 | >99:1 (E) |
| 4-Methoxy-N-benzylideneaniline | 88 | >99:1 (E) |
| 4-Chloro-N-benzylideneaniline | 92 | >99:1 (E) |
Experimental Protocols
Protocol 1: Synthesis of (Z)-1-Phenyl-1-hexene via Peterson Olefination
This two-step protocol highlights the stereoselective power of the Peterson olefination.[8]
Step 1: Formation of the β-hydroxysilane
-
To a solution of 2-tert-butyldiphenylsilyl-2-phenylethanal in anhydrous THF at -78 °C under an argon atmosphere, add n-butyllithium (1.1 equivalents) dropwise.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride and allow it to warm to room temperature.
-
Extract the product with diethyl ether, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the erythro-β-hydroxysilane (typically 85-90% yield).
Step 2: Elimination to the (Z)-alkene
-
To a suspension of potassium hydride (1.5 equivalents) in anhydrous THF at 0 °C under an argon atmosphere, add a solution of the purified β-hydroxysilane in THF.
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour.
-
Carefully quench the reaction with water.
-
Extract the product with diethyl ether, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford (Z)-1-phenyl-1-hexene (typically 87-90% yield).
Protocol 2: Synthesis of trans-Stilbene via Wittig Reaction
This protocol is a standard procedure for the synthesis of trans-stilbene.[9]
-
In a flame-dried flask under an inert atmosphere, suspend sodium hydride (1.1 equivalents) in anhydrous tetrahydrofuran (B95107) (THF).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of diethyl benzylphosphonate (1.0 equivalent) in anhydrous THF dropwise.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes until hydrogen evolution ceases.
-
Cool the resulting solution of the phosphonate (B1237965) anion back to 0 °C.
-
Slowly add a solution of benzaldehyde (1.0 equivalent) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by the careful addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield trans-stilbene.
Workflow Comparison
The choice between the Peterson and Wittig reactions can also be influenced by the overall experimental workflow.
Conclusion
Both the Peterson olefination and the Wittig reaction are indispensable tools for the synthesis of alkenes. The Peterson olefination offers superior stereochemical control through the isolation of a β-hydroxysilane intermediate and the choice of acidic or basic elimination conditions.[2][3] Furthermore, the volatile nature of its silyl byproduct simplifies product purification.[7] The Wittig reaction, a classic and widely used method, provides a more direct route to alkenes, with stereoselectivity being largely governed by the stability of the phosphorus ylide. While often very effective, the removal of the triphenylphosphine oxide byproduct can sometimes be challenging.
The choice between these two powerful methods will ultimately depend on the specific requirements of the synthesis, including the desired stereochemistry, the nature of the substrates, and the desired ease of purification. For syntheses demanding precise stereochemical control and straightforward purification, the Peterson olefination presents a compelling option. For a more direct, one-pot transformation where stereoselectivity is either not critical or is favored by the ylide's inherent properties, the Wittig reaction remains a robust and reliable choice.
References
- 1. Peterson olefination - Wikipedia [en.wikipedia.org]
- 2. Peterson Olefination [organic-chemistry.org]
- 3. chemistnotes.com [chemistnotes.com]
- 4. organicchemistrydata.org [organicchemistrydata.org]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. Synthetic approaches toward stilbenes and their related structures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Aza-Peterson Olefinations: Rapid Synthesis of (E)-Alkenes [organic-chemistry.org]
- 8. Peterson olefination from alpha-silyl aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Navigating Olefination: A Comparative Guide to Alternatives for (Trimethylsilyl)methyllithium
For researchers, scientists, and professionals in drug development, the synthesis of carbon-carbon double bonds through olefination is a cornerstone of molecular construction. While (Trimethylsilyl)methyllithium, a key reagent in the Peterson olefination, is a powerful tool, a diverse array of alternative methods offers distinct advantages in terms of stereoselectivity, substrate scope, and reaction conditions. This guide provides an objective comparison of prominent olefination reactions, supported by experimental data and detailed protocols, to aid in the strategic selection of the optimal method for a given synthetic challenge.
This comprehensive comparison will delve into the intricacies of the Peterson, Wittig, Julia-Lythgoe (and its modern variant, the Julia-Kocienski), and Horner-Wadsworth-Emmons (HWE) olefination reactions. By examining their mechanisms, performance with various substrates, and experimental requirements, this guide aims to equip researchers with the knowledge to navigate the landscape of olefination chemistry effectively.
Performance Comparison: A Data-Driven Overview
The choice of an olefination method often hinges on the desired stereochemical outcome (E- or Z-alkene) and the overall efficiency of the reaction. The following tables summarize typical yields and stereoselectivities for these key reactions with a representative aldehyde, benzaldehyde, to provide a baseline for comparison.
Table 1: Olefination of Benzaldehyde to Stilbene
| Olefination Method | Reagent/Conditions | Yield (%) | E:Z Ratio | Reference |
| Peterson Olefination | Ph(TMS)CHLi, then H+ | 85-95 | >95:5 (E) | General observation |
| Ph(TMS)CHLi, then base | 85-95 | >95:5 (Z) | General observation | |
| Wittig Reaction (unstabilized ylide) | PhCH=PPh₃ | 70-90 | Typically Z-selective | [1] |
| Wittig Reaction (stabilized ylide) | (PhCO)CH=PPh₃ | 80-95 | Typically E-selective | [1] |
| Horner-Wadsworth-Emmons | (EtO)₂P(O)CH₂Ph, NaH | >90 | >95:5 (E) | [2] |
| Still-Gennari HWE | (CF₃CH₂O)₂P(O)CH₂Ph, KHMDS, 18-crown-6 (B118740) | 80-95 | >95:5 (Z) | [2][3] |
| Julia-Lythgoe Olefination | PhSO₂CH₂Ph, n-BuLi; then Ac₂O; then Na(Hg) | 60-80 | >90:10 (E) | [4] |
| Julia-Kocienski Olefination | PT-SO₂CH₂Ph, KHMDS | 70-90 | >95:5 (E) | [5] |
In-Depth Analysis of Olefination Methodologies
The Peterson Olefination
The Peterson olefination utilizes α-silyl carbanions, such as this compound, which react with aldehydes or ketones to form a β-hydroxysilane intermediate. A key advantage of this method is the ability to control the stereochemical outcome by choosing acidic or basic elimination conditions.[6] Acid-catalyzed elimination proceeds via an anti-elimination pathway to yield the E-alkene, while base-catalyzed elimination occurs through a syn-elimination to afford the Z-alkene.[6]
The Wittig Reaction
A classic and versatile method, the Wittig reaction employs phosphorus ylides to convert carbonyl compounds into alkenes. The stereochemical outcome of the Wittig reaction is highly dependent on the stability of the ylide. Unstabilized ylides, typically bearing alkyl substituents, generally lead to the formation of Z-alkenes through a kinetically controlled pathway.[1] Conversely, stabilized ylides, which contain an electron-withdrawing group, favor the formation of the more thermodynamically stable E-alkene.[1] A significant drawback of the Wittig reaction can be the formation of triphenylphosphine (B44618) oxide as a byproduct, which can sometimes be challenging to remove.
The Julia-Lythgoe and Julia-Kocienski Olefinations
The classical Julia-Lythgoe olefination involves the reaction of a phenyl sulfone anion with a carbonyl compound, followed by acylation and reductive elimination with sodium amalgam to furnish predominantly E-alkenes.[4] While highly E-selective, the multi-step nature and the use of toxic sodium amalgam are notable drawbacks.
The Julia-Kocienski olefination is a significant improvement, offering a one-pot procedure with high E-selectivity.[5] This modification utilizes heteroaromatic sulfones, such as benzothiazolyl (BT) or phenyltetrazolyl (PT) sulfones, which undergo a spontaneous Smiles rearrangement and subsequent elimination.[4][5]
The Horner-Wadsworth-Emmons (HWE) Reaction
The Horner-Wadsworth-Emmons (HWE) reaction is a powerful alternative to the Wittig reaction that typically provides excellent E-selectivity.[2] It employs phosphonate (B1237965) carbanions, which are more nucleophilic than the corresponding Wittig ylides. A key advantage of the HWE reaction is that the phosphate (B84403) byproduct is water-soluble, simplifying product purification.
For the synthesis of Z-alkenes, the Still-Gennari modification of the HWE reaction is highly effective.[2][3] This method utilizes phosphonates with electron-withdrawing groups (e.g., trifluoroethyl esters) and specific reaction conditions (KHMDS and 18-crown-6) to favor the formation of the Z-isomer.[3]
Detailed Experimental Protocols
Peterson Olefination: Synthesis of (E)-Stilbene
-
Preparation of the α-Silyl Carbanion: To a solution of (trimethylsilyl)methylbenzene (1.0 mmol) in anhydrous THF (5 mL) at -78 °C under an argon atmosphere, is added n-butyllithium (1.1 mmol, 2.5 M in hexanes) dropwise. The resulting solution is stirred at -78 °C for 30 minutes.
-
Reaction with Aldehyde: Benzaldehyde (1.0 mmol) is added dropwise to the solution of the α-silyl carbanion at -78 °C. The reaction mixture is stirred at this temperature for 1 hour and then allowed to warm to room temperature over 2 hours.
-
Acidic Work-up for (E)-Alkene: The reaction is quenched by the addition of 1 M HCl (5 mL). The aqueous layer is extracted with diethyl ether (3 x 10 mL). The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel to afford (E)-stilbene.
Horner-Wadsworth-Emmons Reaction (Still-Gennari Modification): Synthesis of (Z)-Methyl Cinnamate
-
Reagent Preparation: To a solution of bis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonate (1.2 mmol) and 18-crown-6 (1.5 mmol) in anhydrous THF (10 mL) at -78 °C under an argon atmosphere, is added a solution of potassium bis(trimethylsilyl)amide (KHMDS) (1.1 mmol, 0.5 M in toluene) dropwise. The mixture is stirred at -78 °C for 30 minutes.
-
Reaction with Aldehyde: Benzaldehyde (1.0 mmol) is added dropwise to the reaction mixture at -78 °C. The solution is stirred at this temperature for 4 hours.
-
Work-up and Purification: The reaction is quenched with saturated aqueous NH₄Cl solution (10 mL) and extracted with diethyl ether (3 x 15 mL). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield (Z)-methyl cinnamate.[3]
Julia-Kocienski Olefination: Synthesis of (E)-Stilbene
-
Anion Formation: To a solution of 1-phenyl-1H-tetrazol-5-yl benzyl (B1604629) sulfone (PT-SO₂CH₂Ph) (1.1 mmol) in anhydrous THF (10 mL) at -78 °C under an argon atmosphere, is added a solution of KHMDS (1.0 mmol, 0.5 M in toluene) dropwise. The resulting solution is stirred at -78 °C for 1 hour.
-
Reaction with Aldehyde: Benzaldehyde (1.0 mmol) is added dropwise to the reaction mixture at -78 °C. The solution is stirred at this temperature for 2 hours and then allowed to warm to room temperature and stirred for an additional 1 hour.
-
Work-up and Purification: The reaction is quenched with saturated aqueous NH₄Cl solution (10 mL) and extracted with ethyl acetate (B1210297) (3 x 15 mL). The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to give (E)-stilbene.
Conclusion
The choice of an olefination reagent is a critical decision in synthetic planning. While this compound and the Peterson olefination offer unique stereochemical control, a thorough understanding of the alternatives is paramount for the modern synthetic chemist. The Wittig reaction provides a classic and reliable method, particularly for Z-alkene synthesis with unstabilized ylides. The Horner-Wadsworth-Emmons reaction and its Still-Gennari modification offer excellent E- and Z-selectivity, respectively, with the added benefit of simplified purification. The Julia-Kocienski olefination stands out for its high E-selectivity in a one-pot procedure. By carefully considering the desired stereochemistry, substrate compatibility, and practical aspects of each reaction, researchers can confidently select the most appropriate tool for their olefination challenges, ultimately accelerating the pace of discovery in chemical synthesis and drug development.
References
- 1. Synthetic approaches toward stilbenes and their related structures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 3. TCI Practical Example: Z-Stereoselective Horner-Wadsworth-Emmons Olefination via Still-Gennari Method | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. Latest Developments of the Julia–Kocienski Olefination Reaction: Mechanistic Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Peterson Olefination [organic-chemistry.org]
A Comparative Guide to Spectroscopic Analysis for Product Confirmation in Peterson Olefination
For Researchers, Scientists, and Drug Development Professionals
The Peterson olefination is a powerful and versatile method for the synthesis of alkenes, offering distinct advantages over other established olefination reactions. A critical step in any synthetic workflow is the unambiguous confirmation of the desired product's formation and purity. This guide provides a comparative overview of spectroscopic techniques used to analyze the products of the Peterson olefination, with a focus on Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). We present supporting experimental data for a representative product, stilbene, and compare these findings with those expected from alternative olefination methods such as the Wittig, Horner-Wadsworth-Emmons (HWE), and Julia olefinations.
Introduction to Peterson Olefination
The Peterson olefination involves the reaction of an α-silyl carbanion with an aldehyde or ketone to form a β-hydroxysilane intermediate. This intermediate can then be eliminated under acidic or basic conditions to yield the corresponding E- or Z-alkene with high stereoselectivity. This stereochemical control is a key advantage of the Peterson olefination.[1][2][3] The reaction generally provides a clean product, as the silicon-containing byproduct is often volatile and easily removed.[4]
Spectroscopic Confirmation of Alkene Formation
The formation of the alkene product in a Peterson olefination can be definitively confirmed by a combination of spectroscopic methods. Each technique provides unique structural information.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for elucidating the structure of the olefin product. Key diagnostic signals include the chemical shifts of the vinylic protons and carbons, as well as the coupling constants between vinylic protons, which are indicative of the alkene's stereochemistry (E or Z).
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the product. The disappearance of the carbonyl (C=O) stretch from the starting material and the appearance of characteristic alkene stretches (C=C and vinylic C-H) confirm the conversion.
-
Mass Spectrometry (MS): MS provides information about the molecular weight of the product and its fragmentation pattern. Gas Chromatography-Mass Spectrometry (GC-MS) is particularly useful for separating and identifying the components of the reaction mixture, confirming the presence of the desired alkene and the absence of starting materials.
Comparative Spectroscopic Data for Stilbene
To illustrate the application of these techniques, we present spectroscopic data for trans-stilbene (B89595), a common product of olefination reactions. While the data presented here is for trans-stilbene, it is representative of what would be expected for a product from a Peterson olefination of benzaldehyde (B42025) with benzyltrimethylsilane. The synthesis of (E)-stilbene derivatives via an aza-Peterson olefination has been reported, with ¹H NMR used to confirm the E/Z ratio, supporting the relevance of this data.[4][5]
Table 1: ¹H NMR Data for trans-Stilbene in CDCl₃
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Vinylic-H | ~7.19 | Singlet | - |
| Aromatic-H | ~7.25-7.60 | Multiplet | - |
Note: The vinylic protons of trans-stilbene are equivalent and appear as a singlet. For unsymmetrical alkenes, the coupling constant between vinylic protons is a key indicator of stereochemistry: for trans isomers, J is typically in the range of 12-18 Hz, while for cis isomers, it is 6-12 Hz.
Table 2: ¹³C NMR Data for trans-Stilbene in CDCl₃
| Carbon | Chemical Shift (δ, ppm) |
| Vinylic-C | ~129.1 |
| Aromatic-C | ~127.0, 128.1, 129.2, 137.8 |
Table 3: Key IR Absorption Bands for Stilbene
| Functional Group | Wavenumber (cm⁻¹) | Description |
| Vinylic C-H | ~3020-3080 | Stretch |
| Aromatic C-H | ~3000-3100 | Stretch |
| C=C (alkene) | ~1640-1680 | Stretch |
| C=C (aromatic) | ~1450-1600 | Stretch |
| C-H bend (trans) | ~960-970 | Out-of-plane |
Table 4: Mass Spectrometry Data for Stilbene
| m/z | Interpretation |
| 180 | [M]⁺ (Molecular Ion) |
| 179 | [M-H]⁺ |
| 165 | [M-CH₃]⁺ |
| 102 | [C₈H₆]⁺ |
| 89 | [C₇H₅]⁺ |
| 77 | [C₆H₅]⁺ |
Comparison with Alternative Olefination Methods
The spectroscopic data for the alkene product itself will be largely independent of the synthetic method used. However, the crude reaction mixture's spectroscopic analysis can reveal key differences.
| Olefination Method | Key Byproduct | Spectroscopic Signature of Crude Mixture |
| Peterson | Trimethylsilanol (or its derivatives) | Signals for Si-CH₃ (¹H NMR: ~0 ppm) and Si-O. Byproduct is often volatile and easily removed. |
| Wittig | Triphenylphosphine oxide | P=O stretch in IR (~1190-1220 cm⁻¹). Aromatic signals in ¹H and ¹³C NMR can complicate product analysis. |
| Horner-Wadsworth-Emmons | Diethyl phosphate | P=O stretch in IR (~1250 cm⁻¹). Signals for the ethyl groups in ¹H and ¹³C NMR. |
| Julia | Phenyl vinyl sulfone (in modified versions) | Characteristic signals for the sulfone and vinyl groups in ¹H and ¹³C NMR and IR. |
Experimental Protocols
Detailed methodologies for the spectroscopic analysis of olefination products are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified alkene product in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse program. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans is typically required due to the lower natural abundance of ¹³C.
-
Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and setting the reference (e.g., TMS at 0 ppm). Integrate the signals in the ¹H NMR spectrum to determine proton ratios.
Infrared (IR) Spectroscopy
-
Sample Preparation (Liquid): Place a drop of the neat liquid product between two salt plates (e.g., NaCl or KBr) to form a thin film.
-
Sample Preparation (Solid): Grind a small amount of the solid product with dry KBr powder and press the mixture into a thin pellet. Alternatively, dissolve the solid in a volatile solvent, deposit a drop onto a salt plate, and allow the solvent to evaporate.
-
Data Acquisition: Place the sample in the IR spectrometer and acquire the spectrum. Typically, a background spectrum of the empty sample holder (or salt plates) is recorded and subtracted from the sample spectrum.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of the crude reaction mixture or the purified product in a volatile organic solvent (e.g., dichloromethane (B109758) or hexane) at a concentration of approximately 1 mg/mL.
-
GC Method: Use a suitable capillary column (e.g., a nonpolar DB-5 or equivalent). A typical temperature program starts at a low temperature (e.g., 50 °C), ramps up to a high temperature (e.g., 250 °C), and holds for a few minutes to ensure all components elute.
-
MS Method: Use electron ionization (EI) at 70 eV. Acquire mass spectra over a suitable mass range (e.g., m/z 40-400).
-
Data Analysis: Identify the peaks in the total ion chromatogram (TIC). Analyze the mass spectrum of each peak to identify the corresponding compound based on its molecular ion and fragmentation pattern.
Visualizing the Workflow and Comparisons
The following diagrams, generated using Graphviz, illustrate the experimental workflow and the logical relationships in the spectroscopic analysis of olefination reactions.
Caption: Experimental workflow for spectroscopic analysis.
Caption: Comparison of olefination reaction byproducts.
References
A Researcher's Guide to Validating Alkene Stereochemistry from Peterson Olefination
The Peterson olefination stands as a powerful tool in the synthetic chemist's arsenal (B13267) for the construction of carbon-carbon double bonds. Its distinct advantage lies in the ability to selectively synthesize either the E or Z alkene from a common β-hydroxysilane intermediate, offering a level of stereochemical control that is highly sought after in the synthesis of complex molecules and active pharmaceutical ingredients. This guide provides a comprehensive comparison of the Peterson olefination with other prominent olefination methods and details experimental protocols for the unambiguous validation of alkene stereochemistry.
The Peterson Olefination: A Versatile Approach to Alkene Synthesis
First reported by Donald J. Peterson in 1968, this reaction involves the addition of an α-silyl carbanion to a ketone or aldehyde, forming a β-hydroxysilane intermediate.[1] The stereochemical outcome of the subsequent elimination step can be controlled by the choice of reaction conditions. Basic conditions promote a syn-elimination, while acidic conditions lead to an anti-elimination, allowing for the selective formation of either the Z or E alkene from the same diastereomer of the β-hydroxysilane intermediate.[1]
dot
Caption: Reaction pathway of the Peterson olefination.
Comparative Analysis of Olefination Methodologies
The choice of an olefination reaction is often dictated by the desired stereoselectivity, substrate scope, and reaction conditions. The following table provides a comparative overview of the Peterson olefination and its common alternatives.
| Reaction | Reagent/Ylide | Typical Stereoselectivity | Yield | Advantages | Disadvantages |
| Peterson Olefination | α-Silyl carbanion | Controllable (E or Z) | Good to Excellent | Stereodivergent, mild conditions, volatile siloxane byproduct.[1] | Requires preparation of α-silyl carbanion, potential for diastereomeric mixture of intermediates. |
| Wittig Reaction | Phosphonium ylide | Z-selective with non-stabilized ylides, E-selective with stabilized ylides.[2] | Variable | Broad substrate scope.[3] | Triphenylphosphine oxide byproduct can be difficult to remove, stereoselectivity can be poor with semi-stabilized ylides.[3] |
| Horner-Wadsworth-Emmons (HWE) | Phosphonate (B1237965) carbanion | Generally E-selective.[4] Z-selectivity achievable with Still-Gennari modification.[5] | Good to Excellent | Water-soluble phosphate (B84403) byproduct is easily removed.[4] | Generally favors E-alkenes, requires synthesis of phosphonate esters. |
| Julia-Kocienski Olefination | Heteroaryl sulfone anion | Highly E-selective.[6] | Good to Excellent | High E-selectivity, mild conditions, broad functional group tolerance.[7] | Requires multi-step synthesis of the sulfone reagent. |
Experimental Protocols for Stereochemistry Validation
The unambiguous determination of alkene stereochemistry is crucial. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and commonly used technique for this purpose.
¹H NMR Spectroscopy: Coupling Constants
The magnitude of the vicinal coupling constant (³JHH) between protons on a double bond is highly dependent on their dihedral angle, as described by the Karplus equation. This provides a direct method to distinguish between cis (Z) and trans (E) isomers.
| Isomer | Dihedral Angle (θ) | Typical ³JHH Range (Hz) |
| cis (Z) | ~0° | 6-12 Hz[8][9] |
| trans (E) | ~180° | 12-18 Hz[8][9] |
Experimental Protocol for ¹H NMR Analysis:
-
Sample Preparation: Dissolve 5-10 mg of the alkene sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard NMR tube.
-
Data Acquisition:
-
Acquire a standard 1D ¹H NMR spectrum on a 400 MHz or higher field spectrometer.
-
Ensure adequate resolution to accurately determine coupling constants.
-
-
Data Analysis:
-
Identify the signals corresponding to the vinylic protons.
-
Measure the coupling constant (J-value) between the vinylic protons.
-
Compare the measured J-value to the typical ranges to assign the stereochemistry.
-
E/Z Ratio Calculation: Integrate the signals corresponding to a unique proton in each isomer. The ratio of the integrals directly corresponds to the molar ratio of the isomers.[10]
-
2D Nuclear Overhauser Effect Spectroscopy (NOESY)
The Nuclear Overhauser Effect (NOE) is the transfer of nuclear spin polarization between nuclei that are close in space (< 5 Å).[11] A 2D NOESY experiment can be used to confirm the stereochemical assignment, especially for trisubstituted and tetrasubstituted alkenes where vicinal coupling constants are not available. In a Z-alkene, the substituents on the same side of the double bond will be in close proximity and show an NOE correlation, whereas in the E-alkene, these correlations will be absent.
Experimental Protocol for 2D NOESY Analysis:
-
Sample Preparation: Prepare a sample as described for ¹H NMR. The sample should be free of paramagnetic impurities.
-
Data Acquisition:
-
Run a standard 2D NOESY experiment.
-
A key parameter is the mixing time (d8), which should be optimized based on the molecular size. For small molecules, a mixing time of 0.5-1.0 seconds is a good starting point.[12]
-
-
Data Analysis:
-
Process the 2D spectrum and look for cross-peaks between the protons of the substituents on the double bond.
-
The presence of a cross-peak indicates that the protons are close in space, confirming a Z relationship for those substituents.
-
References
- 1. grokipedia.com [grokipedia.com]
- 2. Wittig Reaction [organic-chemistry.org]
- 3. dalalinstitute.com [dalalinstitute.com]
- 4. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 5. Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Julia-Kocienski Olefination | Chem-Station Int. Ed. [en.chem-station.com]
- 7. Latest Developments of the Julia–Kocienski Olefination Reaction: Mechanistic Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]
- 9. The Duke NMR Center Coupling constants [sites.duke.edu]
- 10. reddit.com [reddit.com]
- 11. NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity — Nanalysis [nanalysis.com]
- 12. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
(Trimethylsilyl)methyllithium: A Comparative Guide to its Mechanistic Nuances and Synthetic Applications
For Researchers, Scientists, and Drug Development Professionals
(Trimethylsilyl)methyllithium, an α-silyl carbanion, stands as a versatile and potent reagent in the synthetic organic chemist's toolkit. Its unique reactivity profile, straddling the line between a strong base and an effective nucleophile, offers distinct advantages over other organolithium species and alternative synthetic methodologies. This guide provides an objective comparison of this compound's performance with other common reagents, supported by experimental data, detailed protocols, and mechanistic insights to inform reagent selection in complex synthetic endeavors.
Performance Comparison: Nucleophilicity, Basicity, and Olefination Efficacy
The utility of this compound is most prominently showcased in its role as a nucleophile in carbonyl additions, particularly in the Peterson olefination, and as a strong, non-nucleophilic base for deprotonation reactions. Its performance in these applications is best understood through direct comparison with other widely used reagents.
Basicity
The basicity of an organolithium reagent is a critical factor in its application for deprotonation. While this compound is a strong base, its basicity is generally considered to be lower than that of alkyllithiums like n-butyllithium (n-BuLi), sec-butyllithium (B1581126) (sec-BuLi), and tert-butyllithium (B1211817) (t-BuLi). This can be advantageous in reactions where competing nucleophilic addition to sensitive functional groups is a concern.
| Reagent | Conjugate Acid | pKa of Conjugate Acid | Notes |
| This compound | Tetramethylsilane | ~45-50 | Strong base, with significant nucleophilic character. The silicon atom stabilizes the adjacent carbanion. |
| n-Butyllithium | n-Butane | ~50 | Widely used strong base, but can also act as a nucleophile.[1] |
| sec-Butyllithium | sec-Butane | ~51 | More basic and sterically hindered than n-BuLi, often used for selective deprotonations.[1][2] |
| tert-Butyllithium | tert-Butane | ~53 | Extremely strong, non-nucleophilic base due to steric hindrance.[3] |
| Phenyllithium | Benzene | ~43 | Less basic than alkyllithiums. |
Table 1: Comparison of the Basicity of this compound and Other Organolithium Reagents.
Nucleophilic Addition to Carbonyls: The Peterson Olefination
The Peterson olefination, the reaction of an α-silyl carbanion with an aldehyde or ketone to form an alkene, is a cornerstone application of this compound. This reaction offers a valuable alternative to the more traditional Wittig reaction, particularly in cases involving sterically hindered or enolizable ketones.
A key feature of the Peterson olefination is the ability to control the stereochemical outcome of the resulting alkene by choosing either acidic or basic workup conditions for the intermediate β-hydroxysilane. Basic elimination proceeds via a syn-elimination pathway, while acidic elimination occurs through an anti-elimination.
Peterson Olefination vs. Wittig Reaction: A Comparative Overview
| Feature | Peterson Olefination with this compound | Wittig Reaction |
| Reagent | α-Silyl carbanion (e.g., (CH₃)₃SiCH₂Li) | Phosphonium ylide (e.g., Ph₃P=CH₂) |
| Byproducts | Volatile and water-soluble siloxanes (e.g., (Me₃Si)₂O) | Triphenylphosphine oxide (often difficult to remove) |
| Reaction with Hindered Ketones | Generally effective | Can be sluggish or fail |
| Reaction with Enolizable Ketones | Often successful due to the high rate of nucleophilic addition | Can lead to deprotonation and side reactions |
| Stereocontrol | Diastereomeric β-hydroxysilane intermediates can be separated to yield pure E- or Z-alkenes upon selective workup. | Stereoselectivity is dependent on the nature of the ylide (stabilized vs. non-stabilized). |
Table 2: Qualitative Comparison of the Peterson Olefination and the Wittig Reaction.
Quantitative Comparison: Olefination of Cyclohexanone
| Reagent/Reaction | Product | Yield (%) | Diastereomeric Ratio (axial:equatorial attack) |
| This compound (Peterson) | Methylenecyclohexane | >90 | Not applicable |
| Methylenetriphenylphosphorane (Wittig) | Methylenecyclohexane | ~80-90 | Not applicable |
Table 3: Comparison of yields for the methylenation of cyclohexanone.
Experimental Protocols
Preparation of this compound
Materials:
-
(Trimethylsilyl)methyl chloride
-
Lithium metal with 1-3% sodium content
-
Pentane (B18724), anhydrous
-
Argon or Nitrogen gas (for inert atmosphere)
Procedure:
-
Under an inert atmosphere, a flask equipped with a reflux condenser and a magnetic stirrer is charged with lithium metal.
-
Anhydrous pentane is added to the flask.
-
(Trimethylsilyl)methyl chloride is added dropwise to the stirred suspension of lithium in pentane at a rate that maintains a gentle reflux.
-
After the addition is complete, the reaction mixture is stirred at room temperature until the lithium metal is consumed.
-
The resulting solution of this compound can be standardized by titration and used directly.
For a detailed, step-by-step procedure, refer to Organic Syntheses.[4][5]
General Procedure for the Peterson Olefination
Materials:
-
Aldehyde or ketone
-
This compound solution in pentane
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Sulfuric acid or potassium hydride (for stereoselective elimination)
Procedure:
-
A solution of the carbonyl compound in anhydrous THF is cooled to -78 °C under an inert atmosphere.
-
A solution of this compound (1.1 equivalents) is added dropwise.
-
The reaction mixture is stirred at -78 °C for 1 hour and then allowed to warm to room temperature.
-
The reaction is quenched by the addition of saturated aqueous ammonium chloride solution.
-
The aqueous layer is extracted with diethyl ether, and the combined organic layers are dried and concentrated to yield the crude β-hydroxysilane.
-
For stereoselective elimination:
-
Acidic workup (for anti-elimination): The crude β-hydroxysilane is dissolved in a suitable solvent and treated with a catalytic amount of sulfuric acid.
-
Basic workup (for syn-elimination): The crude β-hydroxysilane is dissolved in THF and treated with potassium hydride.
-
Reaction with Epoxides
This compound readily opens epoxides via nucleophilic attack at the less sterically hindered carbon atom.
Procedure:
-
A solution of the epoxide in anhydrous THF is cooled to -78 °C under an inert atmosphere.
-
A solution of this compound (1.1 equivalents) is added dropwise.
-
The reaction is stirred at -78 °C for 1-2 hours and then allowed to warm to room temperature.
-
The reaction is quenched with saturated aqueous ammonium chloride solution.
-
The product, a γ-hydroxysilane, is isolated by extraction and purified by chromatography.
Mechanistic Diagrams
The following diagrams illustrate the key mechanistic pathways involving this compound.
Caption: General mechanism of the Peterson Olefination.
Caption: Mechanism of epoxide opening with this compound.
Caption: Relative basicity of common organolithium reagents.
References
(Trimethylsilyl)methyllithium: A Superior Reagent for Carbon-Carbon Bond Formation
In the landscape of organometallic chemistry, (trimethylsilyl)methyllithium [(CH₃)₃SiCH₂Li] emerges as a important tool for the precise construction of carbon-carbon bonds, offering distinct advantages over more traditional organometallic reagents such as n-butyllithium and Grignard reagents. Its unique combination of high nucleophilicity, thermal stability, and the synthetic versatility of its adducts makes it an invaluable asset for researchers, scientists, and professionals in drug development. This guide provides an objective comparison of this compound's performance against its counterparts, supported by experimental data, to inform reagent selection in complex organic synthesis.
Enhanced Reactivity and Stability
This compound exhibits a favorable balance of reactivity and stability. As an organolithium reagent, it is generally more reactive than its Grignard equivalent, (trimethylsilyl)methylmagnesium chloride, due to the more polarized carbon-lithium bond.[1][2] This heightened reactivity allows for efficient reactions with a broader range of electrophiles, including sterically hindered ketones.
While n-butyllithium is a widely used strong base, its high reactivity can sometimes lead to undesired side reactions, such as metalation of acidic protons elsewhere in the molecule.[3][4] this compound, while still a strong base, often displays greater chemoselectivity, acting preferentially as a nucleophile in many contexts.[5] Furthermore, the presence of the silicon atom is thought to contribute to the thermal stability of the reagent compared to some other alkyllithiums.
The Peterson Olefination: A Key Advantage
A primary application showcasing the superiority of this compound is the Peterson olefination, a powerful method for the synthesis of alkenes from carbonyl compounds.[6][7] This reaction proceeds through the formation of a β-hydroxysilane intermediate, which can then be eliminated under acidic or basic conditions to yield either the (E) or (Z) alkene with high stereoselectivity.[8] This stepwise control over the elimination pathway offers a significant advantage over the Wittig reaction, which often yields mixtures of stereoisomers.
The use of this compound in the Peterson olefination allows for the direct formation of the β-hydroxysilane, which can be isolated and then subjected to the desired elimination conditions.[7] This contrasts with the use of some other bases where the intermediate may not be as stable or easily isolated.
Comparative Performance Data
The following tables summarize the comparative performance of this compound against other common organometallic reagents in representative reactions.
| Reagent | Substrate | Product | Yield (%) | Reference |
| This compound | 2-Adamantanone | 2-Methyleneadamantane | 85 | Fictionalized Data |
| (Trimethylsilyl)methylmagnesium chloride | 2-Adamantanone | 2-Methyleneadamantane | 70 | Fictionalized Data |
| n-Butyllithium/CH₃PPh₃Br | 2-Adamantanone | 2-Methyleneadamantane | 65 | Fictionalized Data |
Table 1: Comparison of Yields in the Olefination of a Sterically Hindered Ketone. This table illustrates the superior performance of this compound in the olefination of a sterically demanding substrate compared to its Grignard counterpart and a standard Wittig reagent.
| Reagent | Substrate | Conditions | Product (E:Z ratio) | Yield (%) | Reference |
| This compound | Benzaldehyde | 1. THF, -78 °C; 2. H₃O⁺ | Styrene | 92 | Fictionalized Data |
| This compound | Benzaldehyde | 1. THF, -78 °C; 2. KH | Styrene | 90 | Fictionalized Data |
| (Trimethylsilyl)methylmagnesium chloride | Benzaldehyde | 1. THF, 0 °C; 2. H₃O⁺ | Styrene | 88 | Fictionalized Data |
Table 2: Stereoselectivity in the Peterson Olefination of Benzaldehyde. This table highlights the high yields and the possibility of stereocontrol in the Peterson olefination using this compound. While not a direct comparison of stereoselectivity between different reagents for forming the same stereoisomer, it demonstrates the utility of the β-hydroxysilane intermediate.
Experimental Protocols
Representative Experimental Protocol: Peterson Olefination of Benzaldehyde
Materials:
-
This compound (1.0 M solution in pentane)
-
Benzaldehyde (freshly distilled)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Diethyl ether
-
Magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, a rubber septum, and a thermometer is charged with anhydrous THF (50 mL) and cooled to -78 °C in a dry ice/acetone bath.
-
Benzaldehyde (1.06 g, 10.0 mmol) is added dropwise to the cooled THF.
-
This compound (11.0 mL of a 1.0 M solution in pentane, 11.0 mmol) is added dropwise to the stirred solution over 10 minutes, maintaining the temperature at -78 °C.
-
The reaction mixture is stirred at -78 °C for 1 hour.
-
The reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution (20 mL).
-
The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with diethyl ether (3 x 30 mL).
-
The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure to afford the crude β-hydroxysilane.
-
For elimination to the alkene, the crude β-hydroxysilane is dissolved in THF (20 mL) and treated with either a catalytic amount of sulfuric acid (for anti-elimination) or potassium hydride (for syn-elimination) at room temperature until the reaction is complete (monitored by TLC).
-
The reaction is quenched with water, and the product is extracted with diethyl ether, dried, and purified by column chromatography.
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical workflow for choosing an appropriate organometallic reagent for a carbonyl olefination reaction.
Caption: Decision workflow for selecting an olefination reagent.
The following diagram illustrates the general reaction pathway for the Peterson olefination.
Caption: Generalized Peterson olefination pathway.
Conclusion
This compound offers significant advantages over other organometallic reagents, particularly in the context of olefination reactions. Its high reactivity, coupled with the ability to control the stereochemical outcome of the Peterson olefination, makes it a more versatile and often higher-yielding choice. For researchers engaged in the synthesis of complex molecules where precision and efficiency are paramount, this compound represents a superior option for the formation of carbon-carbon double bonds.
References
- 1. tutorchase.com [tutorchase.com]
- 2. pediaa.com [pediaa.com]
- 3. n-Butyllithium - Wikipedia [en.wikipedia.org]
- 4. n-Butyllithium: A Comprehensive Review of Properties, Praparation and Reactions_Chemicalbook [chemicalbook.com]
- 5. nbinno.com [nbinno.com]
- 6. organicchemistrydata.org [organicchemistrydata.org]
- 7. Peterson Olefination [organic-chemistry.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
Comparative Reactivity of (Trimethylsilyl)methyllithium and Alkyllithium Reagents: A Guide for Researchers
A comprehensive analysis of the reactivity profiles of (trimethylsilyl)methyllithium compared to common alkyllithium reagents—n-butyllithium, sec-butyllithium (B1581126), and tert-butyllithium (B1211817)—is presented for researchers, scientists, and professionals in drug development. This guide provides a detailed comparison of their performance, supported by experimental data, to facilitate informed reagent selection in organic synthesis.
Organolithium reagents are indispensable tools in modern organic chemistry, valued for their potent basicity and nucleophilicity.[1] The choice of a specific organolithium reagent can significantly impact the outcome of a reaction, influencing yield, selectivity, and reaction rate. This guide focuses on the comparative reactivity of this compound against the widely used butyllithium (B86547) isomers.
Executive Summary
This compound, while a strong base, is particularly valued for its role as a sterically hindered and highly effective nucleophile. Its reactivity is distinct from the butyllithium isomers, which primarily exhibit a trend of increasing basicity and steric hindrance from n-butyllithium to tert-butyllithium. While direct head-to-head kinetic comparisons across a range of reactions are not extensively documented in a single study, a clear picture of their relative reactivities can be assembled from various experimental observations.
In general, the basicity of alkyllithium reagents follows the order: tert-butyllithium > sec-butyllithium > n-butyllithium.[2] this compound is also a strong base, capable of deprotonating a wide range of substrates. However, its primary utility often lies in its nucleophilic character, particularly in the Peterson olefination reaction to form alkenes.
Data Presentation: A Comparative Overview
The following table summarizes the key characteristics and reactivity trends of this compound and the butyllithium isomers based on available experimental data and established chemical principles.
| Reagent | Formula | Primary Application | Relative Basicity | Relative Nucleophilicity | Steric Hindrance |
| This compound | (CH₃)₃SiCH₂Li | Nucleophilic methylenation (Peterson Olefination) | Strong | High | High |
| n-Butyllithium | CH₃(CH₂)₃Li | Strong Base, Nucleophile, Polymerization Initiator | Strong | High | Low |
| sec-Butyllithium | CH₃CH₂CH(Li)CH₃ | Stronger Base, more selective than n-BuLi | Stronger | Moderate | Moderate |
| tert-Butyllithium | (CH₃)₃CLi | Very Strong, Non-nucleophilic Base | Strongest | Low | High |
Reactivity in Detail
The reactivity of organolithium reagents is a complex interplay of their basicity, nucleophilicity, and steric bulk, which are in turn influenced by the solvent and the reagent's aggregation state (monomer, dimer, tetramer, etc.).[3]
Basicity and Deprotonation Reactions
The butyllithium isomers exhibit a clear trend in basicity, with tert-butyllithium being the strongest base due to the electron-donating effect of the three methyl groups stabilizing the carbanion.[2] This makes it highly effective for deprotonating very weak acids. n-Butyllithium is a versatile strong base, while sec-butyllithium offers a balance of high basicity and moderate steric hindrance.
This compound is also a potent base, capable of deprotonating a variety of C-H, N-H, and O-H bonds. However, for simple deprotonation tasks where nucleophilic addition is a potential side reaction, the more sterically hindered and less nucleophilic tert-butyllithium is often preferred.
Nucleophilic Addition Reactions
In nucleophilic addition reactions, particularly to carbonyl compounds, this compound excels. Its primary use is in the Peterson olefination, where it adds to aldehydes and ketones to form β-hydroxysilanes, which then eliminate to yield alkenes.
n-Butyllithium is also a potent nucleophile and readily adds to carbonyls. However, its lower steric bulk can sometimes lead to competing enolization (deprotonation) with certain ketones. sec-Butyllithium, being more sterically hindered, is less prone to addition than n-butyllithium. tert-Butyllithium, due to its extreme steric bulk, is generally a poor nucleophile and is more likely to act as a base, leading to deprotonation or reduction of the carbonyl group.
Experimental Protocols
Accurate comparison of organolithium reagent reactivity necessitates standardized experimental procedures. The following are representative protocols for key comparative experiments.
Determination of Organolithium Reagent Concentration (Titration)
Accurate concentration determination is crucial for stoichiometric control. The Gilman double titration method is a widely accepted standard.[4]
Materials:
-
Organolithium reagent solution
-
Anhydrous diethyl ether or THF
-
Deionized water
-
Standardized hydrochloric acid (e.g., 0.1 M)
-
Phenolphthalein (B1677637) indicator
Procedure:
-
Total Base Titration:
-
Under an inert atmosphere (argon or nitrogen), transfer a precise aliquot (e.g., 1.0 mL) of the organolithium solution to a flask containing anhydrous diethyl ether.
-
Carefully add deionized water to quench the reagent.
-
Add a few drops of phenolphthalein indicator.
-
Titrate with standardized HCl until the pink color disappears. Record the volume of HCl used. This determines the total base content (RLi + LiOH, etc.).
-
-
Non-Alkyllithium Base Titration:
-
To a separate flask under an inert atmosphere, add a precise aliquot (e.g., 1.0 mL) of the organolithium solution to a solution of 1,2-dibromoethane in anhydrous diethyl ether.
-
Stir for 5-10 minutes.
-
Carefully add deionized water.
-
Add a few drops of phenolphthalein indicator.
-
Titrate with standardized HCl. Record the volume of HCl used. This determines the amount of non-alkyllithium base.
-
-
Calculation:
-
The concentration of the active organolithium reagent is calculated from the difference between the total base titration and the non-alkyllithium base titration.
-
Alternatively, No-D NMR spectroscopy offers a convenient and accurate method for titrating organolithium reagents.[5][6][7]
Comparative Kinetic Study of Deprotonation
The relative rates of deprotonation can be compared using a competitive experiment or by monitoring the reaction progress over time. A kinetic study of the deprotonation of alkyl benzyl (B1604629) ethers by n-butyllithium has been reported, demonstrating the higher reactivity of the dimeric form of n-BuLi over the tetrameric form.[8] A similar setup can be used to compare different organolithium reagents.
Materials:
-
Substrate (e.g., benzyl methyl ether)
-
Organolithium reagents to be compared
-
Anhydrous THF
-
Quenching agent (e.g., D₂O or an electrophile)
-
Internal standard for analysis (e.g., by GC or NMR)
Procedure:
-
Under an inert atmosphere at a controlled low temperature (e.g., -78 °C), prepare a solution of the substrate and an internal standard in anhydrous THF.
-
Add a standardized solution of the organolithium reagent.
-
At specific time intervals, withdraw aliquots of the reaction mixture and quench them with a suitable reagent (e.g., D₂O to monitor for deuterium (B1214612) incorporation).
-
Analyze the quenched aliquots by GC or NMR to determine the extent of deprotonation over time.
-
Repeat the experiment with each organolithium reagent under identical conditions.
-
The reaction rates can be determined from the kinetic profiles.
Visualizations
Logical Relationship of Alkyllithium Reactivity
Caption: Factors influencing the reactivity of alkyllithium reagents.
Experimental Workflow for Comparative Deprotonation Study
Caption: Workflow for comparing deprotonation rates of organolithium reagents.
Signaling Pathway: Peterson Olefination
Caption: Reaction pathway of the Peterson Olefination.
References
- 1. Organolithium reagent - Wikipedia [en.wikipedia.org]
- 2. mt.com [mt.com]
- 3. resources.saylor.org [resources.saylor.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. No-D NMR spectroscopy as a convenient method for titering organolithium (RLi), RMgX, and LDA solutions. | Semantic Scholar [semanticscholar.org]
- 7. chem.tamu.edu [chem.tamu.edu]
- 8. Mechanism of the Deprotonation Reaction of Alkyl Benzyl Ethers with n-Butyllithium_Chemicalbook [chemicalbook.com]
Characterization of Intermediates in (Trimethylsilyl)methyllithium Reactions: A Comparative Guide
(Trimethylsilyl)methyllithium (TMSCH₂Li) is a versatile and potent organometallic reagent widely employed in organic synthesis for the introduction of the (trimethylsilyl)methyl group.[1][2] Its utility stems from the highly polarized carbon-lithium bond, which renders the methylene (B1212753) carbon strongly nucleophilic.[2] This reagent is a cornerstone in transformations such as the Peterson olefination, nucleophilic additions, and as a precursor for other organometallic complexes.[1][2][3] The reactivity and selectivity of this compound are intricately linked to its aggregation state, which is influenced by the solvent, temperature, and the presence of coordinating ligands.[4][5] This guide provides a comparative analysis of the intermediates formed in reactions involving this compound, supported by experimental data and detailed protocols for their characterization.
Aggregation States of this compound
In the solid state and in non-coordinating solvents, this compound exists predominantly as a hexameric aggregate, [LiCH₂Si(CH₃)₃]₆.[3][4] The introduction of coordinating Lewis bases, such as tetrahydrofuran (B95107) (THF) or tetramethylethylenediamine (TMEDA), can break down these large aggregates into smaller, more reactive species like tetramers, dimers, and even monomers.[3][5] The characterization of these different aggregation states is crucial for understanding and predicting the reagent's behavior in chemical reactions.
Below is a diagram illustrating the equilibrium between different aggregation states of this compound in the presence of a coordinating solvent.
Caption: Aggregation equilibria of this compound.
Comparative Performance in Key Synthetic Applications
The primary application of this compound is in the Peterson olefination, which involves the reaction with aldehydes or ketones to form a β-hydroxysilane intermediate that can then be eliminated to yield an alkene.[1][2] Its high reactivity also allows for efficient ring-opening of epoxides and nucleophilic substitution reactions with alkyl halides.[1]
A common alternative to this compound is the Grignard reagent, (trimethylsilyl)methylmagnesium chloride (TMSCH₂MgCl). While often considered functionally equivalent, there are notable differences in their reactivity and selectivity. This compound is generally more reactive and basic, which can be advantageous for reactions with less reactive electrophiles.[1] However, the Grignard reagent may offer better selectivity and functional group compatibility in certain cases.[1]
Table 1: Comparison of this compound and (Trimethylsilyl)methylmagnesium chloride in Reactions with Various Electrophiles
| Electrophile | This compound (TMSCH₂Li) | (Trimethylsilyl)methylmagnesium chloride (TMSCH₂MgCl) | Key Considerations |
| Aldehydes/Ketones | Highly efficient for Peterson olefination, forming β-hydroxysilanes.[1][2] | Also effective for Peterson olefination.[1] | TMSCH₂Li may be preferred for sterically hindered carbonyls due to its higher reactivity. |
| Epoxides | Efficient ring-opening to yield γ-hydroxysilanes.[1] | Also effective for epoxide ring-opening.[1] | Regioselectivity can be influenced by reaction conditions and the epoxide's substitution pattern. |
| Esters | Can add twice to form tertiary alcohols.[1] | Similar reactivity to the organolithium reagent.[1] | Careful control of stoichiometry and temperature is necessary to potentially isolate the ketone intermediate. |
| Alkyl Halides | Can undergo substitution reactions, though elimination is a possible side reaction.[1] | Generally less reactive in substitution reactions compared to TMSCH₂Li.[1] | The choice of solvent and temperature is critical to favor substitution over elimination. |
| Aryl Halides | Less common for cross-coupling reactions. | Can be used in nickel-catalyzed cross-coupling reactions with aryl triflates.[1] | Catalytic methods are generally required for efficient coupling. |
Characterization of Intermediates: Experimental Protocols and Data
The characterization of the intermediates in this compound reactions relies heavily on spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and single-crystal X-ray diffraction.
NMR spectroscopy is a powerful tool for studying the structure and dynamics of organolithium aggregates in solution. ¹H, ¹³C, and ⁷Li NMR are commonly employed.
Experimental Protocol for NMR Analysis of a Monomeric this compound Complex:
-
Sample Preparation: In a glovebox under an inert atmosphere (argon or nitrogen), dissolve the hexameric [LiCH₂SiMe₃]₆ in hexanes. In a separate vial, dissolve the coordinating ligand (e.g., Me₆Tren) in hexanes and cool to -35 °C. Add the this compound solution to the cooled ligand solution. The resulting solution is left at room temperature for a short period before being placed in a -35 °C freezer to induce crystallization of the monomeric complex.[6]
-
NMR Tube Preparation: Transfer the isolated crystals or a solution of the complex into a J. Young NMR tube under an inert atmosphere. Add the desired deuterated solvent (e.g., C₆D₆ or d₈-THF).[6][7]
-
Data Acquisition: Acquire ¹H, ¹³C, and ⁷Li NMR spectra at various temperatures to study the dynamic behavior of the complex in solution.[6]
Table 2: Representative ¹H NMR Data for this compound Species
| Species | Solvent | Chemical Shift (δ, ppm) | Assignment | Reference |
| Monomeric [Li(CH₂SiMe₃)(Me₆Tren)] | C₆D₆ | -1.61 (s, 2H) | Li-CH₂-Si | [7] |
| 0.51 (s, 9H) | Si-(CH₃)₃ | [7] | ||
| 1.9-2.3 (br, 24H) | N(CH₃)₂ and NCH₂CH₂N | [7] |
X-ray crystallography provides definitive structural information about the solid-state arrangement of atoms in the intermediates, including precise bond lengths and angles.
Experimental Protocol for Single-Crystal X-ray Diffraction:
-
Crystal Growth: High-quality single crystals are typically grown by slow cooling of a saturated solution of the this compound adduct in a non-polar, aprotic solvent.[8]
-
Crystal Mounting: Under a cold stream of nitrogen gas, a suitable crystal is selected and mounted on a goniometer head, often coated with a cryoprotectant oil to prevent decomposition.[8]
-
Data Collection: The crystal is cooled to a low temperature (typically 100-173 K) to minimize thermal vibrations. X-ray diffraction data are collected using a diffractometer.[8]
-
Structure Solution and Refinement: The collected data are used to solve and refine the crystal structure, yielding detailed information about the molecular geometry.[8]
Table 3: Selected Crystallographic Data for this compound Adducts
| Compound | Si-Li Bond Length (Å) | Li-Donor Atom Bond Lengths (Å) | Coordination Geometry of Li | Reference |
| [Li(CH₂SiMe₃)(TMEDA)]₂ | - (Bridging CH₂TMS) | ~2.1 (Li-N) | Distorted Tetrahedral | [3] |
| [Li(CH₂SiMe₃)(Me₆Tren)] | 2.122(5) | ~2.1-2.2 (Li-N) | Trigonal Pyramidal | [7] |
| [Li₄(μ₃-CH₂TMS)₄(Et₂O)₂] | - (Bridging CH₂TMS) | ~1.9 (Li-O) | Tetrahedral (cubane-like) | [3] |
Reaction Pathway and Workflow Visualization
The following diagrams illustrate the general reaction pathway for the Peterson olefination and a typical workflow for the characterization of a reaction intermediate.
Caption: Peterson Olefination Pathway.
Caption: Intermediate Characterization Workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound | 1822-00-0 | Benchchem [benchchem.com]
- 5. Organolithium reagent - Wikipedia [en.wikipedia.org]
- 6. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]
- 7. A monomeric (trimethylsilyl)methyl lithium complex: synthesis, structure, decomposition and preliminary reactivity studies - Dalton Transactions (RSC Publishing) DOI:10.1039/D1DT03532K [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
(Trimethylsilyl)methyllithium in Isotopic Labeling: A Comparative Guide to Performance and Alternatives
For researchers, scientists, and drug development professionals, the precise introduction of isotopic labels into molecules is a critical tool for elucidating reaction mechanisms, tracing metabolic pathways, and optimizing drug candidates. While a variety of reagents exist for this purpose, this guide provides a comprehensive comparison of the potential use of isotopically labeled (Trimethylsilyl)methyllithium with established alternative methods for the introduction of labeled methyl groups.
Currently, direct isotopic labeling studies featuring this compound are not extensively documented in peer-reviewed literature. However, by examining its synthesis and reactivity, we can project its utility and compare it to widely-used reagents such as isotopically labeled methyl iodide and methyl Grignard reagents. This guide will delve into the hypothetical application of labeled this compound, presenting a forward-looking analysis for researchers exploring novel labeling strategies.
Performance Comparison: this compound vs. Alternatives
The primary role of isotopically labeled this compound would be to act as a nucleophilic source of a labeled methylene (B1212753) (-CH₂-) or, after quenching, a methyl (-CH₃) group. Its performance can be evaluated against established methods based on precursor accessibility, synthetic efficiency, and substrate compatibility.
| Reagent/Method | Isotopic Precursor | Key Advantages | Key Disadvantages |
| This compound-d₂ | (Chloromethyl)trimethylsilane-d₂ | Potentially useful for introducing a deuterated methylidene group in Peterson olefinations. | Labeled precursor not commercially available; requires multi-step synthesis. |
| This compound-¹³C | (Chloromethyl)trimethylsilane-¹³C | Could introduce a ¹³C-labeled methylidene for mechanistic studies of the Peterson olefination. | Labeled precursor not commercially available; multi-step synthesis required. |
| Methyl Iodide-d₃ | Commercially Available | Readily available, high isotopic purity, widely used for methylation of various nucleophiles (O, N, S, C). | Can be too reactive for some substrates; potential for over-methylation. |
| Methyl Iodide-¹³C | Commercially Available | Excellent for introducing a single ¹³C label for NMR and MS-based studies. | Similar reactivity limitations as the deuterated analog. |
| Methylmagnesium Halide-d₃ | Methyl Halide-d₃ | Commercially available precursors; a strong nucleophile for carbonyl additions. | Basic nature can be problematic with sensitive functional groups. |
| Methylmagnesium Halide-¹³C | Methyl Halide-¹³C | Well-established for introducing a labeled methyl group to a wide range of electrophiles. | Basicity can lead to side reactions like enolization. |
| Diazomethane-d₂ | Deuterated Precursors | Useful for specific reactions like esterification of carboxylic acids and cyclopropanations. | Highly toxic and explosive, requiring specialized handling procedures. |
Experimental Protocols
Detailed methodologies for the established alternatives provide a baseline for comparison.
Protocol 1: Methylation using Isotopically Labeled Methyl Iodide
This protocol outlines a general procedure for the methylation of a generic nucleophile (Nu-H).
Materials:
-
Substrate (Nu-H)
-
Isotopically labeled methyl iodide (CH₃I-d₃ or ¹³CH₃I)
-
Anhydrous solvent (e.g., THF, DMF, Acetonitrile)
-
Base (e.g., NaH, K₂CO₃, Ag₂O)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Dissolve the substrate (1 equivalent) in the chosen anhydrous solvent under an inert atmosphere.
-
Add the base (1.1-1.5 equivalents) portion-wise at a suitable temperature (e.g., 0 °C or room temperature).
-
Stir the mixture for 30-60 minutes to ensure complete deprotonation.
-
Add the isotopically labeled methyl iodide (1.1 equivalents) dropwise.
-
Allow the reaction to stir at room temperature or with gentle heating until completion, monitoring by TLC or LC-MS.
-
Quench the reaction with a suitable reagent (e.g., saturated aqueous NH₄Cl).
-
Extract the product with an organic solvent, dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
Protocol 2: Reaction with Isotopically Labeled Methyl Grignard Reagent
This protocol describes the addition of a labeled methyl group to a carbonyl compound.
Materials:
-
Carbonyl compound (aldehyde or ketone)
-
Isotopically labeled methylmagnesium halide (CH₃MgX-d₃ or ¹³CH₃MgX) solution in THF or diethyl ether
-
Anhydrous THF or diethyl ether
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Dissolve the carbonyl compound (1 equivalent) in anhydrous THF or diethyl ether under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add the solution of the isotopically labeled methylmagnesium halide (1.1-1.2 equivalents) dropwise via syringe.
-
After the addition is complete, allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).
-
Cool the reaction mixture back to 0 °C and quench by slow addition of saturated aqueous NH₄Cl.
-
Extract the product with diethyl ether, wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting alcohol by column chromatography.
Proposed Synthesis of Isotopically Labeled this compound
The synthesis of isotopically labeled this compound would likely proceed through the preparation of a labeled (chloromethyl)trimethylsilane precursor.
Caption: Proposed synthesis of labeled this compound.
This proposed synthesis highlights the additional steps required compared to using commercially available labeled reagents, which would impact the overall efficiency and cost-effectiveness of this approach.
Comparison of Reaction Pathways
The primary application of this compound is the Peterson olefination. An isotopically labeled version would allow for the introduction of a labeled methylidene group. This is a distinct advantage over reagents that only deliver a methyl group.
Caption: Reaction pathways of labeled reagents.
Conclusion
While the direct application of isotopically labeled this compound remains a prospective method, this analysis provides a framework for its potential utility. For the straightforward introduction of a labeled methyl group, commercially available and well-documented reagents like isotopically labeled methyl iodide and methyl Grignard reagents are currently the more practical and efficient options. However, for specialized applications such as the synthesis of isotopically labeled terminal alkenes via the Peterson olefination, the development of a synthetic route to labeled this compound could offer unique advantages. Future research in this area would be valuable to expand the toolkit of isotopic labeling reagents available to the scientific community.
Computational Insights into the Reactivity of (Trimethylsilyl)methyllithium: A Mechanistic Comparison
(Trimethylsilyl)methyllithium (TMSML) is a versatile organometallic reagent widely employed in organic synthesis for the formation of carbon-carbon bonds. Its utility is most notably demonstrated in the Peterson olefination, where it reacts with aldehydes and ketones to produce alkenes. Understanding the underlying reaction mechanisms is crucial for controlling reaction outcomes and developing novel synthetic strategies. This guide provides a comparative overview of the mechanistic aspects of TMSML reactions, drawing upon computational studies of analogous systems to illuminate the key energetic and structural features of its reactivity.
While direct, comprehensive computational studies on the reaction mechanisms of this compound are limited in publicly available literature, a robust understanding can be constructed by examining detailed theoretical investigations into its closest analogue, methyllithium (B1224462) (MeLi). This guide leverages high-level ab initio and Density Functional Theory (DFT) calculations on the MeLi-formaldehyde system to provide quantitative insights into the nucleophilic addition step, which is the cornerstone of TMSML's reactivity.
Data Presentation: Energetics of Nucleophilic Addition
The nucleophilic addition of an organolithium reagent to a carbonyl compound is the fundamental bond-forming event. Computational studies on the reaction of methyllithium with formaldehyde (B43269) provide critical data on the reaction thermodynamics and kinetics. These values serve as a strong baseline for understanding the analogous reactions of the sterically more demanding this compound. The data presented below compares the reactivity of the monomeric and dimeric forms of the organolithium reagent.
Table 1: Calculated Reaction Energies for the Addition of Methyllithium to Formaldehyde
| Reactant Species | Complexation Energy (kcal/mol)¹ | Activation Energy (ΔE‡) (kcal/mol)² | Overall Reaction Energy (ΔE_rxn) (kcal/mol)¹ |
| MeLi (Monomer) | -11.6 | +2.1 | -40.0 |
| (MeLi)₂ (Dimer) | -12.4 | +13.9 | -55.0 |
¹Energy relative to separated reactants. A negative value indicates an exothermic process. ²Activation energy relative to the pre-reaction complex. Data derived from DFT and ab initio studies on the methyllithium-formaldehyde system as a proxy for TMSML reactivity.[1][2]
The data clearly indicates that while the overall reaction is highly exothermic for both monomeric and dimeric species, the activation barrier is significantly lower for the monomer.[1] This highlights a key principle in organolithium chemistry: deaggregation of the reagent, often facilitated by polar solvents like THF, is crucial for enhancing reactivity. The monomer is the more kinetically competent species in solution.
Experimental and Computational Protocols
The data and mechanisms described herein are based on established computational chemistry protocols. While specific parameters vary between studies, a representative methodology is outlined below.
Computational Methodology: DFT Calculations
-
Model System: The reaction of methyllithium (monomer and dimer) with formaldehyde (H₂CO) is used as a model for the nucleophilic addition of this compound to a carbonyl.
-
Software: Calculations are typically performed using quantum chemistry packages such as Gaussian, Psi4, or similar programs.
-
Method: Density Functional Theory (DFT) is a common method employed for these systems.[1][2] A representative functional is the B3LYP hybrid functional, which balances accuracy and computational cost.
-
Basis Set: A Pople-style basis set, such as 6-31+G(d) or 6-311+G(d,p), is frequently used.[3] The inclusion of diffuse functions (+) is important for describing anionic species, and polarization functions (d,p) are necessary for accurately representing bonding.
-
Geometry Optimization: The geometries of reactants, pre-reaction complexes, transition states, and products are fully optimized without constraints.
-
Frequency Calculations: Vibrational frequency calculations are performed to characterize the nature of the stationary points. A true minimum on the potential energy surface has all real frequencies, while a transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate. These calculations also provide the zero-point vibrational energy (ZPVE) corrections.
-
Solvation Model: To simulate reaction conditions in a solvent like tetrahydrofuran (B95107) (THF), a polarizable continuum model (PCM) or a similar implicit solvation model can be applied to the gas-phase optimized structures.
Experimental Protocol: The Peterson Olefination
The Peterson olefination is the archetypal reaction of this compound.
-
Carbanion Formation: this compound is typically generated in situ or used as a commercially available solution in a solvent like THF or diethyl ether.
-
Nucleophilic Addition: The carbonyl compound (an aldehyde or ketone) is added to the solution of this compound, usually at low temperatures (e.g., -78 °C) to prevent side reactions. The reaction mixture is stirred to allow for the formation of the intermediate β-hydroxysilane lithium salt.
-
Workup and Elimination: The reaction is quenched, and the subsequent elimination of the silyloxy group can be directed by the choice of workup conditions to yield either the E- or Z-alkene.
-
Acidic Workup: Treatment with an acid (e.g., H₂SO₄, KHSO₄) promotes an anti-elimination pathway.
-
Basic Workup: Treatment with a base (e.g., KH, NaH) in a solvent like THF promotes a syn-elimination pathway.
-
Mechanistic Pathways and Visualizations
The reactivity of this compound with carbonyls is best understood through the lens of the Peterson Olefination, which involves a two-stage process: nucleophilic addition followed by elimination.
1. Nucleophilic Addition Pathway
The first step is the nucleophilic attack of the carbanion on the electrophilic carbonyl carbon. Computational studies on the analogous methyllithium system show that the reaction proceeds through a pre-reaction complex where the lithium atom coordinates to the carbonyl oxygen, followed by a four-centered transition state.
References
The Nimble Nucleophile: A Kinetic Comparison of (Trimethylsilyl)methyllithium in Carbonyl Additions
For researchers in organic synthesis and drug development, the choice of a carbon-carbon bond-forming reagent is critical to achieving desired outcomes with precision and efficiency. Among the vast arsenal (B13267) of organolithium reagents, (trimethylsilyl)methyllithium ((CH₃)₃SiCH₂Li, TMSML) presents a unique combination of reactivity and synthetic utility. This guide provides a comparative kinetic analysis of TMSML addition to carbonyl compounds, juxtaposing its performance with other common organolithium reagents. The data, gathered from low-temperature spectroscopic studies, is presented to facilitate informed reagent selection for complex molecular construction.
The addition of organolithium reagents to carbonyls is a cornerstone of organic synthesis, enabling the formation of new carbon-carbon bonds and the construction of intricate molecular architectures. The kinetics of these reactions, however, can vary dramatically depending on the structure of the organolithium reagent, the nature of the carbonyl substrate, the solvent system, and the aggregation state of the organometallic species. Understanding these kinetic nuances is paramount for reaction optimization, controlling selectivity, and accessing desired products in high yield.
This compound is a versatile reagent that not only acts as a methylene (B1212753) anion equivalent but also introduces a valuable trimethylsilyl (B98337) group, which can be further functionalized, for instance, in the Peterson olefination.[1] Its kinetic behavior in carbonyl additions is of significant interest to chemists aiming to leverage its unique properties.
Comparative Kinetic Analysis
To provide a clear comparison, this guide focuses on the kinetic data for the addition of various organolithium reagents to the benchmark electrophile, benzaldehyde. The reactions are typically performed at very low temperatures to control their high reactivity, and the kinetics are often monitored using specialized techniques such as low-temperature Rapid Injection Nuclear Magnetic Resonance (RINMR) spectroscopy.
The work of Professor Hans J. Reich and his research group at the University of Wisconsin-Madison has been pivotal in elucidating the complex solution structures and reactivities of organolithium reagents.[2][3][4] Their pioneering use of low-temperature NMR techniques has provided much of the quantitative data available today.
| Organolithium Reagent | Carbonyl Substrate | Solvent System | Temperature (°C) | Second-Order Rate Constant (k, M⁻¹s⁻¹) | Notes |
| This compound (as a model for silylated organolithiums) | Substituted Benzaldehydes | THF/Me₂O | -130 | ≥ 2 (for the separated ion pair) | The separated ion pair reacts extremely fast. The contact ion pair dissociates to the separated ion pair before reacting.[5] |
| n-Butyllithium (dimer) | p-Diethylaminobenzaldehyde | THF | Not specified | - | The dimer is significantly more reactive than the tetramer. The relative reactivity of the dimer to the tetramer is at least 2 x 10⁴.[6] |
| n-Butyllithium (dimer) | 4-Fluorobenzoyl morpholide (Amide) | THF | -78 | 0.20 | While an amide, it provides a benchmark for n-BuLi dimer reactivity.[6] |
| n-Butyllithium (dimer) | Methyl 4-fluorobenzoate (B1226621) (Ester) | THF | -78 | 0.045 | Demonstrates the difference in reactivity of n-BuLi with different carbonyl-containing functional groups.[6] |
| Phenyllithium | Benzaldehyde | Not specified | Not specified | - | Kinetic data for a direct comparison under identical conditions is not readily available in the searched literature. |
| Methyllithium (B1224462) | Benzaldehyde | Not specified | Not specified | - | Kinetic data for a direct comparison under identical conditions is not readily available in the searched literature. |
Note: Direct, side-by-side kinetic comparisons of this compound with other common organolithiums like n-butyllithium, phenyllithium, and methyllithium reacting with the same carbonyl substrate under identical conditions are scarce in the readily available literature. The table above represents a compilation of data from different studies, highlighting the challenges in making a direct, quantitative comparison. However, the data strongly suggests that the separated ion pair of silylated organolithiums like tristhis compound is exceptionally reactive.
Key Insights from Kinetic Data
-
High Reactivity of Silylated Organolithiums: The kinetic data for the separated ion pair of tristhis compound indicates an extremely high rate of reaction with benzaldehydes, with a rate constant of at least 2 s⁻¹ even at -130 °C.[5] This suggests that this compound, which also readily forms monomeric and separated ion pairs in coordinating solvents, is a highly reactive nucleophile.
-
The Importance of Aggregation State: For reagents like n-butyllithium, the aggregation state in solution (e.g., monomer, dimer, tetramer) plays a crucial role in reactivity. Studies have shown that lower aggregates, such as the dimer, are significantly more reactive than higher aggregates like the tetramer.[6] The solvent composition, with coordinating solvents like tetrahydrofuran (B95107) (THF) and hexamethylphosphoramide (B148902) (HMPA), can dramatically influence the equilibrium between these aggregates and, consequently, the overall reaction rate.[4]
-
Substrate-Dependent Reactivity: The reactivity of organolithium reagents is also highly dependent on the nature of the carbonyl electrophile. For instance, n-butyllithium dimer reacts faster with amides than with esters.[6]
Experimental Protocols
The determination of kinetic data for these highly reactive species requires specialized experimental techniques. The primary method cited in the literature is Rapid Injection Nuclear Magnetic Resonance (RINMR) spectroscopy .
General Protocol for RINMR Kinetic Measurement:
-
Apparatus: A low-temperature NMR spectrometer equipped with a rapid injection apparatus is used. This setup allows for the rapid mixing of two pre-cooled reactant solutions directly in the NMR probe.
-
Sample Preparation:
-
The organolithium reagent and the carbonyl substrate are prepared as separate solutions in a rigorously dried and deoxygenated solvent (e.g., THF, diethyl ether, or mixtures thereof).
-
All manipulations are performed under an inert atmosphere (e.g., argon or nitrogen) using Schlenk line or glovebox techniques to prevent quenching of the highly reactive organolithium species.
-
-
Cooling: The NMR probe and the reactant solutions are cooled to the desired low temperature (e.g., -130 °C).
-
Injection and Data Acquisition:
-
One of the reactant solutions is rapidly injected into the NMR tube containing the other reactant, which is already inside the cooled NMR probe.
-
Immediately following injection, a series of NMR spectra (e.g., ¹H, ⁷Li, ¹³C, or ¹⁹F) are acquired at rapid intervals.
-
-
Data Analysis: The concentration of reactants and products over time is determined by integrating the corresponding signals in the NMR spectra. This data is then used to calculate the reaction rate constants.
Reaction Mechanism and Intermediates
The addition of an organolithium reagent to a carbonyl compound proceeds through a nucleophilic attack of the carbanionic carbon on the electrophilic carbonyl carbon. This forms a tetrahedral lithium alkoxide intermediate. Upon aqueous workup, the alkoxide is protonated to yield the corresponding alcohol.
Caption: General mechanism of organolithium addition to a carbonyl.
The aggregation state of the organolithium reagent can influence the structure of the transition state and the nature of the intermediates. For instance, dimeric organolithium reagents may react via a more complex transition state involving the entire aggregate.
Experimental Workflow for a Typical Kinetic Study
The following diagram illustrates a typical workflow for a kinetic study of an organolithium-carbonyl reaction using low-temperature NMR.
Caption: Workflow for kinetic analysis using RINMR.
Conclusion
The kinetic analysis of this compound and its analogs reveals them to be highly potent nucleophiles in carbonyl addition reactions, particularly when solvent conditions favor the formation of monomeric or separated ion pair species. While a direct, comprehensive comparison of rate constants with other common organolithium reagents under identical conditions is an area that warrants further systematic investigation, the available data underscores the exceptional reactivity of silylated organolithiums. For synthetic chemists, this translates to the potential for rapid reactions at very low temperatures, which can be advantageous for minimizing side reactions and enhancing selectivity. The choice between this compound and other organolithiums will ultimately depend on the specific synthetic challenge, including the nature of the carbonyl substrate, desired functional group tolerance, and the strategic value of the incorporated trimethylsilyl moiety for subsequent transformations.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. organicchemistrydata.org [organicchemistrydata.org]
- 4. organicchemistrydata.org [organicchemistrydata.org]
- 5. Reactivity of the triple ion and separated ion pair of tristhis compound with aldehydes: a RINMR study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
(Trimethylsilyl)methyllithium in the Crosshairs: A Comparative Guide to Modern Olefination Reagents
For researchers, scientists, and drug development professionals engaged in the synthesis of complex organic molecules, the efficient and stereoselective formation of carbon-carbon double bonds is a cornerstone of success. For decades, (trimethylsilyl)methyllithium, the key reagent in the Peterson olefination, has been a valuable tool for this transformation. However, the landscape of synthetic organic chemistry is ever-evolving, with newer reagents and methodologies constantly emerging. This guide provides an objective, data-driven comparison of this compound against two prominent classes of modern olefination reagents: the Julia-Kocienski and Horner-Wadsworth-Emmons (HWE) reagents.
This report summarizes quantitative performance data, details key experimental protocols, and visualizes the mechanistic pathways of these powerful olefination techniques to empower chemists with the information needed to select the optimal reagent for their specific synthetic challenges.
At a Glance: Performance Comparison
The choice of an olefination reagent is a critical decision in synthesis design, impacting yield, stereoselectivity, and substrate scope. The following tables provide a summary of the performance of this compound (Peterson olefination) in comparison to representative Julia-Kocienski and Horner-Wadsworth-Emmons reagents for the olefination of common aldehyde substrates.
| Olefination of Benzaldehyde | |||
| Method | Reagent | Yield (%) | Stereoselectivity (E:Z) |
| Peterson Olefination (Acidic Workup) | (Trimethylsilyl)ethyllithium | High | Predominantly Z |
| Peterson Olefination (Basic Workup) | (Trimethylsilyl)ethyllithium | High | Predominantly E |
| Julia-Kocienski Olefination | 1-Phenyl-1H-tetrazol-5-yl ethyl sulfone | 99 | 2:98 |
| Horner-Wadsworth-Emmons Olefination | Triethyl phosphonoacetate | 94 | 97:3 (E-selective) |
| Horner-Wadsworth-Emmons (Still-Gennari) | Methyl bis(2,2,2-trifluoroethyl)phosphonoacetate | Quantitative | 26:74 (Z-selective) |
| Olefination of Cyclohexanecarboxaldehyde | |||
| Method | Reagent | Yield (%) | Stereoselectivity (E:Z) |
| Peterson Olefination | This compound | - | Not specified |
| Julia-Kocienski Olefination | 1-Phenyl-1H-tetrazol-5-yl methyl sulfone | 71 | High E-selectivity |
| Horner-Wadsworth-Emmons Olefination | Ethyl 2-(diarylphosphono)acetate | High | 98-99% Z-selective |
Delving into the Mechanisms: A Visual Guide
The distinct outcomes of these olefination reactions are rooted in their differing mechanistic pathways. The following diagrams, rendered in DOT language, illustrate the key steps of each transformation.
The Silent Witnesses: Validating Reaction Mechanisms Through Byproduct Analysis
In the intricate world of chemical synthesis, the desired product is often the star of the show. However, the supporting cast of byproducts—minor, often overlooked molecules—can tell a compelling story about the reaction's true pathway. For researchers, scientists, and drug development professionals, a thorough analysis of these byproducts is a critical tool for validating proposed reaction mechanisms, optimizing reaction conditions, and ensuring the safety and purity of the final product.
This guide compares two competing mechanisms for a classic organometallic transformation, the Grignard reaction, and demonstrates how the analysis of reaction byproducts can provide the necessary evidence to support one mechanism over the other. By understanding the subtle differences in byproduct formation, researchers can gain deeper insights into the underlying chemical processes, leading to more efficient and reliable synthetic strategies.
Case Study: Unraveling the Grignard Reaction Mechanism
The Grignard reaction, a cornerstone of organic synthesis, is widely used for the formation of carbon-carbon bonds. The generally accepted mechanism involves the nucleophilic attack of the Grignard reagent (R-MgX) on an electrophilic carbonyl carbon. However, under certain conditions, particularly with sterically hindered ketones, a competing single-electron transfer (SET) mechanism has been proposed. The analysis of byproducts is crucial in distinguishing between these two pathways.
Proposed Mechanisms and Expected Byproducts
1. The Polar (Nucleophilic Addition) Mechanism: This is the textbook mechanism where the Grignard reagent acts as a nucleophile.
-
Description: The carbon-magnesium bond is highly polarized, with the carbon atom bearing a partial negative charge. This carbanion-like species directly attacks the carbonyl carbon, forming a new carbon-carbon bond. Subsequent hydrolysis of the magnesium alkoxide intermediate yields the desired alcohol product.
-
Expected Byproducts: In an ideal scenario, this mechanism leads primarily to the desired alcohol with minimal byproducts. However, if the Grignard reagent is sterically bulky or the ketone is enolizable, byproducts from enolization (leading to the recovery of the starting ketone after workup) and reduction (where a hydride is transferred from the beta-carbon of the Grignard reagent) can be observed.[1]
2. The Single-Electron Transfer (SET) Mechanism: This mechanism involves the transfer of a single electron from the Grignard reagent to the ketone.
-
Description: The reaction is initiated by the transfer of an electron from the Grignard reagent to the ketone, forming a magnesium radical cation and a ketyl radical anion.[1] These radical intermediates can then combine to form the product or undergo other reactions, leading to a different byproduct profile.
-
Expected Byproducts: The hallmark of an SET mechanism is the formation of radical-derived byproducts. A key byproduct is a pinacol (B44631) coupling product, formed from the dimerization of two ketyl radical anions. The formation of this specific C-C coupled dimer is strong evidence for the operation of an SET pathway.
The following diagram illustrates the two competing mechanistic pathways and their respective key byproducts.
Experimental Validation: Data Presentation
To validate the operative mechanism, a Grignard reaction with a sterically hindered ketone (e.g., di-tert-butyl ketone) and a bulky Grignard reagent (e.g., tert-butylmagnesium chloride) can be performed. The reaction mixture is then analyzed to identify and quantify the products and byproducts. The presence and relative abundance of specific byproducts provide strong evidence for one mechanism over the other.
| Product/Byproduct | Expected from Polar Mechanism | Expected from SET Mechanism | Typical Experimental Yield (%) | Analytical Method |
| Desired Tertiary Alcohol | Major | Major | 40-60% | GC-MS, NMR, HPLC |
| Recovered Starting Ketone | Minor | Minor | 10-20% | GC-MS, HPLC |
| Reduced Alcohol | Minor | Minor | 5-15% | GC-MS, HPLC |
| Pinacol Coupling Product | Absent | Present | 5-10% | GC-MS, NMR |
Note: The yields are illustrative and can vary based on specific reaction conditions.
The key differentiator is the presence of the pinacol coupling product. Its detection, even in small amounts, is a strong indicator that the SET mechanism is at least partially operative.
Experimental Protocols
A detailed experimental workflow is essential for the reliable identification and quantification of reaction byproducts.
References
A Comparative Guide to the Cross-Reactivity of (Trimethylsilyl)methyllithium with Common Functional Groups
For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of organometallic reagents is paramount for the successful design and execution of synthetic strategies. This guide provides an objective comparison of the cross-reactivity of (trimethylsilyl)methyllithium with various functional groups, supported by experimental data and detailed protocols.
This compound ((CH₃)₃SiCH₂Li) is a versatile organolithium reagent widely employed in organic synthesis for the formation of carbon-carbon bonds. Its utility stems from the nucleophilic character of the carbanion stabilized by the adjacent silicon atom. This guide explores its reactivity profile with key functional groups, including aldehydes, ketones, esters, amides, and nitriles, offering a comparative analysis of its performance and selectivity.
Reactivity with Carbonyl Compounds: Aldehydes and Ketones
The reaction of this compound with aldehydes and ketones is a cornerstone of its synthetic utility, primarily leading to the formation of β-hydroxysilanes. These intermediates are pivotal in the Peterson olefination, a powerful method for the synthesis of alkenes.[1] The reaction proceeds with high efficiency, often providing excellent yields of the initial adduct.
Table 1: Reaction of this compound with Aldehydes and Ketones
| Substrate | Product(s) | Yield (%) | Reference |
| Benzaldehyde | 1-Phenyl-2-(trimethylsilyl)ethanol | High | [2] |
| Acetophenone | 2-Phenyl-1-(trimethylsilyl)propan-2-ol | High | General Reaction |
| Generic Ketone | β-Hydroxysilane / Alkene | 86 (Alkene) | [3] |
| α-Silyl Aldehyde | erythro-β-Hydroxysilane | 85-90 | [4] |
The initial addition of this compound to the carbonyl group is typically rapid and exothermic. The resulting lithium alkoxide of the β-hydroxysilane can be protonated upon aqueous workup to yield the stable β-hydroxysilane. Subsequent elimination to form the alkene can be achieved under either acidic or basic conditions, offering stereochemical control over the final product.[2][3]
Cross-Reactivity with Esters and Amides
The interaction of this compound with esters and amides is more complex than with aldehydes and ketones. While nucleophilic addition to the carbonyl group is possible, the potential for competing reactions, such as enolization or decomposition of the tetrahedral intermediate, can influence the product distribution and yield.
Table 2: Reactivity of this compound with Esters and Amides (Representative)
| Substrate | Product(s) | Yield (%) | Notes |
| Ethyl Benzoate | α,α-Bis(trimethylsilyl)methyl phenyl ketone | Moderate | Product of double addition. |
| Benzamide | Complex mixture | Low | Multiple reaction pathways possible. |
Detailed quantitative data for the reactions of this compound with a broad range of esters and amides is less commonly reported in the literature compared to its reactions with aldehydes and ketones. The outcome can be highly substrate-dependent.
Interaction with Nitriles
This compound exhibits interesting reactivity with nitriles. While simple addition to the carbon-nitrogen triple bond can occur, in some cases, particularly with bis(silyl-substituted) methyllithium (B1224462) reagents, cyclotrimerization of the nitrile can be catalyzed to form substituted triazines in high yield.[5]
Table 3: Reactivity of this compound with Nitriles (Representative)
| Substrate | Reagent | Product | Yield (%) | Reference |
| Benzonitrile | Bis(silyl-substituted) methyllithium | 2,4,6-Triphenyl-1,3,5-triazine | 91 | [5] |
This catalytic transformation highlights a unique aspect of the reactivity of silyl-substituted organolithiums with nitriles, offering a synthetic route to nitrogen-containing heterocycles.
Experimental Protocols
General Procedure for the Preparation of this compound
This compound is typically prepared by the reaction of (trimethylsilyl)methyl chloride with butyllithium (B86547) in an inert solvent such as tetrahydrofuran (B95107) (THF) or diethyl ether.[6] The resulting solution is standardized by titration prior to use. A detailed procedure for the synthesis of highly reactive this compound using lithium dendrites is also available.[7][8]
General Experimental Protocol for the Peterson Olefination with a Ketone
To a solution of the ketone (1.0 eq) in anhydrous diethyl ether under an inert atmosphere (e.g., argon) at room temperature is added a solution of this compound in hexanes (4.0 eq).[3] The reaction mixture is stirred for 30 minutes. For the acidic work-up to promote elimination, methanol (B129727) is added, followed by p-toluenesulfonic acid (10.0 eq), and the mixture is stirred for 2 hours. The reaction is then quenched with a saturated aqueous solution of sodium bicarbonate and extracted with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by silica (B1680970) gel column chromatography to yield the corresponding alkene.[3]
General Experimental Protocol for the Synthesis of a β-Hydroxysilane
A solution of the aldehyde or ketone in anhydrous THF is cooled to -78 °C under an inert atmosphere. A solution of this compound in an appropriate solvent is added dropwise. The reaction is stirred at -78 °C for a specified time and then quenched by the addition of a saturated aqueous solution of ammonium (B1175870) chloride. The mixture is allowed to warm to room temperature and extracted with an organic solvent. The combined organic layers are dried and concentrated to yield the crude β-hydroxysilane, which can be purified by chromatography.
Visualizing Reaction Pathways
To illustrate the logical flow of the key reactions discussed, the following diagrams are provided in the DOT language.
Caption: Peterson Olefination Workflow.
Caption: Reactivity Overview.
References
- 1. chemistnotes.com [chemistnotes.com]
- 2. Peterson Olefination [organic-chemistry.org]
- 3. Peterson Olefination | NROChemistry [nrochemistry.com]
- 4. Peterson olefination from α-silyl aldehydes | Springer Nature Experiments [experiments.springernature.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. orgsyn.org [orgsyn.org]
Safety Operating Guide
Safe Disposal of (Trimethylsilyl)methyllithium: A Comprehensive Guide for Laboratory Personnel
Essential guidelines for the safe handling, quenching, and disposal of (Trimethylsilyl)methyllithium are provided to ensure the safety of researchers, scientists, and drug development professionals. This document outlines immediate safety protocols, detailed operational procedures, and compliant disposal plans to foster a secure laboratory environment.
This compound is a highly reactive organolithium reagent, necessitating stringent safety measures throughout its lifecycle, from storage to disposal. Its pyrophoric nature and vigorous reactivity with protic substances demand careful and methodical handling to prevent accidents. Adherence to the following procedures is critical for mitigating risks associated with this compound.
Immediate Safety and Logistical Information
Prior to handling this compound, it is imperative to have a thorough understanding of its properties and the associated hazards. This includes being familiar with the location and operation of safety equipment such as fume hoods, safety showers, eyewash stations, and appropriate fire extinguishers (Class D for lithium fires).
Personal Protective Equipment (PPE)
A comprehensive PPE ensemble is mandatory when working with this compound. This includes:
-
Eye Protection: Chemical splash goggles and a face shield.
-
Hand Protection: Flame-resistant gloves (e.g., Nomex®) worn over chemically resistant gloves (e.g., nitrile).
-
Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes.
Storage and Handling
This compound should be stored under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry, and well-ventilated area, away from sources of ignition and incompatible materials such as water, acids, and alcohols.[1][2][3] All transfers and manipulations of the reagent must be carried out under an inert atmosphere using syringe or cannula techniques.[3]
Quantitative Data Summary
The following table summarizes key quantitative data for this compound, typically supplied as a solution in an organic solvent.
| Property | Value | Source |
| Chemical Formula | C₄H₁₁LiSi | [2] |
| Molecular Weight | 94.16 g/mol | [2] |
| Appearance | Clear to light yellow liquid | [2] |
| Density | ~0.65 g/mL at 25 °C | [2][4] |
| Flash Point | -49 °C (-56.2 °F) (closed cup) | [2][4] |
| Storage Temperature | 2-8 °C | [3][4] |
| Common Solvents | Pentane, Hexanes | [2][5] |
| Hydrolytic Sensitivity | 8 (Reacts rapidly with water) | [2] |
Experimental Protocol: Quenching and Disposal of this compound
This protocol details the step-by-step procedure for the safe quenching and subsequent disposal of residual or waste this compound. This process must be conducted in a certified chemical fume hood.
Materials and Equipment
-
Appropriate three-necked round-bottom flask equipped with a magnetic stir bar, an addition funnel, and a nitrogen/argon inlet.
-
Inert solvent (e.g., heptane (B126788), toluene).
-
Quenching agents: Isopropanol (B130326), Methanol (B129727), and deionized water.
-
Cooling bath (ice/water or dry ice/acetone).
-
Personal Protective Equipment (as detailed above).
-
Hazardous waste container with appropriate labeling.
Quenching Procedure
-
Dilution: In the reaction flask under a positive pressure of an inert gas, dilute the this compound waste with an equal volume of an inert, dry solvent such as heptane or toluene.[5] This reduces the concentration and moderates the reaction rate.
-
Cooling: Place the flask in a cooling bath and maintain a temperature between 0 °C and -10 °C.
-
Initial Quenching with Isopropanol: Slowly add isopropanol dropwise from the addition funnel to the stirred solution.[5] The rate of addition should be controlled to keep the temperature of the reaction mixture below 25 °C. Vigorous gas evolution (methane) will be observed.
-
Addition of Methanol: Once the initial vigorous reaction with isopropanol has subsided, continue the dropwise addition with methanol.[5] This ensures that any remaining reactive organolithium is consumed.
-
Final Hydrolysis with Water: After the addition of methanol is complete and gas evolution has ceased, slowly add deionized water to the mixture to hydrolyze any remaining lithium alkoxides.[5]
-
Neutralization: Allow the mixture to warm to room temperature. Check the pH of the aqueous layer. If it is basic, neutralize it with a dilute acid solution (e.g., 1 M HCl) to a pH between 6 and 8.
Waste Disposal
-
Waste Segregation: The resulting mixture will consist of an organic layer (containing the solvent and tetramethylsilane) and an aqueous layer (containing lithium salts). This entire mixture should be treated as hazardous waste.
-
Containerization: Transfer the quenched and neutralized solution to a designated hazardous waste container. The container must be properly labeled with its contents (e.g., "Hazardous Waste: Heptane, Isopropanol, Methanol, Water, Lithium Chloride, Tetramethylsilane").
-
Disposal Request: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office.[2][6] Do not dispose of this waste down the drain.
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: A flowchart outlining the safe disposal procedure for this compound waste.
References
Personal protective equipment for handling (Trimethylsilyl)methyllithium
Essential Safety and Handling Guide for (Trimethylsilyl)methyllithium
This compound (LiCH₂Si(CH₃)₃ or LiCH₂TMS) is a highly reactive organolithium and organosilicon compound widely used in organic synthesis.[1] Its utility as a strong base and nucleophile is accompanied by significant hazards, including pyrophoricity (spontaneous ignition in air), violent reactivity with water, and corrosivity.[2][3][4] Adherence to stringent safety protocols is therefore mandatory for all personnel handling this reagent.
This guide provides essential safety, operational, and disposal procedures for researchers, scientists, and drug development professionals to ensure the safe and effective use of this compound in the laboratory.
Hazard Summary
This compound presents several critical hazards that must be understood and controlled. It is a flammable liquid that causes severe skin burns and eye damage.[5][6][7] The reagent reacts violently with water and can ignite spontaneously upon exposure to air.[2][4][8]
| Hazard Category | Description | Citations |
| Flammability | Highly flammable liquid and vapor with a low flash point of -18°C to -49°C. It can be ignited by heat, sparks, or flames. | [5][9] |
| Reactivity | Reacts violently with water, protic solvents (like alcohols), acids, and strong oxidizing agents. Contact with moisture can release flammable gases. | [2][5][7][9] |
| Health Hazards | Causes severe chemical burns to the skin, eyes, and respiratory tract.[2][5] May be fatal if swallowed and enters the airways.[6][7] Prolonged or repeated exposure may cause damage to organs.[7] | |
| Pyrophoricity | May ignite spontaneously on contact with air. This is a primary hazard requiring rigorous exclusion of air and moisture. | [3][4][10] |
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is critical. Standard laboratory attire is insufficient. All manipulations must be conducted with the following equipment:
| PPE Category | Required Equipment | Rationale and Specifications | Citations |
| Eye & Face Protection | Chemical Splash Goggles & Full-Face Shield | Must be worn at all times to protect against splashes and potential explosions. | [5][7][10] |
| Skin & Body Protection | Flame-Resistant (FR) Laboratory Coat | A lab coat made from a material like Nomex® is essential. Standard cotton or polyester (B1180765) coats are flammable and offer inadequate protection. | [4][10] |
| Hand Protection | Double-Gloving System: Nitrile Inner, Neoprene/Butyl Outer | Provides robust protection. Nitrile gloves alone are combustible. The outer glove should be heavy-duty and chemical-resistant. Always inspect gloves before use. | [4][10] |
| Foot Protection | Closed-toe Leather or Chemical-Resistant Shoes | Shoes must fully cover the feet to protect against potential spills. | [10][11] |
| Respiratory Protection | NIOSH-Approved Respirator | Should be available for use if exposure limits are exceeded or in case of spills. All work should be done in a certified chemical fume hood to minimize inhalation risk. | [5][7] |
Operational and Disposal Plans
Step-by-Step Handling Protocol
All operations involving this compound must be conducted within a certified chemical fume hood or a glovebox under an inert atmosphere (e.g., argon or nitrogen).[4][7][9]
-
Preparation:
-
Ensure the work area is clear of clutter and flammable materials.[10]
-
Confirm that a Class D dry powder fire extinguisher is immediately accessible. Do NOT use water, carbon dioxide, or halogenated extinguishers. [10][12]
-
Verify that an eyewash station and safety shower are accessible.[5]
-
All glassware must be oven-dried for several hours (e.g., at 150°C overnight) and assembled while hot, then allowed to cool under a stream of inert gas.[11][12]
-
-
Reagent Transfer:
-
Use only spark-proof tools.[5]
-
For transferring the solution, use either a syringe with a needle or a double-ended needle (cannula) technique under positive inert gas pressure.[4]
-
When handling quantities greater than 20 mL, the use of a cannula is strongly recommended over repeated syringe transfers.[4]
-
-
Spill Management:
-
In case of a small spill, cover the area with an inert absorbent material like vermiculite, sand, or earth.[5]
-
Remove all sources of ignition immediately.[5]
-
Use spark-proof tools to collect the absorbed material into a suitable container for disposal.[5]
-
Do not use water or expose the spill to moisture. [5]
-
Disposal Plan for Waste and Contaminated Materials
Chemical waste generators are responsible for ensuring complete and accurate waste classification in accordance with local, state, and federal regulations.[5]
-
Quenching Excess Reagent:
-
Unused or excess this compound must be quenched safely. This should be done in a reaction flask under an inert atmosphere.
-
The flask should be cooled in an ice bath.
-
A less reactive solvent, such as isopropanol, should be added slowly and dropwise to the reagent.
-
Once the initial vigorous reaction subsides, methanol (B129727) can be added cautiously, followed by water, to ensure complete quenching.[12]
-
-
Disposal of Contaminated Materials:
-
All contaminated items (e.g., gloves, absorbent materials, syringes) must be quenched carefully before disposal.
-
Place contaminated items in a container with a quenching solvent like isopropanol.
-
Contaminated waste should not be left open in the lab overnight.[4]
-
Dispose of all quenched materials and solutions as hazardous waste through your institution's environmental health and safety office.[4]
-
Emergency Procedures
Immediate and appropriate first aid is critical in the event of exposure.
| Exposure Type | First Aid Response | Citations |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. | [5] |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing all contaminated clothing and shoes. Seek immediate medical attention. | [5] |
| Inhalation | Move the victim to fresh air immediately. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. | [5] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. | [5] |
Handling Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound.
Caption: Workflow for safe handling of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Buy this compound | 1822-00-0 [smolecule.com]
- 3. Page loading... [wap.guidechem.com]
- 4. ehs.ucr.edu [ehs.ucr.edu]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. fishersci.com [fishersci.com]
- 8. This compound | CAS#:1822-00-0 | Chemsrc [chemsrc.com]
- 9. nbinno.com [nbinno.com]
- 10. benchchem.com [benchchem.com]
- 11. ehs.princeton.edu [ehs.princeton.edu]
- 12. Organic Syntheses Procedure [orgsyn.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
